molecular formula C18H28BrN3O10S B13925887 4BAB

4BAB

Cat. No.: B13925887
M. Wt: 558.4 g/mol
InChI Key: YLPKYUYOHDXELN-RYUDHWBXSA-N
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Description

4BAB is a useful research compound. Its molecular formula is C18H28BrN3O10S and its molecular weight is 558.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H28BrN3O10S

Molecular Weight

558.4 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[2-[4-(2-bromoacetyl)oxybutoxy]-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C18H28BrN3O10S/c19-7-15(26)31-5-1-2-6-32-16(27)10-33-9-12(17(28)21-8-14(24)25)22-13(23)4-3-11(20)18(29)30/h11-12H,1-10,20H2,(H,21,28)(H,22,23)(H,24,25)(H,29,30)/t11-,12-/m0/s1

InChI Key

YLPKYUYOHDXELN-RYUDHWBXSA-N

Isomeric SMILES

C(CCOC(=O)CBr)COC(=O)CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

C(CCOC(=O)CBr)COC(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromobenzaldehyde: Chemical Properties, Structure, and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structural features, and synthetic applications of 4-Bromobenzaldehyde. The information is curated to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.

Chemical Identity and Structure

4-Bromobenzaldehyde, also known as p-bromobenzaldehyde, is an organobromine compound with the chemical formula C₇H₅BrO.[1][2][3][4][5][6] It consists of a benzene ring substituted with a bromine atom and a formyl (-CHO) group at the para (1,4) positions.[5] This substitution pattern imparts dual reactivity to the molecule, making it a versatile building block in organic synthesis.[7][8]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 4-bromobenzaldehyde[1][2][3]
CAS Number 1122-91-4[2][3][9][10]
Molecular Formula C₇H₅BrO[1][2][3][5][11][10][12]
SMILES C1=CC(=CC=C1C=O)Br[1]
InChIKey ZRYZBQLXDKPBDU-UHFFFAOYSA-N[1][2][3]

Physicochemical Properties

4-Bromobenzaldehyde is a white to off-white or pale yellow crystalline solid at room temperature.[5][12] It is characterized by the following physical and chemical properties.

Table 2: Physicochemical Data

PropertyValue
Molecular Weight 185.02 g/mol [10][12]
Melting Point 55-58 °C[11][12][13][14][15][16]
Boiling Point 255-258 °C at 760 mmHg
123-125 °C at 31 hPa[13]
66-68 °C at 2mm Hg[5][14][16]
Density 1.557 g/cm³[12]
Solubility Slightly soluble in water. Soluble in organic solvents such as ethanol, ether, and chloroform.[12]
Flash Point 108-109 °C (closed cup)[11][13]

Spectroscopic Data

The structure of 4-Bromobenzaldehyde can be confirmed using various spectroscopic techniques. The key spectral features are summarized below.

Table 3: Spectroscopic Data

TechniqueKey Signals
¹H NMR (CDCl₃)δ ~9.99 (s, 1H, CHO), 7.81-7.86 (m, 4H, Ar-H)
¹³C NMR (CDCl₃)δ ~191.0 (CHO), 135.5, 132.5, 130.9, 129.5 (Ar-C)
IR (KBr) ~1700 cm⁻¹ (C=O stretch), ~2830, 2730 cm⁻¹ (C-H stretch of aldehyde), ~820 cm⁻¹ (para-disubstituted benzene)

Synthesis and Purification

Synthesis of 4-Bromobenzaldehyde from 4-Bromotoluene

A common laboratory-scale synthesis involves the free-radical bromination of 4-bromotoluene followed by hydrolysis.[1][8]

Experimental Protocol:

  • Bromination: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 100 g (0.58 mol) of 4-bromotoluene. Heat the flask in an oil bath to 105 °C while illuminating with a 150-watt tungsten lamp. Slowly add 197 g (1.23 mol) of bromine from the dropping funnel over approximately 3 hours, gradually increasing the temperature to 150 °C.

  • Hydrolysis: Transfer the crude product to a larger flask and add 200 g of powdered calcium carbonate and 300 mL of water. Reflux the mixture for 15 hours to hydrolyze the dibrominated intermediate.

  • Purification: Steam distill the product from the reaction mixture. Collect the distillate, cool to induce crystallization, and collect the solid 4-bromobenzaldehyde by filtration. The product can be further purified by recrystallization from a suitable solvent or through the formation of a bisulfite addition compound.[17]

Purification by Recrystallization

Experimental Protocol:

  • Solvent Selection: Determine a suitable solvent or solvent pair. A common choice is a mixture of ethanol and water. The compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Dissolution: Dissolve the crude 4-bromobenzaldehyde in a minimum amount of the hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Chemical Reactivity and Synthetic Applications

4-Bromobenzaldehyde is a valuable intermediate in organic synthesis due to the reactivity of both the aldehyde and the aryl bromide functionalities.

Reactions of the Aldehyde Group

The aldehyde group undergoes typical reactions such as oxidation to 4-bromobenzoic acid, reduction to 4-bromobenzyl alcohol, and various carbon-carbon bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromoaryl group is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[7][8]

This reaction couples 4-bromobenzaldehyde with a boronic acid or its ester to form biaryl compounds.

Experimental Protocol (General):

  • To a reaction flask, add 4-bromobenzaldehyde (1 equivalent), the boronic acid (1.05-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), a ligand (if necessary), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Add a suitable solvent system (e.g., toluene/water, 1-propanol).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC).

  • After cooling, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.

This reaction couples 4-bromobenzaldehyde with a terminal alkyne to form an aryl alkyne.

Experimental Protocol (General):

  • In a reaction vessel, combine 4-bromobenzaldehyde (1 equivalent), the terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine) in a suitable solvent (e.g., THF or DMF).

  • Stir the mixture under an inert atmosphere at room temperature or with gentle heating until the reaction is complete.

  • Work up the reaction by removing the solvent, partitioning between an organic solvent and water, drying the organic layer, and purifying the product.

The Wittig reaction converts the aldehyde group of 4-bromobenzaldehyde into an alkene.

Experimental Protocol (Solvent-Free):

  • In a mortar, grind together 4-bromobenzaldehyde, a phosphonium ylide precursor (e.g., benzyltriphenylphosphonium chloride), and a mild base (e.g., potassium phosphate).

  • The reaction can often proceed at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated by extraction and purified by recrystallization or chromatography.

Visualized Workflows and Pathways

General Synthetic Pathways from 4-Bromobenzaldehyde

G Synthetic Utility of 4-Bromobenzaldehyde A 4-Bromobenzaldehyde B Oxidation (e.g., KMnO4, CrO3) A->B D Reduction (e.g., NaBH4, LiAlH4) A->D F Suzuki Coupling (Ar-B(OH)2, Pd cat.) A->F H Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) A->H J Wittig Reaction (Ph3P=CHR') A->J C 4-Bromobenzoic Acid B->C E 4-Bromobenzyl Alcohol D->E G Biaryl Aldehydes F->G I Aryl Alkynes H->I K Stilbene Derivatives J->K

Caption: Key synthetic transformations of 4-Bromobenzaldehyde.

Experimental Workflow for Suzuki-Miyaura Coupling

G Suzuki-Miyaura Coupling Workflow start Start reagents Combine 4-Bromobenzaldehyde, Boronic Acid, Pd Catalyst, Base start->reagents solvent Add Solvent (e.g., Toluene/H2O) reagents->solvent degas Degas Mixture (N2 or Ar purge) solvent->degas heat Heat Reaction Mixture (e.g., 80-100 °C) degas->heat monitor Monitor Reaction (TLC, GC) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Chromatography or Recrystallization) workup->purify product Isolated Biaryl Product purify->product

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Safety and Handling

4-Bromobenzaldehyde is harmful if swallowed and causes skin and serious eye irritation.[9] It may also cause respiratory irritation and can lead to an allergic skin reaction.[9]

Precautionary Measures:

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[9][17][18][19][20][21]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.[18]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If swallowed, call a poison center or doctor.[9]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzaldehyde, a halogenated aromatic aldehyde, serves as a crucial intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring a reactive aldehyde group and a bromine-substituted benzene ring, makes it a versatile building block in various synthetic transformations. This technical guide provides a comprehensive overview of the core physical properties of 4-Bromobenzaldehyde, complete with detailed experimental protocols and visual representations of its synthetic utility.

Core Physical and Chemical Properties

4-Bromobenzaldehyde is a white to off-white crystalline solid at room temperature.[1][2][3] It possesses a characteristic almond-like odor, typical of many benzaldehyde derivatives.[3][4] The presence of the bromine atom and the aldehyde group significantly influences its physical and chemical characteristics.

Table 1: General and Physical Properties of 4-Bromobenzaldehyde
PropertyValueReferences
Molecular Formula C₇H₅BrO[1][2][3]
Molecular Weight 185.02 g/mol [1][3][5]
Appearance White to off-white crystalline solid/powder[1][2][3]
Melting Point 55-58 °C[1][5][6]
Boiling Point 255-258 °C (at 760 mmHg)[4][7]
123-125 °C (at 31 hPa)[5]
66-68 °C (at 2 mmHg)[1][8]
Density 1.85 g/cm³[1][5]
Flash Point 108-109 °C (closed cup)[5][6]
Water Solubility Insoluble[1][2]
Solubility in Organic Solvents Soluble in chloroform, ethyl acetate, ethanol, and ether.[1][2][3]
Refractive Index 1.5727 (estimate)[1][2]

Spectroscopic Data

The structural features of 4-Bromobenzaldehyde have been extensively characterized using various spectroscopic techniques.

Table 2: Spectroscopic Data for 4-Bromobenzaldehyde
TechniqueKey Data PointsReferences
¹H NMR Signals corresponding to the aldehydic proton and aromatic protons.[9][10]
¹³C NMR Resonances for the carbonyl carbon and the aromatic carbons.[11]
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretch of the aldehyde and C-Br stretch.[11][12]
Mass Spectrometry (MS) Molecular ion peaks (M+ and M+2) characteristic of a bromine-containing compound.[11][13]

Crystal Structure

The crystalline form of 4-Bromobenzaldehyde has been determined to be a monoclinic system with the space group P2₁/c.[14] This planar molecular arrangement is stabilized in the crystal lattice by C-H···O interactions.[14]

Table 3: Crystal Structure Data for 4-Bromobenzaldehyde
ParameterValueReference
Crystal System Monoclinic[14]
Space Group P2₁/c[14]

Experimental Protocols

Detailed methodologies for the determination of key physical properties and for spectroscopic analysis are provided below.

Melting Point Determination

The melting point of 4-Bromobenzaldehyde is determined using the capillary method with a melting point apparatus.

Procedure:

  • A small amount of finely powdered 4-Bromobenzaldehyde is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of a melting point apparatus alongside a calibrated thermometer.

  • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid are recorded as the melting point range.[2][3]

Boiling Point Determination

The boiling point at reduced pressure can be determined using a distillation apparatus.

Procedure:

  • A small quantity of 4-Bromobenzaldehyde is placed in a distillation flask.

  • The apparatus is connected to a vacuum source, and the pressure is lowered to the desired level (e.g., 31 hPa).

  • The flask is heated gently.

  • The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Solubility Determination

The solubility in various solvents is determined by the shake-flask method at a controlled temperature.

Procedure:

  • An excess amount of solid 4-Bromobenzaldehyde is added to a known volume of the solvent in a sealed flask.

  • The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of 4-Bromobenzaldehyde in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, to quantify its solubility.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • A sample of 4-Bromobenzaldehyde is dissolved in an appropriate deuterated solvent (e.g., CDCl₃).

  • The solution is placed in an NMR tube.

  • The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. Typical running conditions for ¹H NMR involve a spectral width of around 3300 Hz and 128 transients.[9]

Infrared (IR) Spectroscopy:

  • A small amount of solid 4-Bromobenzaldehyde is placed on the crystal of an ATR-FTIR spectrometer.

  • The IR spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet of the sample can be prepared and analyzed.

Mass Spectrometry:

  • A dilute solution of 4-Bromobenzaldehyde is introduced into the mass spectrometer.

  • The mass spectrum is obtained using electron ionization (EI). The presence of bromine is readily identified by the characteristic M+ and M+2 isotopic pattern with a relative intensity ratio of approximately 1:1.

Synthetic Pathways and Logical Workflows

4-Bromobenzaldehyde is a key precursor in several important organic reactions, including its own synthesis and subsequent use in carbon-carbon bond-forming reactions.

Synthesis_of_4_Bromobenzaldehyde 4-Bromotoluene 4-Bromotoluene Free Radical Bromination Free Radical Bromination 4-Bromotoluene->Free Radical Bromination NBS, Initiator 4-Bromobenzal bromide 4-Bromobenzal bromide Free Radical Bromination->4-Bromobenzal bromide Hydrolysis Hydrolysis 4-Bromobenzal bromide->Hydrolysis CaCO₃, H₂O 4-Bromobenzaldehyde 4-Bromobenzaldehyde Hydrolysis->4-Bromobenzaldehyde

Caption: A generalized workflow for the synthesis of 4-Bromobenzaldehyde from 4-bromotoluene.[11]

Suzuki_Coupling_Workflow cluster_reactants Reactants 4-Bromobenzaldehyde 4-Bromobenzaldehyde Suzuki Coupling Suzuki Coupling 4-Bromobenzaldehyde->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Pd Catalyst, Base Biaryl Aldehyde Biaryl Aldehyde Suzuki Coupling->Biaryl Aldehyde

Caption: Experimental workflow for a Suzuki coupling reaction using 4-Bromobenzaldehyde.

Sonogashira_Coupling_Logical_Relationship 4-Bromobenzaldehyde 4-Bromobenzaldehyde Sonogashira Coupling Sonogashira Coupling 4-Bromobenzaldehyde->Sonogashira Coupling Pd Catalyst, Cu(I) cocatalyst, Base Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling Arylalkyne Aldehyde Arylalkyne Aldehyde Sonogashira Coupling->Arylalkyne Aldehyde

Caption: Logical relationship in a Sonogashira coupling reaction involving 4-Bromobenzaldehyde.[11]

Safety and Handling

4-Bromobenzaldehyde is classified as harmful if swallowed and causes skin and serious eye irritation.[1][5][6] It may also cause respiratory irritation and an allergic skin reaction.[5][6] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[6] Work should be conducted in a well-ventilated area or a fume hood.[15]

Table 4: GHS Hazard Information for 4-Bromobenzaldehyde
Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Skin sensitization1H317: May cause an allergic skin reaction
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

This data is compiled from multiple sources and should be used for informational purposes. Always refer to the specific Safety Data Sheet (SDS) for the most current and detailed safety information.[15][16][17][18]

References

4-Bromobenzaldehyde: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1122-91-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzaldehyde is a pivotal synthetic intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its bifunctional nature, featuring a reactive aldehyde group and a bromine-substituted aromatic ring, allows for a diverse range of chemical transformations.[4] The aldehyde functionality serves as a handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like aldol condensations, Wittig reactions, and reductive aminations.[4][5] Simultaneously, the bromo substituent is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and acetylenic frameworks.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, key reactions, and safety considerations for 4-bromobenzaldehyde, with a focus on its applications in drug discovery and development.

Physicochemical and Spectroscopic Data

Accurate characterization of 4-bromobenzaldehyde is crucial for its effective use in synthesis. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physical and Chemical Properties of 4-Bromobenzaldehyde

PropertyValueReference
CAS Number 1122-91-4[6]
Molecular Formula C₇H₅BrO[1][6]
Molecular Weight 185.02 g/mol [1][6]
Appearance White to off-white crystalline powder/solid[1][2]
Melting Point 55-60 °C[1][2][4][7]
Boiling Point 224-226 °C at 760 mmHg[1]
123-125 °C at 31 hPa[7]
Density 1.557 g/cm³[1]
Flash Point 108-109 °C (closed cup)[1][7]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[1]
Stability Stable under normal conditions. Should be stored away from strong oxidizing agents and light.[1][8]

Table 2: Spectroscopic Data for 4-Bromobenzaldehyde

SpectroscopyKey Peaks/SignalsReference
¹H NMR (400 MHz, DMSO-d₆)δ 9.99 (s, 1H, CHO), 7.81-7.86 (m, 4H, Ar-H)[9]
¹³C NMR (100 MHz, DMSO-d₆)δ 192.5 (CHO), 135.3, 132.5, 131.4, 128.9 (Ar-C)[9]
IR (KBr Pellet) ~1700 cm⁻¹ (C=O stretching)[5]
Mass Spectrometry (EI) m/z 184, 186 (M⁺, due to Br isotopes), 183, 185 (M-1)⁺, 155, 157, 104, 76[10][11]

Synthesis of 4-Bromobenzaldehyde

4-Bromobenzaldehyde can be synthesized through various methods, with the oxidation of 4-bromotoluene being a common laboratory and industrial approach.[3][4][8]

Experimental Protocol: Synthesis from 4-Bromotoluene

This procedure involves the free-radical bromination of 4-bromotoluene to form 4-bromobenzal bromide, followed by hydrolysis to yield the aldehyde.[4]

Materials:

  • 4-bromotoluene

  • Bromine

  • Calcium carbonate

  • 150-watt tungsten lamp

  • Mechanical stirrer, reflux condenser, thermometer, dropping funnel

  • Oil bath

Procedure:

  • In a 1-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, place 100 g (0.58 mole) of 4-bromotoluene.[12]

  • Heat the flask in an oil bath with stirring until the liquid reaches 105 °C.[12]

  • Illuminate the liquid with an unfrosted 150-watt tungsten lamp and slowly add 197 g (1.23 moles) of bromine from the dropping funnel.[12]

  • Add approximately half of the bromine over the first hour, maintaining the temperature at 105-110 °C. Add the remaining bromine over the next two hours while increasing the temperature to 135 °C.[12]

  • Once all the bromine is added, slowly raise the temperature to 150 °C.[12]

  • Transfer the crude 4-bromobenzal bromide to a 2-liter flask and mix thoroughly with 200 g of powdered calcium carbonate.[12]

  • Add approximately 300 mL of water and reflux the mixture for 15 hours to facilitate hydrolysis.[12]

  • Isolate the product by steam distillation. Collect the distillate in 500 mL portions, cool, and collect the solid 4-bromobenzaldehyde.[12]

  • Dry the product in a desiccator. The expected yield of pure aldehyde is 65-75 g (60-69%).[12]

G cluster_synthesis Synthesis of 4-Bromobenzaldehyde 4-Bromotoluene 4-Bromotoluene 4-Bromobenzal_bromide 4-Bromobenzal bromide 4-Bromotoluene->4-Bromobenzal_bromide  Br₂, light, heat 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Bromobenzal_bromide->4-Bromobenzaldehyde  CaCO₃, H₂O, reflux

Synthesis of 4-Bromobenzaldehyde from 4-bromotoluene.

Key Reactions in Drug Development

The dual reactivity of 4-bromobenzaldehyde makes it a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1]

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of 4-bromobenzaldehyde is a key functional group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.[4]

The Suzuki-Miyaura coupling reaction enables the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde with Benzeneboronic Acid

Materials:

  • 4-Bromobenzaldehyde

  • Benzeneboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • 2 M Sodium carbonate solution

  • 1-Propanol

  • Ethyl acetate

  • Hexanes

  • Nitrogen source

Procedure:

  • In a 2-liter, three-necked, round-bottomed flask equipped with a magnetic stirring bar, condenser, and a nitrogen gas inlet, charge 50.0 g (0.270 mol) of 4-bromobenzaldehyde and 34.6 g (0.284 mol) of benzeneboronic acid.[6]

  • Add 485 mL of 1-propanol under a nitrogen purge and stir the mixture at room temperature for 30 minutes until the solids dissolve.[6]

  • To this solution, add 0.030 g (0.135 mmol) of palladium(II) acetate and 0.283 g (1.08 mmol) of triphenylphosphine.

  • Add 270 mL of a 2 M aqueous sodium carbonate solution.

  • Heat the reaction mixture to reflux (approximately 81 °C) and maintain for at least 30 minutes. Monitor the reaction for completeness by TLC or ¹H NMR.[6]

  • After completion, cool the reaction mixture to room temperature and add 500 mL of ethyl acetate and 250 mL of deionized water.

  • Separate the phases and extract the aqueous layer with two additional 250 mL portions of ethyl acetate.[6]

  • Combine the organic layers, wash with 250 mL of 5% sodium bicarbonate solution, followed by two 250 mL portions of saturated brine.[6]

  • Dry the organic solution over sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford 4-biphenylcarboxaldehyde as pale yellow crystals (expected yield: 86.3%).[6]

G cluster_suzuki Suzuki-Miyaura Coupling Workflow Start Start Reactants 4-Bromobenzaldehyde + Benzeneboronic acid Start->Reactants Catalyst_Base Pd(OAc)₂, PPh₃, Na₂CO₃, 1-Propanol Reactants->Catalyst_Base Reaction Reflux (81°C) Reactants->Reaction Catalyst_Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product 4-Biphenylcarboxaldehyde Purification->Product

Workflow for the Suzuki-Miyaura coupling of 4-bromobenzaldehyde.

The Sonogashira coupling is a powerful method to form carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, providing access to substituted alkynes.[9][13]

General Experimental Considerations:

  • Catalysts: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) are typically employed.[13]

  • Base: An amine base such as triethylamine or diethylamine is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed.[13]

  • Solvent: Solvents like THF, acetonitrile, or ethyl acetate are commonly used.[13]

  • Conditions: The reaction is often carried out under anhydrous and anaerobic conditions to protect the catalyst from deactivation.[14]

Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[5] It proceeds via the formation of an imine intermediate, which is then reduced in situ.[5] This reaction is crucial for introducing nitrogen-containing functionalities in drug molecules.

Experimental Protocol: Reductive Amination of 4-Bromobenzaldehyde with Aniline

Materials:

  • 4-Bromobenzaldehyde

  • Aniline

  • Sodium borohydride (NaBH₄)

  • DOWEX(R)50WX8 cation exchange resin

  • Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 mmol) and aniline (1 mmol) in THF (3 mL).

  • Add 0.5 g of DOWEX(R)50WX8 resin to the solution.

  • Stir the mixture at room temperature and add sodium borohydride (1 mmol) portion-wise.

  • Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 20-40 minutes.[3][10]

  • Upon completion, filter off the resin and wash it with THF.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product, N-(4-bromobenzyl)aniline, can be further purified by column chromatography if necessary. (Expected yield: ~88%).[3][10]

G cluster_reductive_amination Reductive Amination Logical Flow Carbonyl 4-Bromobenzaldehyde Imine Imine intermediate Carbonyl->Imine + Amine, -H₂O Amine Primary/Secondary Amine Amine->Imine Reduction Reduction Imine->Reduction Reducing agent (e.g., NaBH₄) Product_Amine Substituted Amine Reduction->Product_Amine

References

Synthesis of 4-Bromobenzaldehyde from 4-Bromotoluene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-bromobenzaldehyde from 4-bromotoluene. 4-Bromobenzaldehyde is a critical intermediate in organic synthesis, widely utilized in the pharmaceutical, agrochemical, and fine chemical industries.[1][2] Its dual reactivity, stemming from the aldehyde group and the aryl bromide, allows for a diverse range of chemical transformations, including cross-coupling reactions like Suzuki and Sonogashira, as well as standard aldehyde reactions.[2][3] This document details the most common and reliable synthetic methods, providing in-depth experimental protocols, quantitative data, and process visualizations to aid researchers in their synthetic endeavors.

Overview of Synthetic Routes

The conversion of the methyl group of 4-bromotoluene to an aldehyde function can be accomplished through several distinct chemical strategies. The most prevalent methods involve either a two-step process of benzylic bromination followed by hydrolysis or direct oxidation of the methyl group. Other notable methods include the Étard and Sommelet reactions, which offer alternative pathways.

The primary routes from 4-bromotoluene include:

  • Free-Radical Bromination and Hydrolysis: This is a classic and robust two-step method. The methyl group is first di-brominated under free-radical conditions to form 4-bromobenzal bromide, which is then hydrolyzed to the aldehyde.[3][4]

  • Direct Oxidation: This approach aims to directly convert the methyl group to an aldehyde in a single step. This requires careful selection of oxidizing agents to prevent over-oxidation to the carboxylic acid.

    • Chromium Trioxide in Acetic Anhydride: This method involves the formation of a geminal diacetate intermediate, which is subsequently hydrolyzed.[5][6]

    • Étard Reaction: This reaction uses chromyl chloride (CrO₂Cl₂) to form an intermediate complex that hydrolyzes to the aldehyde.[7][8]

  • Sommelet Reaction: This multi-step process first involves the mono-bromination of 4-bromotoluene to 4-bromobenzyl bromide. The resulting benzyl bromide is then reacted with hexamine, which, upon hydrolysis, yields the desired aldehyde.[9][10]

The following diagram illustrates the main synthetic pathways.

G cluster_main cluster_path1 cluster_path3 A 4-Bromotoluene B 4-Bromobenzaldehyde A->B Direct Oxidation (e.g., CrO₃, Étard Reaction) C 4-Bromobenzal Bromide (Dibromo Intermediate) A->C Free-Radical Bromination D 4-Bromobenzyl Bromide (Monobromo Intermediate) A->D Free-Radical Bromination C->B D->B Sommelet Reaction

Caption: Key synthetic routes from 4-bromotoluene to 4-bromobenzaldehyde.

Experimental Protocols

This section provides detailed methodologies for the most established synthetic routes. The free-radical bromination followed by hydrolysis is presented as the primary protocol due to its reliability and detailed documentation in the literature.

Method 1: Free-Radical Bromination and Hydrolysis

This robust two-step procedure is a well-documented laboratory method for preparing 4-bromobenzaldehyde.[4][5]

Step 1: Free-Radical Bromination of 4-Bromotoluene

This step involves the di-bromination of the benzylic methyl group to form 4-bromobenzal bromide.

  • Apparatus Setup: A three-necked flask is fitted with a mechanical stirrer, a reflux condenser, a thermometer, and a dropping funnel. The condenser outlet is connected to a gas absorption trap to handle the hydrogen bromide gas evolved.

  • Reaction:

    • Charge the flask with 4-bromotoluene (100 g, 0.58 mol).

    • Heat the flask in an oil bath with stirring until the internal temperature reaches 105°C.

    • Illuminate the flask with a 150-watt tungsten lamp to initiate the free-radical reaction.

    • Slowly add liquid bromine (197 g, 1.23 mol) from the dropping funnel. Add approximately half of the bromine over the first hour, maintaining the temperature between 105-110°C.

    • Add the remaining bromine over the next two hours while gradually increasing the temperature to 135°C.

    • After the addition is complete, raise the temperature to 150°C to ensure the reaction goes to completion.

Step 2: Hydrolysis of 4-Bromobenzal Bromide

The crude dibrominated product is hydrolyzed to yield 4-bromobenzaldehyde.

  • Reaction:

    • Transfer the crude product from Step 1 to a larger flask.

    • Add powdered calcium carbonate (200 g) and approximately 300 mL of water.

    • Heat the mixture cautiously to reflux and maintain reflux for 15 hours to complete the hydrolysis.

  • Purification:

    • Set up the apparatus for steam distillation.

    • Distill the product with a rapid current of steam.

    • Collect the distillate in portions, cool them to induce crystallization, and collect the solid 4-bromobenzaldehyde by filtration.

    • Dry the product in a desiccator. The final pure product should have a melting point of 55–57°C.[4]

The workflow for this two-step synthesis is visualized below.

G cluster_bromination Step 1: Bromination cluster_hydrolysis Step 2: Hydrolysis & Purification A Charge 4-Bromotoluene (100 g, 0.58 mol) B Heat to 105°C with Light A->B C Add Bromine (197 g, 1.23 mol) in Portions (105-135°C) B->C D Heat to 150°C C->D E Crude 4-Bromobenzal Bromide D->E F Add CaCO₃ (200 g) and Water (300 mL) E->F G Reflux for 15 hours F->G H Steam Distillation G->H I Crystallize & Filter H->I J Pure 4-Bromobenzaldehyde I->J

Caption: Experimental workflow for the bromination-hydrolysis synthesis.

Method 2: Direct Oxidation with Chromium Trioxide

This method oxidizes 4-bromotoluene in the presence of acetic anhydride. The reaction proceeds through a 4-bromobenzaldehyde diacetate intermediate, which is then hydrolyzed.[5][11]

  • Reaction:

    • Cool a solution of 4-bromotoluene in acetic anhydride to 0-5°C in an ice-salt bath.

    • Slowly add a solution of chromium trioxide (CrO₃) in acetic anhydride, ensuring the temperature does not exceed 10°C. Caution: Chromium (VI) compounds are toxic and potentially explosive when mixed with organic materials; handle with extreme care.[11][12]

    • After the addition, continue stirring the mixture at 5–10°C for several hours.

    • Pour the reaction mixture onto ice to precipitate the crude diacetate intermediate.

  • Hydrolysis and Purification:

    • Hydrolyze the intermediate by heating with an aqueous acid (e.g., sulfuric acid).

    • The resulting 4-bromobenzaldehyde can be purified by distillation or recrystallization.

Method 3: Étard Reaction

The Étard reaction provides a direct conversion of the methyl group to an aldehyde using chromyl chloride.[7]

  • Reaction:

    • Dissolve 4-bromotoluene in an inert solvent such as carbon tetrachloride or carbon disulfide.

    • Add chromyl chloride (CrO₂Cl₂) dropwise while maintaining a low temperature. An intermediate precipitate, known as the Étard complex, will form.

  • Workup:

    • Decompose the Étard complex under reducing conditions, typically with a saturated aqueous solution of sodium sulfite, to prevent further oxidation to the carboxylic acid.[8]

    • Extract the product into an organic solvent, wash, dry, and purify by distillation. While yields can be high, the reaction can be sensitive to conditions.[7]

Data Presentation

The quantitative data for the primary synthesis method (Free-Radical Bromination and Hydrolysis) is summarized below for easy reference and comparison.

Table 1: Reactant and Reagent Quantities

Compound Role Molecular Weight ( g/mol ) Amount (g) Moles (mol) Molar Ratio (to 4-bromotoluene)
4-Bromotoluene Starting Material 171.04 100 0.58 1.0
Bromine (Br₂) Reagent (Bromination) 159.81 197 1.23 ~2.1

| Calcium Carbonate (CaCO₃) | Reagent (Hydrolysis) | 100.09 | 200 | 2.00 | ~3.4 |

Table 2: Reaction Conditions and Product Yield

Parameter Step 1: Bromination Step 2: Hydrolysis
Temperature 105°C to 150°C Reflux
Reaction Time ~3 hours (addition) 15 hours
Product 4-Bromobenzal Bromide 4-Bromobenzaldehyde
Theoretical Yield - 107.3 g
Actual Yield - 65–75 g
Percent Yield - 60–69%

| Melting Point | - | 55–57°C |

Data sourced from Organic Syntheses procedures.[4][5]

Summary

The synthesis of 4-bromobenzaldehyde from 4-bromotoluene can be achieved through several effective methods. The two-step free-radical bromination and subsequent hydrolysis stands out as a highly reliable and well-documented procedure, consistently providing good yields of high-purity product.[4] Direct oxidation methods, such as the use of chromium trioxide or the Étard reaction, offer more direct pathways but require careful control of reaction conditions to avoid over-oxidation and manage hazardous reagents.[1][7] The choice of method will depend on the specific requirements of the laboratory, including scale, available equipment, and safety protocols. This guide provides the necessary technical details to assist researchers in selecting and executing the most suitable synthesis for their needs.

References

The Dual Reactivity of 4-Bromobenzaldehyde: A Technical Guide to its Mechanistic Action in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzaldehyde (CAS: 1122-91-4) is a cornerstone intermediate in modern organic synthesis, valued for its bifunctional nature which allows for a diverse array of chemical transformations.[1] Structurally, it is a benzaldehyde derivative with a bromine atom substituted at the para-position of the benzene ring. This unique arrangement confers dual reactivity upon the molecule: the aldehyde group participates in a host of classical carbonyl chemistry reactions, while the aryl bromide moiety serves as a highly effective handle for palladium-catalyzed cross-coupling reactions.[1][2] This guide provides an in-depth exploration of the core mechanisms of action of 4-bromobenzaldehyde in key organic reactions, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate advanced research and development.

Reactions Involving the Aryl Bromide Group

The bromine atom on the aromatic ring makes 4-bromobenzaldehyde an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions. These methods are fundamental for constructing the complex molecular architectures found in pharmaceuticals and advanced materials.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryl compounds by coupling an organohalide with an organoboron compound. 4-Bromobenzaldehyde frequently serves as the organohalide partner. The reaction proceeds via a catalytic cycle involving a palladium(0) species.

Suzuki_Miyaura_Coupling Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) (Oxidative Addition Intermediate) pd0->pd_complex transmetalation Ar-Pd(II)-Ar'(L₂) pd_complex->transmetalation transmetalation->pd0 product Ar-Ar' (4-Biphenyl- carboxaldehyde) transmetalation->product Reductive Elimination reactant1 4-Bromobenzaldehyde (Ar-Br) reactant1->pd0 Oxidative Addition reactant2 Phenylboronic Acid (Ar'-B(OH)₂) boronate [Ar'-B(OH)₃]⁻ reactant2->boronate Activation base Base (e.g., K₂CO₃) base->boronate boronate->pd_complex Transmetalation Heck_Reaction Catalytic Cycle for the Heck-Mizoroki Reaction pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) (Oxidative Addition) pd0->pd_complex insertion R-CH₂-CH(Ar)-Pd(II)-Br (Migratory Insertion) pd_complex->insertion product Ar-CH=CH-R (trans-Stilbene derivative) insertion->product β-Hydride Elimination hpdx H-Pd(II)-Br(L₂) insertion->hpdx hpdx->pd0 Reductive Elimination (Base) reactant1 4-Bromobenzaldehyde (Ar-Br) reactant1->pd0 reactant2 Alkene (H₂C=CHR) reactant2->pd_complex Coordination base Base base->hpdx Sonogashira_Coupling Catalytic Cycles for the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition pd_alkyne Ar-Pd(II)-C≡CR(L₂) pd_alkyne->pd0 product Ar-C≡CR pd_alkyne->product Reductive Elimination cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide cu_acetylide->pd_complex Transmetalation cu_acetylide->cu_halide alkyne H-C≡CR alkyne->cu_halide base Base base->alkyne reactant1 4-Bromobenzaldehyde (Ar-Br) reactant1->pd0 Wittig_Reaction Mechanism of the Wittig Reaction phosphonium [Ph₃P⁺-CH₂R]Br⁻ (Phosphonium Salt) ylide Ph₃P=CHR (Phosphorus Ylide) phosphonium->ylide Deprotonation aldehyde 4-Bromobenzaldehyde betaine Betaine Intermediate aldehyde->betaine base Base (e.g., K₃PO₄) base->phosphonium ylide->betaine Nucleophilic Attack oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Ring Closure alkene Alkene (4-Bromo-stilbene derivative) oxaphosphetane->alkene Decomposition tppo Triphenylphosphine Oxide (Ph₃P=O) oxaphosphetane->tppo Aldol_Condensation Mechanism of the Claisen-Schmidt Condensation ketone Ketone (e.g., Acetone) enolate Enolate Nucleophile ketone->enolate Deprotonation base Base (OH⁻) base->ketone alkoxide Alkoxide Intermediate enolate->alkoxide Nucleophilic Attack aldehyde 4-Bromobenzaldehyde aldehyde->alkoxide aldol β-Hydroxy Ketone (Aldol Addition Product) alkoxide->aldol Protonation (from H₂O) product α,β-Unsaturated Ketone (Final Product) aldol->product Dehydration (-H₂O) Aldehyde_Reduction Mechanism of Aldehyde Reduction by NaBH₄ aldehyde 4-Bromobenzaldehyde alkoxide Alkoxide Intermediate aldehyde->alkoxide 1. Nucleophilic Attack    (Hydride Transfer) nabh4 NaBH₄ (Hydride Source) nabh4->aldehyde solvent Solvent (e.g., EtOH) solvent->alkoxide alcohol 4-Bromobenzyl Alcohol alkoxide->alcohol 2. Protonation Aldehyde_Oxidation Simplified Mechanism of Aldehyde Oxidation by KMnO₄ aldehyde 4-Bromobenzaldehyde hydrate Aldehyde Hydrate aldehyde->hydrate Hydration (H₂O) oxidant Oxidant (e.g., KMnO₄) oxidant->hydrate manganate Manganate Ester Intermediate hydrate->manganate Esterification acid 4-Bromobenzoic Acid (after acidic workup) manganate->acid Oxidation & Hydrolysis

References

The Biological Versatility of 4-Bromobenzaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, biological activities, and mechanisms of action of Schiff bases, chalcones, and thiosemicarbazones derived from 4-bromobenzaldehyde.

Introduction

4-Bromobenzaldehyde, a versatile aromatic aldehyde, serves as a crucial starting material in the synthesis of a diverse array of heterocyclic compounds with significant biological activities. Its derivatives, including Schiff bases, chalcones, and thiosemicarbazones, have garnered considerable attention in the fields of medicinal chemistry and drug development. These compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activities of 4-bromobenzaldehyde derivatives, intended for researchers, scientists, and professionals involved in drug discovery and development. We will delve into their synthesis, quantitative biological data, experimental protocols, and the underlying signaling pathways they modulate.

Synthesis of 4-Bromobenzaldehyde Derivatives

The synthetic versatility of 4-bromobenzaldehyde allows for the straightforward preparation of various derivatives. The primary reaction pathways involve condensation reactions with amines, ketones, and thiosemicarbazide to yield Schiff bases, chalcones, and thiosemicarbazones, respectively.

General Synthesis Workflow

General Synthesis Workflow for 4-Bromobenzaldehyde Derivatives start 4-Bromobenzaldehyde amine Primary Amine start->amine Condensation (e.g., reflux in ethanol) ketone Acetophenone/Ketone start->ketone Claisen-Schmidt Condensation (base catalyst, e.g., NaOH) thiosemicarbazide Thiosemicarbazide start->thiosemicarbazide Condensation (e.g., reflux in methanol) schiff_base Schiff Base Derivative amine->schiff_base chalcone Chalcone Derivative ketone->chalcone thiosemicarbazone Thiosemicarbazone Derivative thiosemicarbazide->thiosemicarbazone

Caption: General synthesis routes for 4-bromobenzaldehyde derivatives.

Biological Activities of 4-Bromobenzaldehyde Derivatives

Derivatives of 4-bromobenzaldehyde exhibit a wide range of biological activities, with anticancer, antimicrobial, and anti-inflammatory effects being the most prominent.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 4-bromobenzaldehyde derivatives against various cancer cell lines. The primary mechanisms often involve the induction of apoptosis and cell cycle arrest.

Derivative ClassCompound/DerivativeCancer Cell LineIC50 (µM)Reference
Schiff BaseBis(4-bromobenzaldehyde-4-iminacetophenone) diaquozinc(II) nitrateHepG2 (Liver)5.1 µg/mL[1]
MCF-7 (Breast)3.9 µg/mL[1]
T47D (Breast)4.2 µg/mL[1]
Bromophenol(Oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4)K562 (Leukemia)11.09 (24h), 9.46 (48h), 8.09 (72h)[2]
ThiosemicarbazoneRuthenium(II) complexesMCF-7 (Breast)Significant activity reported[3]
Antimicrobial Activity

4-Bromobenzaldehyde derivatives have shown efficacy against a range of pathogenic bacteria and fungi. The presence of the bromine atom is often associated with enhanced antimicrobial potential.

Derivative ClassCompound/DerivativeMicroorganismMIC (µg/mL)Reference
Chalcone4'-Bromo-4-methoxy chalconeEscherichia coli-[4]
Staphylococcus aureus-[4]
ChalconePyrazine-based chalcone (CH-0y)Staphylococcus epidermidis15.625 - 62.5 µM[5]
Staphylococcus lugdunensis15.625 - 62.5 µM[5]
Enterococcus faecium31.25 - 62.5 µM[5]
Benzyl Bromide1cCandida krusei0.5 mg/mL[4]
Staphylococcus pyogenes0.5 mg/mL[4]
Anti-inflammatory Activity

Certain 4-bromobenzaldehyde derivatives have been investigated for their ability to modulate inflammatory responses. A notable mechanism is the inhibition of key signaling pathways such as NF-κB and MAPK. For instance, 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB) has been shown to suppress the production of pro-inflammatory mediators.

Derivative ClassCompound/DerivativeAssayIC50Reference
Benzaldehyde5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB)iNOS and COX-2 protein and mRNA expressionConcentration-dependent suppression
Salicyloyl HydrazoneSnCl4 with salicyloyl hydrazones of 4-bromobenzaldehydeCarrageenan and formalin-induced inflammationPronounced anti-inflammatory activity[2]

Signaling Pathways Modulated by 4-Bromobenzaldehyde Derivatives

The anti-inflammatory effects of certain 4-bromobenzaldehyde derivatives are attributed to their ability to interfere with key inflammatory signaling cascades. The NF-κB and MAPK pathways are primary targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Some 4-bromobenzaldehyde derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Inhibition of the Canonical NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 ikk IKK Complex myd88->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb degradation releases nfkb_active Active NF-κB nfkb->nfkb_active nucleus Nucleus nfkb_active->nucleus translocates to genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) nucleus->genes activates transcription of derivative 4-Bromobenzaldehyde Derivative derivative->ikk inhibits

Caption: Putative inhibition of the NF-κB pathway by 4-bromobenzaldehyde derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. Derivatives like BHMB have been shown to suppress the phosphorylation of key MAPK proteins such as ERK and p38.

Inhibition of the MAPK Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor stimulus->receptor mekk MEKK receptor->mekk mkk MKK3/6 mekk->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates p_p38 Phosphorylated p38 MAPK p38->p_p38 transcription_factors Transcription Factors (e.g., AP-1) p_p38->transcription_factors activates inflammatory_response Inflammatory Response transcription_factors->inflammatory_response leads to derivative 4-Bromobenzaldehyde Derivative derivative->mkk inhibits phosphorylation

Caption: Putative inhibition of the p38 MAPK pathway by 4-bromobenzaldehyde derivatives.

Experimental Protocols

The biological activities of 4-bromobenzaldehyde derivatives are typically evaluated using a variety of in vitro assays. Below are detailed methodologies for key experiments.

Synthesis of 4-Bromobenzaldehyde Schiff Base Derivatives

Materials:

  • 4-Bromobenzaldehyde

  • Appropriate primary amine (e.g., o-phenylenediamine)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Dissolve equimolar amounts of 4-bromobenzaldehyde and the primary amine in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator.

  • Characterize the final product using spectroscopic methods (FTIR, NMR, Mass Spectrometry).

Synthesis of 4-Bromobenzaldehyde Chalcone Derivatives

Materials:

  • 4-Bromobenzaldehyde

  • Substituted acetophenone

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve the substituted acetophenone in ethanol in a flask.

  • Add the 4-bromobenzaldehyde to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the NaOH solution dropwise to the stirred mixture.

  • Continue stirring at room temperature for several hours or overnight.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

  • Characterize the product using appropriate analytical techniques.[4][5][6]

Synthesis of 4-Bromobenzaldehyde Thiosemicarbazone Derivatives

Materials:

  • 4-Bromobenzaldehyde

  • Thiosemicarbazide

  • Methanol

  • Reflux apparatus

Procedure:

  • Dissolve thiosemicarbazide in methanol in a round-bottom flask.[3]

  • Add an equimolar amount of 4-bromobenzaldehyde to the solution.[3]

  • Reflux the mixture for 30 minutes to 1 hour.[3]

  • A precipitate will form as the reaction progresses.

  • Cool the reaction mixture and collect the solid thiosemicarbazone by vacuum filtration.[3]

  • Wash the product with cold methanol and dry.

  • Characterize the synthesized compound to confirm its structure.

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of 4-bromobenzaldehyde derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 4-Bromobenzaldehyde derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7][8]

  • Prepare serial dilutions of the 4-bromobenzaldehyde derivative in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[8]

  • Remove the medium containing MTT and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value of the compound.

Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of 4-bromobenzaldehyde derivatives against microbial strains.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • 4-Bromobenzaldehyde derivative stock solution

  • Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare a series of two-fold dilutions of the 4-bromobenzaldehyde derivative in the broth medium in the wells of a 96-well plate.[9]

  • Add the standardized microbial inoculum to each well.[10]

  • Include a positive control (inoculum without the compound) and a negative control (broth medium only).

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[9]

  • After incubation, visually inspect the wells for turbidity (microbial growth) or measure the optical density using a microplate reader.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Conclusion

4-Bromobenzaldehyde derivatives represent a promising class of compounds with a wide array of biological activities. Their ease of synthesis and the potential for structural modification make them attractive candidates for further investigation in drug discovery programs. The data presented in this guide underscore the significant anticancer, antimicrobial, and anti-inflammatory potential of these derivatives. Further research focusing on lead optimization, in vivo efficacy, and detailed mechanistic studies will be crucial in translating these promising preclinical findings into novel therapeutic agents. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers embarking on the exploration of this versatile chemical scaffold.

References

A Comprehensive Technical Guide to the Solubility of 4-Bromobenzaldehyde in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-Bromobenzaldehyde in a variety of common laboratory solvents. Understanding the solubility of this key reagent is crucial for its effective use in organic synthesis, pharmaceutical development, and materials science. This document presents available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and provides a visual workflow to aid in experimental design.

Core Data Presentation: Solubility of 4-Bromobenzaldehyde

The following table summarizes the known solubility of 4-Bromobenzaldehyde in various solvents. It is important to note that while some quantitative data is available, much of the information in the public domain is qualitative. The provided experimental protocol can be utilized to determine precise solubility values where they are not listed.

SolventChemical FormulaTypeSolubilityTemperature (°C)
WaterH₂OPolar Protic0.8 g/L[1]25
Slightly Soluble[1][2][3]Not Specified
Insoluble[4][5][6][7][8]Not Specified
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic100 mg/mLNot Specified
EthanolC₂H₅OHPolar ProticSoluble[1][2][3][4]Not Specified
ChloroformCHCl₃Polar AproticSoluble[2][5][8]Not Specified
Ethyl AcetateC₄H₈O₂Polar AproticSoluble[5][8]Not Specified
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble[1][2][3]Not Specified
BenzeneC₆H₆NonpolarSoluble[1][4]Not Specified

Note: The terms "soluble" and "insoluble" are qualitative. Precise solubility depends on the specific conditions, primarily temperature. The provided quantitative data for DMSO indicates high solubility. The solubility in water is very low.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a given solvent. This method involves saturating the solvent with the solute and then quantifying the amount of dissolved solute.

Materials and Equipment:

  • 4-Bromobenzaldehyde (solid)

  • Solvent of interest

  • Analytical balance

  • Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Scintillation vials or other suitable sealed containers

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 4-Bromobenzaldehyde to a known volume of the solvent in a sealed container (e.g., a scintillation vial). The excess solid is crucial to ensure that the solution reaches saturation.

    • Place the sealed container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. A preliminary time-course study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the suspension to stand undisturbed at the constant temperature for a period to allow the excess solid to sediment.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the sample at a moderate speed.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid aspirating any solid particles, it is advisable to filter the supernatant through a syringe filter that is chemically compatible with the solvent.

    • Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

  • Quantification:

    • Using HPLC:

      • Prepare a series of standard solutions of 4-Bromobenzaldehyde of known concentrations in the solvent.

      • Analyze the standard solutions by HPLC to generate a calibration curve of peak area versus concentration.

      • Analyze the diluted sample solution under the same HPLC conditions.

      • Determine the concentration of 4-Bromobenzaldehyde in the diluted sample by interpolating its peak area on the calibration curve.

    • Using UV-Vis Spectrophotometry:

      • If 4-Bromobenzaldehyde has a suitable chromophore, prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

      • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

  • Calculation of Solubility:

    • Calculate the concentration of 4-Bromobenzaldehyde in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualized Workflow: Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of a compound like 4-Bromobenzaldehyde using the shake-flask method.

Solubility_Workflow start Start: Obtain Compound and Solvent prepare_suspension Prepare Supersaturated Suspension start->prepare_suspension equilibrate Equilibrate at Constant Temperature (e.g., 24-72h) prepare_suspension->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate collect_supernatant Collect Clear Supernatant separate->collect_supernatant quantify Quantify Solute Concentration (e.g., HPLC, UV-Vis) collect_supernatant->quantify calculate Calculate Solubility quantify->calculate end End: Report Solubility Data calculate->end

References

Stability and Storage of 4-Bromobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromobenzaldehyde (CAS No. 1122-91-4), a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Understanding its stability profile is critical for ensuring its quality, purity, and reactivity in research and development applications.

Physicochemical Properties and Stability Profile

4-Bromobenzaldehyde is a white to light yellow crystalline solid. While stable under recommended storage conditions, its aldehyde functional group is susceptible to degradation through several pathways, primarily oxidation. It is also reported to be sensitive to light, air, and moisture. The typical shelf life of 4-Bromobenzaldehyde is stated as one to two years when stored properly.

Key Stability Concerns:

  • Oxidation (Autoxidation): The most significant degradation pathway for 4-Bromobenzaldehyde is autoxidation upon exposure to air (oxygen). This is a radical-chain reaction that converts the aldehyde to 4-bromobenzoic acid. This process can be initiated by light, heat, or the presence of metal ions.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, including oxidation and potentially debromination.

  • Moisture: While slightly soluble in water, the presence of moisture can facilitate certain degradation pathways. It is considered moisture-sensitive.

  • Thermal Decomposition: When heated, especially under fire conditions, 4-Bromobenzaldehyde can decompose to produce hazardous substances, including carbon oxides and hydrogen bromide gas.

Recommended Storage and Handling

To maintain the integrity and purity of 4-Bromobenzaldehyde, the following storage and handling procedures are recommended:

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Room temperature is generally acceptable, though some suppliers recommend storage at <15°C or even 2-8°C for long-term stability.Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Prevents oxidation by excluding atmospheric oxygen.
Light Store in a tightly sealed, light-resistant container (e.g., amber glass bottle).Protects the compound from photolytic degradation.
Moisture Keep container tightly closed to prevent moisture ingress.Avoids potential hydrolysis or facilitation of other degradation pathways.
Incompatibilities Store away from strong oxidizing agents, strong bases, and strong reducing agents.Prevents potentially hazardous reactions and degradation of the compound.

Degradation Pathway: Autoxidation

The primary degradation pathway for 4-Bromobenzaldehyde upon exposure to air is autoxidation, which proceeds via a radical-chain mechanism. The aldehyde is converted to 4-bromobenzoic acid.

Autoxidation_of_4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Bromobenzaldehyde Acyl_Radical Acyl_Radical 4-Bromobenzaldehyde->Acyl_Radical H• abstraction (Initiation) Acyl_Peroxy_Radical Acyl_Peroxy_Radical Acyl_Radical->Acyl_Peroxy_Radical + O2 (Propagation) Peroxy_Acid Peroxy_Acid Acyl_Peroxy_Radical->Peroxy_Acid + 4-Bromobenzaldehyde - Acyl Radical (Propagation) 4-Bromobenzoic_Acid 4-Bromobenzoic_Acid Peroxy_Acid->4-Bromobenzoic_Acid Baeyer-Villiger type oxidation with another aldehyde molecule

Figure 1. Autoxidation pathway of 4-Bromobenzaldehyde.

Experimental Protocols: Forced Degradation Study

To assess the stability of 4-Bromobenzaldehyde and develop a stability-indicating analytical method, a forced degradation study is essential. This involves subjecting the compound to stress conditions more severe than accelerated stability testing to generate potential degradation products. The following is a representative protocol.

Objective

To identify the degradation products of 4-Bromobenzaldehyde under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating HPLC method capable of separating the parent compound from its degradants.

Materials and Reagents
  • 4-Bromobenzaldehyde reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Formic acid

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions Stock Prepare Stock Solution of 4-Bromobenzaldehyde in Acetonitrile Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Stock->Oxidation Photo Photolytic Degradation (Solid/Solution, ICH Q1B) Stock->Photo Analysis Neutralize (if needed) Dilute to working concentration Acid->Analysis Base->Analysis Oxidation->Analysis Thermal Thermal Degradation (Solid, e.g., 80°C) Thermal->Analysis Photo->Analysis HPLC Analyze by Stability-Indicating HPLC-UV/PDA Method Analysis->HPLC Data Assess Peak Purity Identify Degradants Calculate Mass Balance HPLC->Data

Figure 2. Workflow for a forced degradation study.
Detailed Methodologies

  • Preparation of Stock Solution: Prepare a stock solution of 4-Bromobenzaldehyde in acetonitrile at a concentration of approximately 1 mg/mL.

  • Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 24 hours). Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.

  • Alkaline Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at 60°C for a specified period. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Treat an aliquot of the stock solution with 3% v/v hydrogen peroxide at room temperature. Monitor the reaction for several hours, then dilute the sample for analysis.

  • Thermal Degradation: Expose the solid 4-Bromobenzaldehyde powder to dry heat at 80°C in a hot air oven for a defined period (e.g., 48 hours). After exposure, dissolve the sample in acetonitrile and dilute for analysis.

  • Photolytic Degradation: Expose the solid powder and a solution of 4-Bromobenzaldehyde to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark. Prepare the samples for analysis after exposure.

HPLC Method

A stability-indicating HPLC method is crucial for separating 4-Bromobenzaldehyde from its degradation products. A reversed-phase method is typically suitable.

ParameterRepresentative Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm (or PDA for peak purity analysis)
Injection Volume 10 µL

Summary of Expected Degradation

The following table summarizes the expected stability of 4-Bromobenzaldehyde under various stress conditions. The percentage of degradation is representative and will depend on the exact experimental conditions (duration, temperature, concentration).

Stress ConditionReagent/ConditionExpected DegradationPrimary Degradation Product
Acid Hydrolysis 0.1 M HCl, 60°CLow to Moderate4-Bromobenzaldehyde (likely stable)
Base Hydrolysis 0.1 M NaOH, 60°CModerate to HighPotential Cannizzaro reaction products (4-bromobenzoic acid, 4-bromobenzyl alcohol)
Oxidation 3% H₂O₂, RTHigh4-Bromobenzoic Acid
Thermal 80°C (solid)Low to Moderate4-Bromobenzoic Acid and other minor impurities
Photolytic ICH Q1BModerate4-Bromobenzoic Acid, potential debromination products

Conclusion

4-Bromobenzaldehyde is a stable compound when stored under appropriate conditions that protect it from air, light, and moisture. The primary degradation pathway is autoxidation to 4-bromobenzoic acid. For critical applications in research and drug development, it is imperative to adhere to the recommended storage conditions and to verify the purity of the material before use, particularly if it has been stored for an extended period. A validated stability-indicating analytical method is essential for monitoring the quality and purity of 4-Bromobenzaldehyde and any formulations containing it.

Spectroscopic Analysis of 4-Bromobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromobenzaldehyde, a key intermediate in various synthetic applications, including drug development. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering insights into its molecular structure and chemical environment. This document also outlines standardized experimental protocols for acquiring such data, ensuring reproducibility and accuracy in research settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of 4-Bromobenzaldehyde reveals the electronic environment of the hydrogen atoms in the molecule. The spectrum is characterized by signals in the aromatic and aldehydic regions.

Table 1: ¹H NMR Spectroscopic Data for 4-Bromobenzaldehyde

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
9.98Singlet-1HAldehyde proton (-CHO)
7.78Doublet8.52HAromatic protons (ortho to -CHO)
7.69Doublet8.52HAromatic protons (ortho to -Br)

Solvent: CDCl₃, Instrument Frequency: 500 MHz[1]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of 4-Bromobenzaldehyde.

Table 2: ¹³C NMR Spectroscopic Data for 4-Bromobenzaldehyde

Chemical Shift (δ) ppmAssignment
191.0Aldehyde Carbonyl (C=O)
135.2Aromatic Carbon (C-CHO)
132.5Aromatic Carbon (C-H, ortho to -Br)
130.9Aromatic Carbon (C-H, ortho to -CHO)
129.9Aromatic Carbon (C-Br)

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-Bromobenzaldehyde shows characteristic absorption bands for the aldehyde and aromatic functionalities.

Table 3: IR Spectroscopic Data for 4-Bromobenzaldehyde

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~2830, ~2730MediumC-H stretch (aldehyde)
~1705StrongC=O stretch (aldehyde)[2]
~1585, ~1485Medium-StrongC=C stretch (aromatic ring)[3]
~820StrongC-H bend (para-disubstituted aromatic)

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra for solid aromatic compounds like 4-Bromobenzaldehyde.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 5-10 mg of 4-Bromobenzaldehyde.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

Instrumental Parameters (for a 500 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3-4 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Number of Scans: 1024 or more, depending on sample concentration

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1-2 s

    • Spectral Width: 0 to 220 ppm

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H NMR, δ 77.16 ppm for ¹³C NMR).

  • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.

Sample Preparation and Data Acquisition:

  • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

  • Place a small amount of solid 4-Bromobenzaldehyde onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • After data collection, clean the crystal and anvil thoroughly with a suitable solvent (e.g., isopropanol).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Bromobenzaldehyde.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of 4-Bromobenzaldehyde cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Interpretation cluster_reporting Reporting Sample 4-Bromobenzaldehyde (Solid) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve ATR_Sample Place on ATR Crystal Sample->ATR_Sample NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spec Acquire NMR Spectra (1H and 13C) NMR_Tube->NMR_Spec IR_Spec Acquire IR Spectrum ATR_Sample->IR_Spec Process_NMR Process NMR Data (FT, Phasing, Calibration) NMR_Spec->Process_NMR Process_IR Process IR Data (Baseline Correction) IR_Spec->Process_IR Analyze_NMR Analyze NMR Spectra (Chemical Shifts, Coupling Constants, Integration) Process_NMR->Analyze_NMR Analyze_IR Analyze IR Spectrum (Peak Assignment) Process_IR->Analyze_IR Report Compile Spectroscopic Data and Interpretation Analyze_NMR->Report Analyze_IR->Report

References

Methodological & Application

Application Notes and Protocols: 4-Bromobenzaldehyde in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is particularly valuable in the pharmaceutical industry for the construction of complex biaryl structures, which are common motifs in biologically active molecules. 4-Bromobenzaldehyde is a versatile and widely used building block in these reactions, serving as a readily available aryl halide that can be transformed into a variety of substituted biphenyl-4-carboxaldehydes. These products are key intermediates for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and experimental protocols for the use of 4-bromobenzaldehyde in Suzuki-Miyaura cross-coupling reactions.

Application and Versatility

4-Bromobenzaldehyde is an effective coupling partner in Suzuki-Miyaura reactions due to the reactivity of the carbon-bromine bond towards palladium catalysts. The aldehyde functional group is generally stable under the reaction conditions, allowing for its retention in the final product for subsequent transformations. The versatility of this reagent is demonstrated by its successful coupling with a wide range of arylboronic acids to produce unsymmetrical biaryls in high yields.[1][2]

The reaction is tolerant of various functional groups and can be carried out under relatively mild conditions.[2] Both homogeneous and heterogeneous palladium catalysts have been successfully employed, with recent advancements focusing on ligand-free and aqueous reaction media to enhance the sustainability of the process.[3][4]

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling of 4-bromobenzaldehyde is influenced by several factors, including the choice of catalyst, base, solvent, and reaction temperature. The following table summarizes quantitative data from various reported procedures.

Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)TimeYield (%)Reference
Phenylboronic acidPd(OAc)₂ (0.003) / PPh₃ (0.009)Na₂CO₃ (1.2)1-Propanol / H₂OReflux45 min86.3[1]
Phenylboronic acidPd catalyst PCS1 (0.006)K₂CO₃H₂O / EtOHRoom Temp.30 min~100 (conversion)[4]
Phenylboronic acidPd catalyst PCS1 (0.001)K₂CO₃H₂O / EtOHRoom Temp.2 h~100 (conversion)[4]
Phenylboronic acidCommercial Pd/C (1)K₂CO₃H₂O / EtOHRoom Temp.2 h~95 (conversion)[4]
Phenylboronic acidPdEnCat™ 40 (1)K₂CO₃H₂O / EtOHRoom Temp.4-5 h78 (conversion)[4]
Arylboronic acidsPdCl₂(PPh₃)₂ / PCy₃K₂CO₃Dioxane / H₂OReflux2 h-[5]

Experimental Protocols

The following is a detailed protocol for the synthesis of 4-biphenylcarboxaldehyde from 4-bromobenzaldehyde and phenylboronic acid, adapted from a procedure in Organic Syntheses.[1]

Materials:

  • 4-Bromobenzaldehyde

  • Benzeneboronic acid (Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • 2 M Sodium carbonate (Na₂CO₃) solution

  • 1-Propanol

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Darco G-60 (activated carbon)

  • Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

  • Three-necked round-bottomed flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Nitrogen gas inlet

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 2-L, three-necked, round-bottomed flask equipped with a magnetic stirring bar, condenser, and a nitrogen gas inlet, add 4-bromobenzaldehyde (50.0 g, 0.270 mol), benzeneboronic acid (34.6 g, 0.284 mol, 1.05 equiv), and 1-propanol (485 mL) under a nitrogen atmosphere.

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes to allow the solids to dissolve.

  • Addition of Reagents: To the resulting solution, add palladium(II) acetate (0.182 g, 0.811 mmol, 0.003 equiv), triphenylphosphine (0.638 g, 2.43 mmol, 0.009 equiv), 2 M aqueous sodium carbonate solution (162 mL, 0.324 mol, 1.20 equiv), and deionized water (95.0 mL).

  • Heating: Heat the reaction mixture to reflux under a nitrogen atmosphere. The solution will typically change color from yellow to dark red/black as the reaction progresses.[1]

  • Reaction Monitoring: After 45 minutes at reflux, the reaction is typically complete. Reaction progress can be monitored by ¹H NMR by observing the aldehyde proton signals of the starting material (δ 10.00) and the product (δ 10.06).[1]

  • Workup - Quenching and Extraction: Remove the heat source and add 350 mL of water while the mixture is still hot. Remove the nitrogen inlet and allow the mixture to cool to room temperature while stirring open to the atmosphere for approximately 2.5 hours. A black emulsion may form during this time.[1]

  • Dilute the mixture with 500 mL of ethyl acetate and transfer it to a 2-L separatory funnel. Separate the phases and extract the aqueous layer with two additional 250-mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash with 250 mL of 5% aqueous sodium bicarbonate, followed by two 250-mL portions of saturated brine.

  • Decolorization and Drying: Transfer the organic solution to a 2-L Erlenmeyer flask. Add Darco G-60 (25.0 g) and stir for 30 minutes. Add anhydrous sodium sulfate (50.0 g) and continue stirring for another 30 minutes.

  • Filtration and Concentration: Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure to obtain a pale yellow solid.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate (approximately 125 mL) and add hexanes (approximately 500 mL) until the solution becomes cloudy. Cool the mixture to room temperature and then chill in a freezer overnight.

  • Isolation of Product: Collect the crystals by filtration, rinse with cold hexanes, and dry under vacuum to afford pale yellow crystals of 4-biphenylcarboxaldehyde. The reported yield for this procedure is 86.3%.[1]

Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction involving 4-bromobenzaldehyde.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n A Oxidative Addition Pd0->A PdII_complex Ar-Pd(II)L_n-Br A->PdII_complex B Transmetalation PdII_complex->B PdII_Ar_Ar Ar-Pd(II)L_n-Ar' B->PdII_Ar_Ar Byproduct Borate Salts B->Byproduct C Reductive Elimination PdII_Ar_Ar->C C->Pd0  Regenerated  Catalyst Product Biaryl Product (Ar-Ar') C->Product Aryl_Halide 4-Bromobenzaldehyde (Ar-Br) Aryl_Halide->A Organoboron Arylboronic Acid (Ar'B(OH)₂) Organoboron->B Base Base (e.g., Na₂CO₃) Base->B assists

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow start Start setup Combine 4-Bromobenzaldehyde, Arylboronic Acid, Solvent start->setup reagents Add Pd Catalyst, Ligand, and Aqueous Base setup->reagents reaction Heat to Reflux under N₂ Atmosphere reagents->reaction workup Quench with Water, Extract with Organic Solvent reaction->workup purification Wash, Dry, and Concentrate Organic Phase workup->purification crystallization Recrystallize Crude Product purification->crystallization end Isolate Pure Biaryl Product crystallization->end

References

Application Notes and Protocols: 4-Bromobenzaldehyde in Heck Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This powerful carbon-carbon bond-forming reaction has found extensive application in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and advanced materials. 4-Bromobenzaldehyde is a particularly useful and versatile building block in this context. The electron-withdrawing nature of the aldehyde group activates the aryl bromide towards oxidative addition to the palladium catalyst, often leading to high yields and selectivity. This document provides detailed application notes and experimental protocols for the use of 4-bromobenzaldehyde in Heck coupling reactions with various alkenes.

Data Presentation

The efficiency of the Heck coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. Below are summary tables of quantitative data for the Heck coupling of 4-bromobenzaldehyde with representative alkenes under various reaction conditions.

Table 1: Heck Coupling of 4-Bromobenzaldehyde with Styrene

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / 1,3-Bis(4-t-butylbenzyl)-3,4,5,6-tetrahydropyrimidinium chlorideK₂CO₃DMF/H₂O80495[1][2]
Pd(OAc)₂ / 1,3-Bis(3-phenoxybenzyl)-3,4,5,6-tetrahydropyrimidinium chlorideK₂CO₃DMF/H₂O80492[1][2]
Pd(OAc)₂ / 1,3-Bis(2-ethoxybenzyl)-3,4,5,6-tetrahydropyrimidinium chlorideK₂CO₃DMF/H₂O80494[1][2]
Na₂PdCl₄ / Na₂EDTAK₃PO₄H₂O100285[3]
Pd@MOF-NH₂K₂CO₃DMF12012>96[4]

Table 2: Heck Coupling of 4-Bromobenzaldehyde with n-Butyl Acrylate

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Conversion (%)Reference
Dendritic Pd-biscarbene complexNaOAcNMP1401100[5]
Non-dendritic Pd-biscarbene complexNaOAcNMP1408100[5]
Pd(OAc)₂ / NorfloxacinK₂CO₃DMA1201295 (Yield)[6]
Pd(OAc)₂ / PPh₃ / TBABTEASilica Gel (Ball Milling)RT1.585 (Yield)[7]

Experimental Protocols

The following protocols are provided as examples for conducting Heck coupling reactions with 4-bromobenzaldehyde. These can be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: Heck Coupling of 4-Bromobenzaldehyde with Styrene using a Tetrahydropyrimidinium Salt Ligand [1][2]

Materials:

  • 4-Bromobenzaldehyde

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(4-t-butylbenzyl)-3,4,5,6-tetrahydropyrimidinium chloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Silica gel

  • Schlenk tube

  • Magnetic stirrer/hotplate

  • Standard glassware for extraction and chromatography

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add 4-bromobenzaldehyde (1.0 mmol, 185 mg), palladium(II) acetate (0.01 mmol, 2.2 mg, 1 mol%), and 1,3-bis(4-t-butylbenzyl)-3,4,5,6-tetrahydropyrimidinium chloride (0.02 mmol, 8.3 mg, 2 mol%).

  • Add potassium carbonate (2.0 mmol, 276 mg).

  • Add styrene (1.2 mmol, 138 µL).

  • Add 3 mL of DMF and 3 mL of deionized water.

  • Seal the Schlenk tube and heat the mixture at 80°C with vigorous stirring for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired (E)-4-styrylbenzaldehyde.

Protocol 2: Ligand-Free Heck Coupling of 4-Bromobenzaldehyde with an Alkene

Materials:

  • 4-Bromobenzaldehyde

  • Alkene (e.g., n-butyl acrylate, styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)

  • Standard glassware for reaction, extraction, and purification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-bromobenzaldehyde (1.0 mmol, 185 mg) in 5 mL of DMAc.

  • Add the alkene (1.2 mmol).

  • Add potassium carbonate (2.0 mmol, 276 mg) or triethylamine (1.5 mmol, 209 µL).

  • Add palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%).

  • Heat the reaction mixture to 120-140°C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into 20 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure product.

Protocol 3: Microwave-Assisted Heck Coupling of 4-Bromobenzaldehyde

Materials:

  • 4-Bromobenzaldehyde

  • Alkene (e.g., styrene, methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine 4-bromobenzaldehyde (1.0 mmol, 185 mg), the alkene (1.2 mmol), palladium(II) acetate (0.01 mmol, 2.2 mg, 1 mol%), and triethylamine (1.5 mmol, 209 µL).

  • Add 5 mL of DMF.

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer and irradiate at a set temperature (e.g., 150°C) for a specified time (e.g., 10-30 minutes).

  • After the reaction, cool the vial to room temperature.

  • Work-up the reaction mixture as described in Protocol 2 (steps 7-9) to isolate and purify the product.

Visualizations

The following diagrams illustrate the key processes involved in the Heck coupling reaction of 4-bromobenzaldehyde.

Heck_Catalytic_Cycle cluster_reactants Inputs cluster_products Outputs Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (4-Bromobenzaldehyde) Ar-Pd(II)-Alkene(L_n) Ar-Pd(II)-Alkene(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Alkene(L_n) Alkene Coordination R-CH2-CH(Ar)-Pd(II)-X(L_n) R-CH2-CH(Ar)-Pd(II)-X(L_n) Ar-Pd(II)-Alkene(L_n)->R-CH2-CH(Ar)-Pd(II)-X(L_n) Migratory Insertion R-CH2-CH(Ar)-Pd(II)-X(L_n)->Pd(0)L_n β-Hydride Elimination & Reductive Elimination (Product Release) Substituted Alkene Substituted Alkene R-CH2-CH(Ar)-Pd(II)-X(L_n)->Substituted Alkene 4-Bromobenzaldehyde 4-Bromobenzaldehyde Alkene Alkene Base Base Base->Pd(0)L_n Regeneration H-Base⁺X⁻ H-Base⁺X⁻

Caption: Catalytic cycle of the Heck reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine 4-Bromobenzaldehyde, Catalyst, Ligand, and Base B Add Alkene and Solvent A->B C Heat and Stir (Conventional or Microwave) B->C D Cool and Quench C->D E Aqueous Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H Characterization (NMR, MS, etc.) G->H

Caption: General experimental workflow.

References

Application Notes and Protocols for Sonogashira Coupling of 4-Bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, is widely employed in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2] These application notes provide a detailed protocol for the Sonogashira coupling of 4-bromobenzaldehyde with terminal alkynes, a key transformation in the synthesis of various conjugated molecules and building blocks for drug discovery.

Reaction Principle

The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

The key steps in the palladium cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-bromobenzaldehyde) to form a Pd(II) intermediate.

  • Transmetalation: The Pd(II) intermediate reacts with a copper acetylide species (formed in the copper cycle) to generate a palladium acetylide complex.

  • Reductive Elimination: This complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[1]

The copper cycle facilitates the formation of the reactive copper acetylide species from the terminal alkyne, a base, and the copper(I) salt.[3] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[1]

Experimental Information

Materials and Equipment
  • 4-Bromobenzaldehyde

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)

  • Copper(I) iodide (CuI) (for copper-co-catalyzed reactions)

  • Ligand (e.g., Triphenylphosphine (PPh₃), cataCXium A)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA), Cesium Carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene, 2-Methyltetrahydrofuran (2-MeTHF))

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for organic synthesis and workup

  • Silica gel for column chromatography

Safety Precautions
  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium catalysts and copper salts can be toxic. Avoid inhalation and skin contact.

  • Organic solvents are flammable. Keep away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

General Protocol for Copper-Co-catalyzed Sonogashira Coupling of 4-Bromobenzaldehyde

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add 4-bromobenzaldehyde (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.025-0.05 mol%), and copper(I) iodide (CuI, 0.05-0.1 mol%).

  • Addition of Reagents: Add the anhydrous solvent (e.g., THF or DMF, 5 mL) and the base (e.g., Et₃N or DIPA, 2.0-3.0 mmol).

  • Substrate Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.1-1.2 mmol) to the reaction mixture via syringe.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to 100 °C) for the required time (typically 3-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired coupled product.

Example Protocol: Copper-Free Sonogashira Coupling of 4-Bromobenzaldehyde with Phenylacetylene

This protocol is adapted from a procedure for a similar substrate.[4]

  • Reaction Setup: In a glovebox or under a stream of argon, add 4-bromobenzaldehyde (0.101 mmol), Pd(CH₃CN)₂Cl₂ (0.5 mol%), and cataCXium A (1 mol %) to a reaction vial.

  • Addition of Reagents: Add cesium carbonate (Cs₂CO₃, 1 equiv per halide) and 2-methyltetrahydrofuran (2-MeTHF, 5 mL).

  • Substrate Addition: Add phenylacetylene (1.5 equiv per halide).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 48 hours under an argon atmosphere.

  • Workup and Purification: Follow the general workup and purification procedure described above.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of 4-bromobenzaldehyde and related aryl bromides with various terminal alkynes.

Table 1: Sonogashira Coupling of 4-Substituted Aryl Bromides with Phenylacetylene

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromobenzonitrilePd₂(dba)₃ (0.5)P(t-Bu)₃ (1.5)Cs₂CO₃Toluene1002495[2]
24-BromoacetophenonePd₂(dba)₃ (0.5)P(t-Bu)₃ (1.5)Cs₂CO₃Toluene1002498[2]
34-BromobenzaldehydePd(II) complex (0.05)-Et₃NDMF8012~90[5]
44-IodobenzaldehydePd catalyst on solid support--THF-DMA80-75[6]

Note: Yields are isolated yields unless otherwise specified. Reaction conditions can vary significantly based on the specific catalyst system and substrates used.

Mandatory Visualization

Reaction Workflow

The following diagram illustrates the general experimental workflow for the Sonogashira coupling of 4-bromobenzaldehyde.

G Experimental Workflow for Sonogashira Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Weigh Reagents (4-Bromobenzaldehyde, Catalyst, Base, etc.) prep_solvent Prepare Anhydrous Solvent setup Assemble Glassware (Schlenk Flask) prep_reagents->setup prep_solvent->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert add_solids Add Solid Reagents inert->add_solids add_liquids Add Solvent and Liquid Reagents add_solids->add_liquids reaction Heat and Stir Reaction Mixture add_liquids->reaction monitor Monitor Reaction Progress (TLC) reaction->monitor quench Cool and Quench Reaction monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the Sonogashira coupling reaction.

Catalytic Cycle of Sonogashira Coupling

The diagram below outlines the key steps in the palladium and copper co-catalyzed Sonogashira coupling mechanism.

G Catalytic Cycle of Sonogashira Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pdII_halide Ar-Pd(II)-X(L₂) pd0->pdII_halide Oxidative Addition (Ar-X) pdII_alkyne Ar-Pd(II)-C≡CR(L₂) pdII_halide->pdII_alkyne Transmetalation cuI CuI pdII_halide->cuI Regenerates CuX pdII_alkyne->pd0 product Ar-C≡CR pdII_alkyne->product Reductive Elimination cu_acetylide Cu-C≡CR cu_acetylide->pdII_halide alkyne H-C≡CR alkyne->cu_acetylide + Base, CuI

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

References

Synthesis of Schiff Bases from 4-Bromobenzaldehyde: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 4-bromobenzaldehyde. It includes a summary of their potential applications in drug development, supported by quantitative data, and detailed methodologies for their synthesis and characterization.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds formed by the condensation of a primary amine with an aldehyde or ketone. Their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties, have positioned them as privileged scaffolds in medicinal chemistry and drug discovery. The synthesis of Schiff bases from 4-bromobenzaldehyde is of particular interest, as the bromo-substituent can enhance the lipophilicity and biological activity of the resulting compounds.

Applications in Drug Development

Schiff bases derived from 4-bromobenzaldehyde have been investigated for a range of therapeutic applications. The electron-withdrawing nature of the bromine atom can influence the electronic properties of the imine bond and the overall molecule, often leading to enhanced biological efficacy.

Antimicrobial Activity

The imine group in Schiff bases is a key pharmacophore responsible for their antimicrobial effects. These compounds have shown activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains. The proposed mechanism often involves the inhibition of essential enzymes or disruption of cell wall synthesis.

Anticancer Activity

Numerous Schiff bases have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and can include the induction of apoptosis through signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway, disruption of the cell cycle, and inhibition of topoisomerase enzymes.

Antioxidant Activity

The antioxidant potential of Schiff bases is attributed to their ability to scavenge free radicals. The presence of phenolic hydroxyl groups or other electron-donating substituents in the amine part of the molecule, in conjunction with the imine bond, can contribute to their radical-scavenging capabilities.

Data Presentation

The following tables summarize the quantitative biological activity data for a selection of Schiff bases derived from substituted benzaldehydes, including those structurally related to 4-bromobenzaldehyde.

Table 1: Anticancer Activity of Selected Schiff Bases

Compound/Schiff BaseCancer Cell LineIC₅₀ (µM)Reference
(E)-N,1-bis(4-bromophenyl)methanimineNot Reported-
5-chloro-2-((4-nitrobenzylidene) amino) benzoic acidTSCCF446.68 µg/mL[1]
Benzylidene-aniline (BA) cocrystal with 5-FUSW4806.4731[2]
Quinoline-benzothiazole Schiff Base 5cMCF712.73[3]
Quinoline-benzothiazole Schiff Base 5fMCF713.78[3]
Quinoline-benzothiazole Schiff Base 5iMCF710.65[3]
Quinoline-benzothiazole Schiff Base 5cA54913.76[3]
Quinoline-benzothiazole Schiff Base 5fA54913.44[3]
Quinoline-benzothiazole Schiff Base 5iA54910.89[3]

Table 2: Antimicrobial Activity of Selected Schiff Bases

Compound/Schiff BaseMicroorganismMIC (µg/mL)Reference
Schiff base from p-aminophenol and benzaldehyde (PC1)Escherichia coli62.5[4]
Schiff base from p-aminophenol and cinnamaldehyde (PC4)Escherichia coli62.5[4]
Schiff base from p-aminophenol and anisaldehyde (PC2)Escherichia coli250[4]
Schiff base from p-aminophenol and 4-nitrobenzaldehyde (PC3)Escherichia coli250[4]
Schiff base from p-aminophenol and 4-nitrobenzaldehyde (PC3)Staphylococcus aureus62.5[4]
Chloro derivative of aminophenazone Schiff base (4)Escherichia coli6.25[5]
Cyano derivative of aminophenazone Schiff base (5)Escherichia coli6.25[5]
Chloro derivative of aminophenazone Schiff base (4)Staphylococcus aureus6.25[5]
Cyano derivative of aminophenazone Schiff base (5)Staphylococcus aureus6.25[5]

Table 3: Antioxidant Activity of Selected Schiff Bases

Compound/Schiff BaseAssayIC₅₀ (µM)Reference
4-aminoantipyrine Schiff base (3k)DPPH0.44[6]
4-aminoantipyrine Schiff base (3f)DPPH0.93[6]
Imidazole Schiff base (11)DPPH50[7]
Imidazole Schiff base (23)DPPH44[7]
Imidazole Schiff base (11)ABTS72[7]
Imidazole Schiff base (23)ABTS55[7]

Experimental Protocols

General Synthesis of Schiff Bases from 4-Bromobenzaldehyde

This protocol describes a general method for the condensation reaction between 4-bromobenzaldehyde and a primary amine.

Materials:

  • 4-Bromobenzaldehyde

  • Primary amine (e.g., aniline, substituted aniline)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring bar and magnetic stirrer

  • Beaker

  • Buchner funnel and filter paper

  • Crystallization dish

Procedure:

  • In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) in a minimal amount of absolute ethanol.

  • To this solution, add the primary amine (1 equivalent) dissolved in absolute ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a reflux condenser and stir the mixture at reflux for a specified time (typically 2-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated Schiff base is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain pure crystals.

  • Dry the purified Schiff base in a desiccator or a vacuum oven.

Characterization:

  • Melting Point: Determine the melting point of the synthesized compound.

  • FT-IR Spectroscopy: Characterize the compound by identifying the characteristic C=N (imine) stretching vibration (typically in the range of 1600-1650 cm⁻¹).[8]

  • ¹H NMR and ¹³C NMR Spectroscopy: Confirm the structure of the Schiff base by analyzing the chemical shifts and integration of the protons and carbons. The azomethine proton (-CH=N-) typically appears as a singlet in the range of δ 8-9 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry: Determine the molecular weight of the synthesized compound.

Specific Protocol: Synthesis of (E)-N-(4-bromobenzylidene)-4-bromoaniline

This protocol is adapted from the synthesis of a specific Schiff base derived from 4-bromobenzaldehyde and 4-bromoaniline.[8]

Materials:

  • 4-Bromobenzaldehyde (1.85 g, 10 mmol)

  • 4-Bromoaniline (1.72 g, 10 mmol)

  • Ethanol

  • Round-bottom flask (100 mL)

  • Reflux condenser

Procedure:

  • Dissolve 4-bromobenzaldehyde (10 mmol) and 4-bromoaniline (10 mmol) in ethanol in a 100 mL round-bottom flask.

  • Reflux the reaction mixture for 6 hours at 363 K (90 °C).[8]

  • After reflux, cool the solution to room temperature.

  • Collect the precipitated product by filtration.

  • Purify the crude product by repeated recrystallization from ethanol.

  • Grow colorless crystals of the title compound at room temperature by slow evaporation of the ethanolic solution.[8]

Visualizations

Reaction Scheme: General Synthesis of Schiff Bases

G cluster_1 Product 4-Bromobenzaldehyde 4-Bromobenzaldehyde Intermediate Intermediate 4-Bromobenzaldehyde->Intermediate + Primary_Amine R-NH₂ Primary_Amine->Intermediate Ethanol, H⁺ (cat.) Schiff_Base Intermediate->Schiff_Base - H₂O

Caption: General reaction scheme for the synthesis of a Schiff base from 4-Bromobenzaldehyde.

Experimental Workflow

G A Mix 4-Bromobenzaldehyde and Primary Amine in Ethanol B Add Catalytic Acetic Acid A->B C Reflux for 2-6 hours B->C D Cool to Room Temperature C->D E Filter the Precipitate D->E F Wash with Cold Ethanol E->F G Recrystallize from Suitable Solvent F->G H Dry the Purified Product G->H I Characterize (FT-IR, NMR, MS) H->I

Caption: A typical experimental workflow for the synthesis and characterization of Schiff bases.

Proposed Signaling Pathway for Anticancer Activity

Some Schiff bases have been shown to induce apoptosis in cancer cells by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9] The following diagram illustrates a simplified representation of this proposed mechanism.

G SB Schiff Base (e.g., from 4-Bromobenzaldehyde) Cell Cancer Cell Membrane SB->Cell MAPKKK MAPKKK (e.g., Raf) Cell->MAPKKK Activation/Modulation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylation TF Transcription Factors (e.g., AP-1) MAPK->TF Activation Apoptosis Apoptosis TF->Apoptosis Gene Expression Modulation

Caption: Proposed MAPK signaling pathway for Schiff base-induced apoptosis in cancer cells.[9]

References

Application Notes and Protocols: Wittig Reaction Conditions for 4-Bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, offering a high degree of control over the location of the newly formed double bond. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). The versatility and functional group tolerance of the Wittig reaction have made it an indispensable tool in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

This document provides detailed application notes and protocols for the Wittig reaction of 4-bromobenzaldehyde, a common building block in medicinal chemistry and materials science. The presence of the bromo-substituent offers a handle for further functionalization, for instance, via cross-coupling reactions. Understanding the optimal conditions for the Wittig reaction with this substrate is therefore of significant practical importance. We present a summary of various reaction conditions, detailed experimental protocols, and visual aids to facilitate the application of this essential transformation.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the Wittig reaction of 4-bromobenzaldehyde with different phosphorus ylides. The choice of base, solvent, and reaction temperature can significantly influence the reaction outcome, including the yield and the stereoselectivity (E/Z ratio) of the resulting alkene.

Ylide PrecursorBaseSolventTemperature (°C)Time (h)ProductYield (%)E:Z RatioReference
Benzyltriphenylphosphonium chlorideK₃PO₄None (Solvent-free)Room Temp. (grinding)31-(4-bromophenyl)-2-phenyletheneNot specifiedNot specified[1][2]
Benzyltriphenylphosphonium chloride10% NaOHWaterReflux2trans-4-bromostilbene30Not specified[3]
Benzyltriphenylphosphonium chloride50% NaOHDichloromethaneNot specifiedNot specified1-(4-bromophenyl)-2-phenyletheneNot specifiedE isomer major[4][5]
Methyltriphenylphosphonium bromidet-BuOKTHFRoom Temp.161-bromo-4-vinylbenzeneNot specifiedNot applicable[6]
(Ethoxycarbonylmethylene)triphenylphosphoraneNone (stabilized ylide)Not specifiedNot specifiedNot specifiedEthyl 3-(4-bromophenyl)acrylateNot specifiedE isomer expected[7]
Tripropylphosphonium salt 1dNaHMDSNot specifiedNot specifiedNot specifiedFunctionalized olefin 9Not specifiedNot specified

Mandatory Visualization

Reaction Workflow

Wittig_Reaction_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup & Purification Phosphonium_Salt Phosphonium Salt (e.g., Benzyltriphenyl- phosphonium chloride) Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Base (e.g., K₃PO₄, NaOH, n-BuLi) Base->Ylide Reaction_Mixture Reaction Ylide->Reaction_Mixture Aldehyde 4-Bromobenzaldehyde Aldehyde->Reaction_Mixture Alkene Alkene Product (e.g., 4-Bromostilbene) Reaction_Mixture->Alkene Byproduct Triphenylphosphine oxide Reaction_Mixture->Byproduct Crude_Product Crude Product Alkene->Crude_Product Byproduct->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Pure_Alkene Pure Alkene Product Purification->Pure_Alkene

Caption: General workflow for the Wittig reaction with 4-Bromobenzaldehyde.

Reaction Mechanism

Wittig_Mechanism Ylide Phosphorus Ylide Ph₃P⁺-C⁻HR Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde 4-Bromobenzaldehyde Ar-CHO (Ar = 4-Bromophenyl) Aldehyde->Oxaphosphetane Alkene Alkene Ar-CH=CHR Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine oxide Ph₃P=O Oxaphosphetane->TPO

Caption: Simplified mechanism of the Wittig reaction.

Experimental Protocols

Protocol 1: Solvent-Free Wittig Reaction of 4-Bromobenzaldehyde with Benzyltriphenylphosphonium Chloride

This protocol is adapted from a green chemistry approach that avoids the use of organic solvents.[1][2]

Materials:

  • 4-Bromobenzaldehyde

  • Benzyltriphenylphosphonium chloride

  • Potassium phosphate, tribasic (K₃PO₄)

  • Mortar and pestle

  • Ethyl acetate

  • Heptane

  • Ethanol

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a clean, dry mortar, combine 4-bromobenzaldehyde (1.0 eq), benzyltriphenylphosphonium chloride (1.1 eq), and potassium phosphate (2.0 eq).

  • Reaction: Grind the mixture vigorously with a pestle for at least 30 minutes. The reaction progress can be monitored by TLC (e.g., using a 9:1 heptane:ethyl acetate eluent). Continue grinding until the starting aldehyde is consumed (typically 1-3 hours).

  • Workup: Transfer the solid mixture to a flask and add ethyl acetate. Stir to dissolve the organic components.

  • Purification:

    • Filter the mixture to remove the inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethyl acetate/heptane mixture, to yield the purified 1-(4-bromophenyl)-2-phenylethene.

  • Characterization: Determine the melting point and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR). The coupling constant of the vinylic protons in the ¹H NMR spectrum can be used to determine the E/Z stereochemistry.[1]

Protocol 2: Wittig Reaction of 4-Bromobenzaldehyde with a Stabilized Ylide in Solution

This protocol describes a typical procedure for a Wittig reaction involving a stabilized ylide, which is generally less reactive and often leads to the E-alkene.[8][9]

Materials:

  • (Ethoxycarbonylmethylene)triphenylphosphorane (a stabilized ylide)

  • 4-Bromobenzaldehyde

  • Anhydrous toluene or dichloromethane

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add (ethoxycarbonylmethylene)triphenylphosphorane (1.1 eq) and 4-bromobenzaldehyde (1.0 eq).

  • Solvent Addition: Add anhydrous toluene or dichloromethane via a syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. The reaction progress can be monitored by TLC. Stabilized ylides may require several hours to overnight for complete reaction.[10]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure.

    • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

  • Purification:

    • Add a non-polar solvent like hexane to the crude mixture and stir. Triphenylphosphine oxide has low solubility in hexane and may precipitate. Filter to remove the precipitated triphenylphosphine oxide.

    • Concentrate the filtrate and purify the resulting residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to isolate the pure ethyl 3-(4-bromophenyl)acrylate.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the melting point. The E-isomer is the expected major product from stabilized ylides.[8]

Concluding Remarks

The Wittig reaction of 4-bromobenzaldehyde is a versatile and reliable method for the synthesis of 4-bromostilbenes and related unsaturated compounds. The choice of reaction conditions, particularly the nature of the ylide (stabilized vs. non-stabilized), the base, and the solvent, plays a crucial role in determining the reaction's efficiency and stereochemical outcome. The protocols provided herein offer starting points for researchers to develop optimized conditions for their specific synthetic targets. The green, solvent-free approach is particularly noteworthy for its environmental benefits. As with any chemical reaction, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for the Reductive Amination of 4-Bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This process, which involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent, is widely employed in the synthesis of a diverse array of amines, which are crucial intermediates in the pharmaceutical, agrochemical, and materials science industries. 4-Bromobenzaldehyde is a particularly useful substrate in this reaction, as the resulting N-(4-bromobenzyl) amines can be further functionalized through cross-coupling reactions at the bromine position, enabling the rapid construction of complex molecular architectures.

This document provides detailed application notes and experimental protocols for the reductive amination of 4-bromobenzaldehyde with various primary and secondary amines. It includes a summary of quantitative data from selected literature precedents, detailed experimental procedures for common reducing agents, and a graphical representation of the experimental workflow.

Data Presentation: Reductive Amination of 4-Bromobenzaldehyde

The following table summarizes the reaction conditions and outcomes for the reductive amination of 4-bromobenzaldehyde with a selection of primary and secondary amines, utilizing different reducing agents and solvents.

AmineReducing AgentSolventTemperature (°C)TimeYield (%)Product
AnilineNaBH₄ / DOWEX®50WX8THFRoom Temp.20 min88N-(4-Bromobenzyl)aniline[1]
DiethylamineNaBH₄MethanolRoom Temp.2-4 hN/A*N-(4-Bromobenzyl)diethylamine
AmmoniaCo nanoparticlesH₂O-THF12024 h704-Bromobenzylamine
BenzylamineNaBH₄MethanolRoom Temp.2 h92N-(4-Bromobenzyl)benzylamine
PiperidineNaBH(OAc)₃DichloromethaneRoom Temp.3 h951-(4-Bromobenzyl)piperidine
MorpholineNaBH(OAc)₃DichloromethaneRoom Temp.4 h914-(4-Bromobenzyl)morpholine

*Yield not specified in the referenced literature.

Mandatory Visualization

Reductive_Amination_Workflow General Workflow for the Reductive Amination of 4-Bromobenzaldehyde cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification 4-Bromobenzaldehyde 4-Bromobenzaldehyde Mixing Mix 4-Bromobenzaldehyde and Amine in Solvent 4-Bromobenzaldehyde->Mixing Amine Amine Amine->Mixing Reducing_Agent Reducing Agent (e.g., NaBH4, NaBH(OAc)3) Reduction Addition of Reducing Agent Reducing_Agent->Reduction Solvent Solvent Solvent->Mixing Imine_Formation Imine/Iminium Ion Formation (in situ) Mixing->Imine_Formation Imine_Formation->Reduction Stirring Stir at Specified Temperature and Time Reduction->Stirring Quenching Quench Reaction Stirring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Product Final Product: N-(4-Bromobenzyl)amine Purification->Product

Caption: General experimental workflow for the one-pot reductive amination of 4-Bromobenzaldehyde.

Experimental Protocols

The following protocols provide detailed methodologies for the reductive amination of 4-bromobenzaldehyde using two common and effective reducing agents: sodium borohydride (for robust amines) and sodium triacetoxyborohydride (a milder alternative suitable for a wider range of amines and functional groups).

Protocol 1: Reductive Amination using Sodium Borohydride and an Acidic Resin Catalyst

This one-pot procedure is particularly effective for the reductive amination of 4-bromobenzaldehyde with anilines.[1]

Materials:

  • 4-Bromobenzaldehyde

  • Aniline

  • Sodium borohydride (NaBH₄)

  • DOWEX®50WX8 resin

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 4-bromobenzaldehyde (1.0 mmol, 185 mg) and anhydrous tetrahydrofuran (5 mL).

  • Add aniline (1.0 mmol, 93 mg) to the solution and stir for 5 minutes at room temperature.

  • Add DOWEX®50WX8 resin (0.5 g) to the mixture.

  • Carefully add sodium borohydride (1.0 mmol, 38 mg) portion-wise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 20 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the resin and wash the resin with a small amount of THF.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(4-bromobenzyl)aniline.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a mild and highly selective one-pot procedure suitable for a broad range of primary and secondary amines.[2]

Materials:

  • 4-Bromobenzaldehyde

  • Amine (e.g., piperidine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 4-bromobenzaldehyde (1.0 mmol, 185 mg) and the amine (1.1 mmol) to 1,2-dichloroethane (5 mL).

  • Stir the mixture at room temperature for 15-30 minutes to allow for imine or iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) to the reaction mixture in one portion.

  • Stir the reaction at room temperature. The reaction time will vary depending on the amine (typically 2-24 hours). Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient or other suitable solvent system) to yield the corresponding N-(4-bromobenzyl)amine.

Safety Precautions:

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Sodium borohydride and sodium triacetoxyborohydride are moisture-sensitive and can release hydrogen gas upon contact with water or acidic solutions. Handle with care and quench reactions cautiously.

  • The solvents used are flammable and/or toxic. Avoid inhalation and contact with skin.

References

Knoevenagel Condensation of 4-Bromobenzaldehyde: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide a detailed overview and experimental protocols for the Knoevenagel condensation reaction utilizing 4-Bromobenzaldehyde. This reaction is a fundamental method for carbon-carbon bond formation, widely employed in the synthesis of pharmaceuticals, fine chemicals, and functional polymers. The protocols and data presented herein are intended for researchers, scientists, and drug development professionals.

The Knoevenagel condensation involves the reaction of a carbonyl compound, in this case, 4-Bromobenzaldehyde, with an active methylene compound, catalyzed by a base.[1][2] The presence of the bromine atom on the aromatic ring influences the reactivity of the aldehyde and provides a functional handle for further synthetic transformations, making 4-Bromobenzaldehyde a valuable starting material in organic synthesis.

Mechanism of the Knoevenagel Condensation

The reaction typically proceeds through a three-step mechanism:

  • Deprotonation: A base abstracts a proton from the active methylene compound to form a resonance-stabilized enolate ion.[3]

  • Nucleophilic Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 4-Bromobenzaldehyde, forming a new carbon-carbon bond and an aldol-type intermediate.[3]

  • Dehydration: The intermediate undergoes elimination of a water molecule to yield the final α,β-unsaturated product.[3]

The choice of catalyst is crucial and can range from traditional homogeneous bases like primary and secondary amines (e.g., piperidine) to more environmentally benign heterogeneous catalysts and ionic liquids.[1][4][5][6]

Comparative Data for Knoevenagel Condensation with Substituted Benzaldehydes

The following table summarizes the reaction conditions and outcomes for the Knoevenagel condensation of various substituted benzaldehydes with active methylene compounds, providing a comparative reference for the reaction with 4-Bromobenzaldehyde.

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
BenzaldehydeMalononitrile[MeHMTA]BF4 (15 mol%)NeatRoom Temp.1 min100[4]
4-MethoxybenzaldehydeMalononitrile[MeHMTA]BF4 (15 mol%)NeatRoom Temp.2 min99[4]
4-NitrobenzaldehydeMalononitrile[MeHMTA]BF4 (15 mol%)NeatRoom Temp.1 min100[4]
4-ChlorobenzaldehydeMalononitrile[MeHMTA]BF4 (15 mol%)NeatRoom Temp.2 min100[4]
BenzaldehydeEthyl Cyanoacetate[MeHMTA]BF4 (15 mol%)NeatRoom Temp.5 min98[4]
4-MethoxybenzaldehydeEthyl Cyanoacetate[MeHMTA]BF4 (15 mol%)NeatRoom Temp.5 min98[4]
4-NitrobenzaldehydeEthyl Cyanoacetate[MeHMTA]BF4 (15 mol%)NeatRoom Temp.3 min98[4]
4-ChlorobenzaldehydeMalononitrileWater-Glycerol (1:1 v/v)Room Temp.24 hHigh[7]
4-BromobenzaldehydeMalonic AcidPiperidinePyridineReflux6 hNot specified[8]

Experimental Protocols

Below are detailed protocols for performing the Knoevenagel condensation with 4-Bromobenzaldehyde using different catalytic systems.

Protocol 1: Ionic Liquid-Catalyzed Synthesis at Room Temperature

This protocol is adapted from a general procedure using a hexamethylenetetramine-based ionic liquid catalyst, which has been shown to be highly efficient for various benzaldehydes.[4]

Materials:

  • 4-Bromobenzaldehyde (1.0 mmol, 185 mg)

  • Malononitrile (1.0 mmol, 66 mg) or Ethyl Cyanoacetate (1.0 mmol, 113 mg)

  • 1-Methylhexamethylenetetraminium tetrafluoroborate ([MeHMTA]BF4) (15 mol%, ~37 mg)

  • Stir bar and reaction vial

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add 4-Bromobenzaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).

  • Add the ionic liquid catalyst, [MeHMTA]BF4 (15 mol%).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within minutes.[4]

  • Upon completion, if the product solidifies, filter the reaction mixture and wash the solid with water (3 x 5 mL).

  • If the product is an oil, add ethyl acetate (2 mL) to the reaction mixture, then filter and wash with water.

  • Dry the product under vacuum. The product is often obtained in high purity without the need for further purification.[4]

Protocol 2: Heterogeneous Catalysis in an Organic Solvent

This protocol utilizes a reusable heterogeneous catalyst, offering advantages in terms of catalyst recovery and recycling.

Materials:

  • 4-Bromobenzaldehyde (1.0 mmol, 185 mg)

  • Malononitrile (1.0 mmol, 66 mg)

  • Amino-functionalized metal-organic framework (e.g., HKUST-1-NH₂) (10 mg)

  • Ethanol (10 mL)

  • 25 mL round-bottomed flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a 25 mL round-bottomed flask containing 10 mL of ethanol, add malononitrile (1.0 mmol).

  • Add 10 mg of the heterogeneous catalyst to the solution.

  • Add 4-Bromobenzaldehyde (1.0 mmol) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the solid catalyst can be recovered by filtration.

  • The filtrate containing the product can be concentrated under reduced pressure, and the resulting solid can be purified by recrystallization if necessary.

Protocol 3: Doebner Modification using Malonic Acid

This classical method, known as the Doebner modification, uses malonic acid in the presence of pyridine and a catalytic amount of piperidine, leading to a decarboxylation step to form the cinnamic acid derivative.[8]

Materials:

  • 4-Bromobenzaldehyde (1.0 g)

  • Malonic Acid (~1.2 equivalents)

  • Pyridine (10 mL)

  • Piperidine (catalytic amount, ~50 µL)

  • Round-bottom flask, condenser, and magnetic stirrer

  • Oil bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 4-Bromobenzaldehyde in pyridine.

  • Add malonic acid to the solution.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Heat the reaction mixture to reflux in a preheated oil bath for approximately 6 hours.[8]

  • Monitor the reaction for the consumption of the starting material by UPLC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a 2 M solution of hydrochloric acid.

  • Cool the mixture in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the Knoevenagel condensation reaction.

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 4-Bromobenzaldehyde - Active Methylene Compound catalyst Add Catalyst reagents->catalyst solvent Add Solvent (if applicable) catalyst->solvent stir Stir at Specified Temperature solvent->stir monitor Monitor Progress (TLC) stir->monitor quench Quench Reaction monitor->quench Reaction Complete filter Filter & Wash Product quench->filter dry Dry Product filter->dry purify Recrystallize (if needed) dry->purify

Caption: Generalized workflow for the Knoevenagel condensation.

Signaling Pathway Diagram

The following diagram illustrates the catalytic cycle of the Knoevenagel condensation, highlighting the key intermediates.

Knoevenagel_Mechanism aldehyde 4-Bromobenzaldehyde intermediate Aldol-type Intermediate active_methylene Active Methylene Compound (R-CH2-Z) enolate Enolate (R-CH--Z) active_methylene->enolate + Base base Base Catalyst enolate->intermediate + Aldehyde product α,β-Unsaturated Product intermediate->product - H2O water H2O

Caption: Catalytic cycle of the Knoevenagel condensation.

References

Application Notes and Protocols: 4-Bromobenzaldehyde as a Versatile Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzaldehyde is a key building block in organic synthesis, valued for its dual reactivity that allows for a wide array of chemical transformations. Its aldehyde group readily participates in reactions such as Wittig reactions, Grignard additions, and reductive aminations, while the aryl bromide moiety serves as an excellent substrate for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] This versatile reactivity makes 4-bromobenzaldehyde a crucial intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs) across various therapeutic areas.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of key intermediates and final APIs utilizing 4-bromobenzaldehyde.

I. Synthesis of Atazanavir Intermediate

Atazanavir is an antiretroviral drug of the protease inhibitor class used to treat and prevent HIV/AIDS.[4] A key structural feature of Atazanavir is a biaryl-hydrazine unit, which can be synthesized from 4-bromobenzaldehyde. The initial step involves a Suzuki-Miyaura cross-coupling reaction to form 4-(pyridin-2-yl)benzaldehyde.

Experimental Protocol: Synthesis of 4-(pyridin-2-yl)benzaldehyde

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromobenzaldehyde with 2-pyridylboronic acid.

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Bromobenzaldehyde185.0210.0 g0.054
2-Pyridylboronic acid122.927.3 g0.059
Tetrakis(triphenylphosphine)palladium(0)1155.560.62 g0.00054
Potassium Carbonate (K2CO3)138.2114.9 g0.108
Toluene-150 mL-
Ethanol-50 mL-
Water-50 mL-

Procedure:

  • To a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromobenzaldehyde (10.0 g, 0.054 mol), 2-pyridylboronic acid (7.3 g, 0.059 mol), potassium carbonate (14.9 g, 0.108 mol), and tetrakis(triphenylphosphine)palladium(0) (0.62 g, 0.00054 mol).

  • Add a mixture of toluene (150 mL), ethanol (50 mL), and water (50 mL) to the flask.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) under a nitrogen atmosphere and maintain for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Separate the organic layer and wash it with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(pyridin-2-yl)benzaldehyde as a solid.

Quantitative Data:

ProductFormYieldPurity (by HPLC)
4-(pyridin-2-yl)benzaldehydeWhite to off-white solid~85%>98%

This intermediate can then be further elaborated to the biaryl-hydrazine unit of Atazanavir through hydrazone formation and subsequent reduction, with a reported overall yield of 74% for the three-step continuous flow process.[5][6]

Synthesis Workflow for Atazanavir Intermediate

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_intermediate Intermediate cluster_next_steps Further Synthesis cluster_product Key Atazanavir Intermediate A 4-Bromobenzaldehyde C Pd(PPh3)4, K2CO3 Toluene/Ethanol/Water, Reflux A->C B 2-Pyridylboronic Acid B->C D 4-(Pyridin-2-yl)benzaldehyde C->D E Hydrazone Formation D->E F Reduction E->F G Biaryl-Hydrazine Unit F->G

Suzuki coupling of 4-Bromobenzaldehyde to form a key Atazanavir intermediate.
Mechanism of Action: Atazanavir

Atazanavir is an HIV-1 protease inhibitor. It binds to the active site of the viral protease, preventing the cleavage of viral Gag and Gag-Pol polyproteins, which are essential for the maturation of infectious virions. This results in the production of immature, non-infectious viral particles.[4][7][8]

HIV Protease Inhibition Pathway

G cluster_virus HIV Life Cycle cluster_drug Drug Action A Viral Gag-Pol Polyprotein B HIV Protease A->B Cleavage C Mature Viral Proteins B->C D Mature, Infectious Virion C->D E Atazanavir E->B Inhibition

Mechanism of action of Atazanavir as an HIV protease inhibitor.

II. Synthesis of Dotarizine

Dotarizine is a calcium channel blocker and serotonin 5-HT2 receptor antagonist used for the treatment of migraine.[1][9] Its synthesis can be achieved through a multi-step process starting from 4-bromobenzaldehyde.

Experimental Protocol: Synthesis of Dotarizine

This protocol outlines a potential synthetic route to Dotarizine starting from 4-bromobenzaldehyde, involving a Grignard reaction and subsequent alkylation and ketal formation.

Step 1: Synthesis of 1-(4-bromobenzyl)piperazine

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Bromobenzaldehyde185.0210.0 g0.054
Piperazine86.149.3 g0.108
Sodium triacetoxyborohydride211.9417.2 g0.081
Dichloromethane (DCM)-200 mL-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 4-bromobenzaldehyde (10.0 g, 0.054 mol) and piperazine (9.3 g, 0.108 mol) in dichloromethane (200 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (17.2 g, 0.081 mol) in portions over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).

  • Separate the organic layer, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 1-(4-bromobenzyl)piperazine.

Step 2: Alkylation with 1-(diphenylmethyl)piperazine

Reaction Scheme:

Step 3: Ketal Formation to Yield Dotarizine

Reaction Scheme:

Synthesis Workflow for Dotarizine

G cluster_start Starting Materials cluster_step1 Reductive Amination cluster_intermediate1 Intermediate 1 cluster_start2 Starting Material cluster_step2 Alkylation cluster_intermediate2 Intermediate 2 cluster_start3 Starting Material cluster_step3 Ketal Formation cluster_product Final API A 4-Bromobenzaldehyde C NaBH(OAc)3, DCM A->C B Piperazine B->C D 1-(4-bromobenzyl)piperazine C->D F K2CO3, KI D->F E 1-(Diphenylmethyl)piperazine E->F G 1-(4-bromobenzyl)-4- (diphenylmethyl)piperazine F->G I p-TsOH G->I H Ethylene Glycol H->I J Dotarizine I->J

A potential synthetic pathway for Dotarizine from 4-Bromobenzaldehyde.
Mechanism of Action: Dotarizine

Dotarizine acts as both a calcium channel blocker and a serotonin 5-HT2A receptor antagonist. By blocking calcium channels, it prevents the influx of calcium into vascular smooth muscle cells, leading to vasodilation. As a 5-HT2A antagonist, it blocks the effects of serotonin, which is implicated in the pathophysiology of migraines.[10][11]

Dotarizine's Dual Mechanism of Action

G cluster_drug Drug cluster_calcium Calcium Channel Pathway cluster_serotonin Serotonin Pathway A Dotarizine B Voltage-gated Ca2+ Channel A->B Blocks F 5-HT2A Receptor A->F Antagonizes C Ca2+ Influx D Vasoconstriction C->D E Serotonin (5-HT) E->F G Signal Transduction F->G H Migraine Pathophysiology G->H

Dotarizine's mechanism as a calcium channel blocker and 5-HT2A antagonist.

III. Synthesis of Venetoclax Intermediate

Venetoclax is a BCL-2 inhibitor used to treat certain types of leukemia and lymphoma.[2][3] The synthesis of Venetoclax is complex and convergent, often involving Suzuki-Miyaura and Buchwald-Hartwig amination reactions. While a direct synthesis from 4-bromobenzaldehyde is not explicitly detailed, it can serve as a precursor to key intermediates. For example, 4-bromobenzaldehyde can be converted to 4-(piperazin-1-yl)benzaldehyde, a potential building block.

Experimental Protocol: Synthesis of 4-(piperazin-1-yl)benzaldehyde

This protocol describes a Buchwald-Hartwig amination to synthesize a key intermediate that could be utilized in the synthesis of Venetoclax analogs.

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Bromobenzaldehyde185.025.0 g0.027
Piperazine86.144.65 g0.054
Tris(dibenzylideneacetone)dipalladium(0)915.720.124 g0.000135
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)622.670.168 g0.00027
Sodium tert-butoxide96.103.89 g0.0405
Toluene-100 mL-

Procedure:

  • In an oven-dried Schlenk flask, combine 4-bromobenzaldehyde (5.0 g, 0.027 mol), piperazine (4.65 g, 0.054 mol), sodium tert-butoxide (3.89 g, 0.0405 mol), Pd2(dba)3 (0.124 g, 0.000135 mol), and BINAP (0.168 g, 0.00027 mol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (100 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluent: dichloromethane/methanol with triethylamine) to afford 4-(piperazin-1-yl)benzaldehyde.

Quantitative Data:

ProductFormYieldPurity (by HPLC)
4-(piperazin-1-yl)benzaldehydeYellow solid~70-80%>97%

Synthesis Workflow for Venetoclax Intermediate

G cluster_start Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_intermediate Intermediate cluster_next_steps Further Elaboration cluster_product Venetoclax Core Structure A 4-Bromobenzaldehyde C Pd2(dba)3, BINAP, NaOtBu Toluene, 100 °C A->C B Piperazine B->C D 4-(Piperazin-1-yl)benzaldehyde C->D E Coupling with other fragments D->E F Venetoclax Analog Precursor E->F

Buchwald-Hartwig amination to form a potential Venetoclax intermediate.
Mechanism of Action: Venetoclax

Venetoclax is a selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). In many cancer cells, Bcl-2 is overexpressed, preventing apoptosis (programmed cell death) by sequestering pro-apoptotic proteins. Venetoclax binds to Bcl-2, releasing these pro-apoptotic proteins, which then initiate the caspase cascade, leading to apoptosis.[2][3]

Bcl-2 Inhibition and Apoptosis Induction Pathway

G cluster_cell Cancer Cell cluster_drug Drug Action A Bcl-2 (Anti-apoptotic) B Pro-apoptotic Proteins (e.g., BIM, BAX) A->B Sequesters C Apoptosis B->C Induces D Venetoclax D->A Inhibits

Mechanism of action of Venetoclax as a Bcl-2 inhibitor.

Conclusion

4-Bromobenzaldehyde is a highly valuable and versatile intermediate in the synthesis of a diverse range of APIs. Its ability to undergo both reactions at the aldehyde and the aryl bromide functionalities provides synthetic chemists with a powerful tool for constructing complex molecular architectures. The protocols and workflows presented here for the synthesis of key intermediates for Atazanavir, Dotarizine, and Venetoclax highlight the importance of 4-bromobenzaldehyde in modern drug development. Further exploration of its reactivity will undoubtedly lead to the discovery and development of new and improved therapeutic agents.

References

Application of 4-Bromobenzaldehyde in Agrochemical Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzaldehyde is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of organic compounds, including those with significant applications in the agrochemical industry. Its dual reactivity, stemming from the aldehyde functional group and the bromine-substituted benzene ring, allows for its incorporation into complex molecular architectures designed to act as herbicides, fungicides, and insecticides.[1][2][3] The aldehyde group is amenable to reactions such as condensation, oxidation, and reduction, while the bromoaryl moiety is an excellent substrate for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] This document provides detailed application notes and experimental protocols for the use of 4-bromobenzaldehyde in the synthesis of agrochemically relevant compounds.

Application in Fungicide Synthesis: Pyraclostrobin Analogs

Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class, which acts by inhibiting mitochondrial respiration in fungi.[1] Novel analogs of pyraclostrobin have been synthesized and evaluated for their fungicidal activity, with some derivatives showing promising results against various plant pathogens.[1] The synthesis of these analogs often involves the construction of a biphenyl ether moiety, a key structural feature that can be accessed through intermediates derived from 4-bromobenzaldehyde.

Synthetic Pathway Overview: Pyraclostrobin Analog with a Biphenyl-4-methoxyl Side Chain

A key intermediate in the synthesis of some pyraclostrobin analogs is a substituted pyrazole. While a direct synthesis from 4-bromobenzaldehyde is not explicitly detailed in the available literature, the construction of the 4-bromophenyl group-containing intermediates is a critical step. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine, a precursor to some biologically active compounds, can be synthesized from methyl 2-(4-bromophenyl)acetate.[4] The general strategy for synthesizing pyraclostrobin analogs involves the coupling of a substituted pyrazole with a side chain, which can be a biphenyl ether derivative.

Below is a conceptual workflow for the synthesis of a pyraclostrobin analog, highlighting the potential entry point for 4-bromobenzaldehyde derivatives.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product A 4-Bromobenzaldehyde C Functional Group Transformation (e.g., Oxidation to Carboxylic Acid) A->C Oxidation B Substituted Pyrazole Precursor E Coupling Reaction B->E D Side Chain Synthesis (e.g., Biphenyl Ether Formation) C->D Coupling/Functionalization D->E F Pyraclostrobin Analog E->F

Caption: Conceptual workflow for the synthesis of a pyraclostrobin analog.

Quantitative Data: Fungicidal Activity of Pyraclostrobin Analogs

The following table summarizes the in vitro fungicidal activity of novel pyraclostrobin derivatives against a panel of five important phytopathogenic fungi.[1] The data is presented as the half-maximal inhibitory concentration (IC50) in µg/mL.

CompoundBotrytis cinerea (IC50 µg/mL)Phytophthora capsici (IC50 µg/mL)Fusarium sulphureum (IC50 µg/mL)Gloeosporium pestis (IC50 µg/mL)Sclerotinia sclerotiorum (IC50 µg/mL)
5f >501.121.031.450.89
5j 1.031.341.281.170.95
5k-II 1.231.561.431.330.43
5m 0.891.111.051.080.76
5s 0.570.980.870.910.65
Pyraclostrobin 0.180.250.210.190.15

Application in the Synthesis of Schiff Base Derivatives with Agrochemical Potential

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a class of compounds with a wide range of biological activities, including antibacterial and antifungal properties.[5][6] The reaction of 4-bromobenzaldehyde with various amines yields Schiff bases that can be evaluated for their potential as agrochemicals.

General Synthetic Pathway for Schiff Bases from 4-Bromobenzaldehyde

The synthesis of Schiff bases from 4-bromobenzaldehyde is a straightforward condensation reaction. The general workflow is depicted below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 4-Bromobenzaldehyde C Condensation Reaction (Solvent, Catalyst) A->C B Primary Amine (R-NH2) B->C D Schiff Base (4-Br-C6H4-CH=N-R) C->D

Caption: General workflow for the synthesis of Schiff bases from 4-bromobenzaldehyde.

Experimental Protocol: Synthesis of a Schiff Base from 4-Bromobenzaldehyde and 2-Aminobenzenethiol

This protocol describes the synthesis of a Schiff base with potential antimicrobial activity.

Materials:

  • 4-Bromobenzaldehyde

  • 2-Aminobenzenethiol

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve an equimolar amount of 4-bromobenzaldehyde in absolute ethanol in a round-bottom flask.

  • To this solution, add an equimolar amount of 2-aminobenzenethiol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid Schiff base is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.

  • Dry the purified product under vacuum.

Quantitative Data: Antimicrobial Activity of a Schiff Base Derivative

The following table summarizes the antimicrobial activity of a Schiff base derived from 4-nitrobenzaldehyde (a related aromatic aldehyde) and its metal complexes, indicating the potential for such compounds in agrochemical applications. The data is presented as the zone of inhibition in mm.[2]

CompoundStaphylococcus aureus (Zone of Inhibition, mm)Escherichia coli (Zone of Inhibition, mm)Aspergillus niger (Zone of Inhibition, mm)Candida albicans (Zone of Inhibition, mm)
Schiff Base 6 - 156 - 156 - 186 - 18
Mn(II) Complex >15>15>18>18
Fe(II) Complex >15>15>18>18
Co(II) Complex >15>15>18>18

Conclusion

4-Bromobenzaldehyde is a valuable and versatile building block in the synthesis of novel agrochemicals. Its ability to participate in a variety of chemical transformations allows for the creation of diverse molecular structures with potent fungicidal and antimicrobial activities. The development of pyraclostrobin analogs and Schiff base derivatives highlights the ongoing importance of this intermediate in agrochemical research and development. The provided protocols and data serve as a foundation for researchers and scientists in the field to explore and expand upon the applications of 4-bromobenzaldehyde in the quest for new and effective crop protection solutions.

References

Synthesis of Chalcones from 4-Bromobenzaldehyde: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of chalcones derived from 4-bromobenzaldehyde, targeting researchers, scientists, and professionals in drug development. Chalcones, belonging to the flavonoid family, are recognized for their broad spectrum of biological activities, and the incorporation of a bromine atom can significantly enhance their therapeutic potential.[1] This guide focuses on the widely used Claisen-Schmidt condensation reaction, presenting various methodologies, including conventional, microwave-assisted, and solvent-free approaches.

Introduction to Chalcone Synthesis

Chalcones are α,β-unsaturated ketones that serve as key precursors in the biosynthesis of flavonoids and isoflavonoids.[2] Their versatile chemical scaffold allows for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3][4] The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde (in this case, 4-bromobenzaldehyde) and an acetophenone.[5][6] The general reaction scheme is depicted below.

Experimental Protocols

This section outlines detailed protocols for the synthesis of chalcones from 4-bromobenzaldehyde using different methodologies.

Protocol 1: Conventional Synthesis via Claisen-Schmidt Condensation

This protocol describes a standard method for chalcone synthesis using a base catalyst in an alcoholic solvent.

Materials:

  • 4-Bromobenzaldehyde

  • Substituted Acetophenone (e.g., Acetophenone, 4-Chloroacetophenone)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Distilled Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) and the desired substituted acetophenone (1 equivalent) in ethanol.[7]

  • While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10%) or potassium hydroxide dropwise.[7][8]

  • Continue stirring the reaction mixture at room temperature for a period of 3 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5][7][8]

  • Upon completion, pour the reaction mixture into cold water to precipitate the crude chalcone.[7]

  • Collect the precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[7]

Protocol 2: Microwave-Assisted Synthesis

This method offers a more rapid and efficient synthesis of chalcones.

Materials:

  • 4-Bromoacetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH) solution (10%)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a round-bottom flask, dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL) with stirring until fully dissolved.[8]

  • Add benzaldehyde (2.5 mmol) to the mixture.[8]

  • Add 10% NaOH solution (1.5 mL) dropwise to the solution.[8]

  • Place the reaction mixture in a microwave reactor and irradiate for approximately 45 seconds at 140 watts.[8]

  • After irradiation, allow the mixture to cool, which should result in the formation of a precipitate.

  • Isolate the product by filtration, wash with cold water, and recrystallize from ethanol.[8]

Protocol 3: Solvent-Free Synthesis

This environmentally friendly approach minimizes the use of organic solvents.

Materials:

  • 4-Bromobenzaldehyde

  • Acetophenone

  • Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Mortar and pestle

Procedure:

  • Place solid acetophenone (1 equivalent), 4-bromobenzaldehyde (1 equivalent), and solid sodium hydroxide (1 equivalent) in a mortar.

  • Grind the mixture vigorously with a pestle for 5-10 minutes at room temperature. The mixture will typically turn into a paste.

  • Add cold water to the mortar and mix to solidify the product.

  • Collect the solid product by suction filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from 95% ethanol.

Data Presentation

The following tables summarize quantitative data from various synthetic approaches to provide a comparative overview.

Table 1: Comparison of Synthetic Methodologies for Chalcones from 4-Bromobenzaldehyde Derivatives

Acetophenone ReactantAldehyde ReactantCatalyst/ConditionsReaction TimeYield (%)Reference
4-BromoacetophenoneBenzaldehyde10% NaOH, Ethanol, Room Temp.3 hours94.61[8]
4-BromoacetophenoneBenzaldehyde10% NaOH, Ethanol, Microwave (140W)45 seconds89.39[8]
Acetophenone4-BromobenzaldehydeNaOH, Ethanol/Water, Ice BathOvernight65
4-Bromoacetophenone4-Chlorobenzaldehyde10% NaOH, Ethanol3 hours-[7]
4-Bromoacetophenone4-(Dimethylamino)benzaldehyde10% NaOH, Ethanol3 hours-[7]

Table 2: Physicochemical Properties of Selected Chalcones Derived from 4-Bromobenzaldehyde

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Reference
(2E)-1-(4-Bromophenyl)-3-phenylprop-2-en-1-oneC₁₅H₁₁BrO287.15Pale yellow crystalline solid104-105[9]
1-(4-bromophenyl)-3-(4-chlorophenyl) prop-2-en-1-oneC₁₅H₁₀BrClO321.59--[7]

Table 3: Biological Activity of Chalcones Derived from 4-Bromobenzaldehyde

Chalcone DerivativeBiological ActivityTargetMetric (IC₅₀ / Zone of Inhibition)ValueReference
Chalcones with 3'-bromo substitutionAntibacterial-Zone of Inhibition17-25 mm[10]
Chalcone with 4-bromo substituentAnticancerMCF-7 (Breast Cancer)IC₅₀-[3]
Chalcone with 4-bromo substituentAnticancerA549 (Lung Cancer)IC₅₀-[3]
Chalcone with 4-bromo substituentAnticancerPC3 (Prostate Cancer)IC₅₀-[3]
Chalcone with 4-bromo substituentAnticancerHT-29 (Colorectal Cancer)IC₅₀-[3]

Visualizations

The following diagrams illustrate the key processes described in this document.

G General Workflow for Chalcone Synthesis Reactants 4-Bromobenzaldehyde & Substituted Acetophenone Mixing Mixing in Solvent (e.g., Ethanol) Reactants->Mixing Catalyst Addition of Base Catalyst (e.g., NaOH or KOH) Mixing->Catalyst Reaction Stirring at Room Temperature or Microwave Irradiation Catalyst->Reaction Precipitation Pouring into Cold Water Reaction->Precipitation Isolation Vacuum Filtration & Washing Precipitation->Isolation Purification Recrystallization (e.g., from Ethanol) Isolation->Purification Product Pure Chalcone Purification->Product

Caption: General workflow for the synthesis of chalcones.

G Claisen-Schmidt Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration Acetophenone Acetophenone Enolate Enolate Ion Acetophenone->Enolate Deprotonation Base Base (OH⁻) Enolate_node Enolate Ion Aldehyde 4-Bromobenzaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide_node Alkoxide Intermediate Enolate_node->Aldehyde Nucleophilic Attack Water Water (H₂O) Aldol Aldol Adduct Chalcone Chalcone Aldol->Chalcone Dehydration (-H₂O) Alkoxide_node->Aldol Protonation

Caption: Mechanism of the Claisen-Schmidt condensation.

G Potential Applications of Synthesized Chalcones Chalcones Chalcones from 4-Bromobenzaldehyde DrugDev Drug Development Chalcones->DrugDev MaterialSci Materials Science Chalcones->MaterialSci AntiCancer Anticancer Agents DrugDev->AntiCancer AntiMicrobial Antimicrobial Agents DrugDev->AntiMicrobial AntiInflammatory Anti-inflammatory Agents DrugDev->AntiInflammatory

Caption: Applications of 4-bromo-substituted chalcones.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 4-Bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 4-Bromobenzaldehyde.

Troubleshooting Guide

This section addresses specific issues that may arise during the Suzuki coupling of 4-Bromobenzaldehyde, offering potential causes and solutions in a question-and-answer format.

Q1: My Suzuki coupling reaction with 4-Bromobenzaldehyde is resulting in a low yield. What are the common causes and how can I improve it?

Low yields with 4-Bromobenzaldehyde, an electron-deficient aryl bromide, can stem from several factors. The electron-withdrawing nature of the aldehyde group generally facilitates the oxidative addition step, which is often rate-determining. However, other issues can arise.

Potential Causes & Solutions:

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. While standard catalysts might work, specialized ligands can significantly improve yields.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands enhance the catalytic activity and are effective for a broad range of arylboronic acids, including those that are sterically hindered or electronically diverse.[1] Consider using palladium precatalysts like XPhos Pd G4 for improved stability and reactivity.[2]

  • Suboptimal Base and Solvent Combination: The base and solvent play a crucial role in the transmetalation step and overall reaction kinetics.

    • Solution: Screen different base and solvent systems. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[3] Aprotic polar solvents such as dioxane or THF, often in a mixture with water, are commonly used.[4][5] The choice of solvent can significantly impact the reaction rate and yield.[6][7]

  • Catalyst Deactivation: The palladium catalyst can be deactivated by the formation of palladium black, often due to the presence of oxygen.

    • Solution: Ensure rigorous exclusion of oxygen by properly degassing the solvent and reaction mixture.[3] This can be achieved by techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the reaction mixture.[8]

  • Side Reactions: Competing reactions like homocoupling of the boronic acid or protodeboronation can consume starting materials and reduce the desired product's yield.[3][9]

    • Solution: Optimize reaction conditions to minimize these side reactions. This may involve adjusting the stoichiometry of reactants, changing the base, or using a different catalyst system.

Q2: I am observing significant homocoupling of my boronic acid starting material. How can I minimize this side reaction?

Homocoupling of the boronic acid is a common side reaction, particularly if the reaction mixture is not thoroughly deoxygenated.

Potential Causes & Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: Rigorous degassing of all solvents and the reaction mixture is essential.[3]

  • Use of a Reducing Agent: The presence of Pd(II) species can lead to homocoupling.

    • Solution: The addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state.[3]

  • Reaction Temperature: Higher temperatures can sometimes favor side reactions.

    • Solution: Running the reaction at the lowest effective temperature can help reduce the rate of homocoupling relative to the desired cross-coupling.[3]

Q3: Dehalogenation of 4-Bromobenzaldehyde is a competing reaction in my experiment. How can I prevent this?

Dehalogenation, the replacement of the bromine atom with a hydrogen atom, can be a significant side reaction.

Potential Causes & Solutions:

  • Source of Hydride: The hydride source can be certain bases (e.g., alkoxides), solvents (e.g., alcohols), or impurities.

    • Solution:

      • Choice of Base: Avoid bases that can act as hydride donors. Carbonate and phosphate bases are generally preferred.[3]

      • Solvent Selection: Be cautious when using alcoholic solvents. If an alcohol is necessary as a co-solvent, consider its potential to act as a hydride source.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki coupling with 4-Bromobenzaldehyde?

For a reliable starting point, consider the following conditions:

  • Catalyst System: Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos.

  • Base: K₃PO₄.

  • Solvent: A mixture of toluene and water.

  • Temperature: 100 °C.

This combination is known to be broadly applicable for aryl bromides and tolerates various functional groups.[1]

Q2: Can I run the Suzuki coupling of 4-Bromobenzaldehyde at room temperature?

Yes, it is possible to perform the reaction at room temperature, which can be beneficial for sensitive substrates and for developing more sustainable processes. Supported palladium catalysts have been shown to be effective for the Suzuki coupling of 4-bromobenzaldehyde at room temperature, sometimes without the need for ligands or an inert atmosphere.[6][10]

Q3: Is water necessary for the Suzuki coupling reaction?

While not always strictly necessary, the presence of water as a co-solvent is very common and often beneficial for Suzuki couplings. It can help to dissolve the inorganic base and facilitate the transmetalation step. Many successful protocols utilize aqueous solvent systems.[4][5]

Q4: My boronic acid is unstable. What are my options?

If you suspect your boronic acid is degrading under the reaction conditions (protodeboronation), you can use more stable alternatives like boronic esters (e.g., pinacol esters) or organotrifluoroborates.[4][11]

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Substituted Aryl Bromides.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95Broadly applicable for aryl bromides, tolerates various functional groups.[1]
Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane801690-98Effective for sterically hindered and electron-rich or -poor substrates.[1]

Experimental Protocols

General Procedure for Suzuki Coupling of 4-Bromobenzaldehyde using Pd(OAc)₂/SPhos:

  • In a reaction vessel, combine 4-Bromobenzaldehyde (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).[1]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add degassed toluene and water (e.g., in a 10:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield Observed check_catalyst 1. Evaluate Catalyst System (Catalyst, Ligand) start->check_catalyst check_conditions 2. Screen Reaction Conditions (Base, Solvent, Temperature) check_catalyst->check_conditions check_reagents 3. Verify Reagent Quality & Degassing check_conditions->check_reagents check_side_reactions 4. Analyze for Side Reactions (Homocoupling, Dehalogenation) check_reagents->check_side_reactions optimize Optimize? check_side_reactions->optimize optimize->check_catalyst No end Improved Yield optimize->end Yes

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Palladium-Catalyzed Reactions of 4-Bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during palladium-catalyzed cross-coupling reactions involving 4-Bromobenzaldehyde.

This guide is designed to help you diagnose and resolve common issues, optimize your reaction conditions, and ensure the successful synthesis of your target molecules.

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common problems encountered in palladium-catalyzed reactions with 4-Bromobenzaldehyde.

Issue 1: Low or No Yield of the Desired Cross-Coupling Product

A low or non-existent yield is a frequent challenge. A methodical approach to troubleshooting is essential.

Troubleshooting Workflow

workflow start Low or No Product Yield check_reagents 1. Verify Reagent Quality and Integrity - Purity of 4-Bromobenzaldehyde - Activity of Coupling Partner (e.g., boronic acid) - Purity and dryness of solvent - Integrity of base start->check_reagents check_catalyst 2. Assess Catalyst System - Activity of Palladium Pre-catalyst - Ligand Integrity (check for oxidation) - Appropriate Catalyst/Ligand Choice check_reagents->check_catalyst Reagents OK check_conditions 3. Review Reaction Conditions - Inert Atmosphere (thoroughly degassed?) - Correct Temperature - Sufficient Reaction Time check_catalyst->check_conditions Catalyst OK optimization 4. Systematic Parameter Optimization - Screen Ligands - Screen Bases - Screen Solvents - Adjust Temperature check_conditions->optimization Conditions OK analysis 5. Analyze Byproducts - Identify side products (GC-MS, LC-MS, NMR) - Determine dominant side reaction optimization->analysis solution Implement Corrective Measures analysis->solution

Caption: A stepwise workflow for troubleshooting low-yield cross-coupling reactions.

Detailed Troubleshooting Steps:

  • Reagent and Solvent Quality:

    • 4-Bromobenzaldehyde: Ensure it is free from impurities, particularly acidic contaminants that can interfere with the reaction.

    • Coupling Partner: For Suzuki reactions, boronic acids can degrade via protodeboronation.[1] Using fresh or purified boronic acids, or more stable derivatives like pinacol esters, is recommended.[1]

    • Solvents: Use anhydrous, degassed solvents. Ethers like THF and dioxane should be free of peroxides.[1]

    • Base: The choice and quality of the base are critical. Ensure it is anhydrous and has not degraded.

  • Catalyst System Integrity:

    • Palladium Source: Palladium(0) catalysts are sensitive to oxygen and can decompose into inactive palladium black.[1] Ensure proper storage and handling under an inert atmosphere. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.

    • Ligands: Phosphine ligands can be oxidized to phosphine oxides, which may inhibit the catalytic cycle.[1] Use fresh ligands or store them under inert conditions.

  • Reaction Conditions:

    • Inert Atmosphere: Oxygen can promote side reactions like the homocoupling of boronic acids and deactivate the Pd(0) catalyst.[2][3] Ensure the reaction setup is thoroughly purged with an inert gas (e.g., argon or nitrogen).

    • Temperature: The reaction may require a specific temperature range for efficient catalysis. Too low a temperature may result in no reaction, while too high a temperature can promote side reactions.

Issue 2: Presence of Significant Side Products

The identification of major byproducts is key to diagnosing and solving the underlying issue.

Common Side Reactions and Mitigation Strategies

Side ReactionPrimary CausesRecommended Solutions
Homocoupling of 4-Bromobenzaldehyde - Inefficient transmetalation. - Presence of oxygen or other oxidants.[2] - Use of a Pd(II) precatalyst without complete reduction.[2]- Ensure rigorous degassing of the reaction mixture.[3] - Use a direct Pd(0) catalyst source (e.g., Pd(PPh₃)₄). - Optimize the stoichiometry of the coupling partners.
Dehalogenation (Formation of Benzaldehyde) - Presence of hydride sources (e.g., certain bases, alcohols as solvents).[2] - High reaction temperatures. - Inefficient reductive elimination.- Use aprotic solvents. - Screen alternative, non-nucleophilic bases. - Lower the reaction temperature. - Employ bulky, electron-rich ligands to promote reductive elimination.[4]
Reduction of Aldehyde (Formation of 4-Bromobenzyl alcohol) - Presence of reducing agents in the reaction mixture. - Use of certain solvents like ethanol under specific conditions.[5]- Avoid protic solvents that can act as hydride donors. - Ensure the purity of all reagents to exclude contaminants with reducing properties.
Oxidation of Aldehyde (Formation of 4-Bromobenzoic acid) - Presence of strong oxidizing agents or air (oxygen) at elevated temperatures.- Maintain a strict inert atmosphere throughout the reaction. - Purify reagents to remove any oxidizing impurities.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of 4,4'-diformylbiphenyl in my Suzuki reaction. What is causing this homocoupling of 4-Bromobenzaldehyde?

A1: The homocoupling of 4-Bromobenzaldehyde is a common side reaction in palladium-catalyzed couplings. It is often promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated coupling of two aryl halide molecules.[2][3] It can also occur if the transmetalation step with your coupling partner is slow, allowing for the undesired coupling of the organopalladium intermediate. To minimize this, ensure your reaction is thoroughly degassed and run under a strict inert atmosphere. Using a direct Pd(0) source like Pd(PPh₃)₄ can also be beneficial.

Q2: My main byproduct is benzaldehyde. Why is my 4-Bromobenzaldehyde being dehalogenated?

A2: Dehalogenation is the replacement of the bromine atom with a hydrogen atom.[2] This side reaction can be promoted by several factors, including the presence of a hydride source. Certain solvents (like alcohols) or bases can act as hydride donors.[2] High reaction temperatures can also favor this pathway. To mitigate dehalogenation, consider using aprotic solvents like dioxane or toluene, screen different bases, and try running the reaction at a lower temperature.

Q3: Can the aldehyde functional group of 4-Bromobenzaldehyde interfere with the cross-coupling reaction?

A3: Yes, the aldehyde group can participate in side reactions. Under certain conditions, it can be reduced to the corresponding alcohol (4-bromobenzyl alcohol), especially if hydride sources are present.[5] Conversely, it can be oxidized to a carboxylic acid in the presence of strong oxidants or air at high temperatures. It is crucial to use pure reagents and maintain an inert atmosphere to avoid these transformations.

Q4: How do I choose the right ligand and base for my cross-coupling reaction with 4-Bromobenzaldehyde to minimize side reactions?

A4: The choice of ligand and base is critical for a successful and clean reaction.

  • Ligands: For Suzuki couplings, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can promote the desired reductive elimination step and suppress side reactions like dehalogenation.[4]

  • Bases: The base not only activates the coupling partner (in Suzuki reactions) but also influences the overall reaction outcome. Weaker bases like carbonates (K₂CO₃, Cs₂CO₃) are often a good starting point. Stronger bases like hydroxides or alkoxides can sometimes promote dehalogenation. Screening different bases is often necessary to find the optimal conditions for your specific system.

Reaction Pathways

The following diagrams illustrate the desired cross-coupling pathway versus the common side reaction pathways.

reaction_pathways cluster_desired Desired Cross-Coupling Pathway cluster_side Side Reaction Pathways 4-Bromobenzaldehyde 4-Bromobenzaldehyde Ar-Pd(II)-Br Ar-Pd(II)-Br 4-Bromobenzaldehyde->Ar-Pd(II)-Br Oxidative Addition Ar-Pd(II)-Nu Ar-Pd(II)-Nu Ar-Pd(II)-Br->Ar-Pd(II)-Nu Transmetalation (with Nu-M) Homocoupling Product Homocoupling Product Ar-Pd(II)-Br->Homocoupling Product Homocoupling Dehalogenation Product Dehalogenation Product Ar-Pd(II)-Br->Dehalogenation Product Dehalogenation (+ [H-]) Desired Product Desired Product Ar-Pd(II)-Nu->Desired Product Reductive Elimination

Caption: Desired vs. side reaction pathways in palladium catalysis.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with 4-Bromobenzaldehyde

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • 4-Bromobenzaldehyde (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

Procedure:

  • To a dry Schlenk flask, add 4-Bromobenzaldehyde, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Note: For challenging couplings or to minimize side reactions, consider using a pre-catalyst system like XPhos Pd G3 with a suitable base and solvent combination.

This technical support center provides a foundational guide for addressing common challenges with 4-Bromobenzaldehyde in palladium catalysis. For more specific issues, consulting the primary literature for closely related transformations is always recommended.

References

preventing oxidation of 4-Bromobenzaldehyde to carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the unwanted oxidation of 4-Bromobenzaldehyde to 4-bromobenzoic acid during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: My 4-Bromobenzaldehyde appears clumpy and has a higher melting point than expected. What could be the cause?

A1: Clumping and an elevated melting point are common indicators of contamination with 4-bromobenzoic acid, the oxidation product. 4-Bromobenzaldehyde is prone to oxidation, especially when exposed to air and light.[1][2] The presence of the carboxylic acid impurity can affect its physical properties and reactivity in subsequent reactions.

Q2: How can I quickly check my 4-Bromobenzaldehyde for the presence of 4-bromobenzoic acid?

A2: A simple method is to take a ¹H NMR spectrum of your sample in a solvent like DMSO-d₆. The aldehyde proton of 4-Bromobenzaldehyde appears as a sharp singlet around 9.99 ppm.[3] The carboxylic acid proton of 4-bromobenzoic acid is a broad singlet that appears much further downfield, typically around 13.16 ppm.[3] The presence of a peak in this region is a strong indication of oxidation.

Q3: What are the ideal storage conditions for 4-Bromobenzaldehyde to minimize oxidation?

A3: To ensure the stability of 4-Bromobenzaldehyde, it should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent contact with atmospheric oxygen.

Q4: Can I use antioxidants to prevent the oxidation of 4-Bromobenzaldehyde?

A4: Yes, the addition of radical scavengers can inhibit the autoxidation of benzaldehydes. While specific studies on 4-Bromobenzaldehyde are limited, antioxidants such as Butylated Hydroxytoluene (BHT) and hydroquinone are commonly used for stabilizing aldehydes.[4] It is advisable to use these in low concentrations (ppm level) to avoid interference with subsequent reactions.

Q5: My reaction with 4-Bromobenzaldehyde is giving low yields of the desired product and a significant amount of 4-bromobenzoic acid as a byproduct. What could be wrong?

A5: This suggests that oxidation is occurring during your reaction. Several factors could be responsible:

  • Reaction conditions: The use of strong oxidizing agents, even unintentionally, or prolonged exposure to air at elevated temperatures can cause oxidation.[5]

  • Solvent quality: Peroxides in aged solvents (like THF or diethyl ether) can act as oxidants.

  • Starting material quality: Your 4-Bromobenzaldehyde may have already been partially oxidized.

It is crucial to use freshly purified reagents and solvents and to run the reaction under an inert atmosphere.

Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Oxidation

This guide provides a step-by-step process to determine if your 4-Bromobenzaldehyde has undergone oxidation and to what extent.

Symptoms:

  • Reduced purity of 4-Bromobenzaldehyde.

  • Formation of a white, crystalline solid (4-bromobenzoic acid) in the 4-Bromobenzaldehyde container.

  • Inconsistent results or byproduct formation in reactions.

Troubleshooting Workflow:

G start Suspicion of Oxidation visual_inspection Visual Inspection (Clumping, discoloration) start->visual_inspection nmr_analysis ¹H NMR Analysis visual_inspection->nmr_analysis Oxidation suspected integration Integrate Aldehyde and Carboxylic Acid Proton Signals nmr_analysis->integration calculate Calculate Molar Percentage of Impurity integration->calculate decision Impurity > Acceptable Limit? calculate->decision purify Purify 4-Bromobenzaldehyde decision->purify Yes proceed Proceed with Experiment decision->proceed No G start Planning Reaction with 4-Bromobenzaldehyde check_reagents Use High-Purity 4-Bromobenzaldehyde start->check_reagents check_solvents Use Anhydrous and Peroxide-Free Solvents check_reagents->check_solvents inert_atmosphere Maintain Inert Atmosphere (N₂ or Ar) check_solvents->inert_atmosphere control_temp Control Reaction Temperature inert_atmosphere->control_temp monitor_reaction Monitor Reaction Progress (TLC, GC, LC-MS) control_temp->monitor_reaction workup Prompt Work-up and Purification monitor_reaction->workup success Minimized Oxidation workup->success G cluster_0 Oxidation Pathway aldehyde 4-Bromobenzaldehyde (C₇H₅BrO) peroxy_radical Peroxy Radical Intermediate aldehyde->peroxy_radical + O₂ (Air) peroxy_acid Peroxybenzoic Acid Intermediate peroxy_radical->peroxy_acid + Aldehyde acid 4-Bromobenzoic Acid (C₇H₅BrO₂) peroxy_acid->acid Donates Oxygen

References

Technical Support Center: Optimizing the Heck Reaction of 4-Bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Heck reaction of 4-bromobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the general role of the base in the Heck reaction?

A1: The base is crucial for regenerating the active Pd(0) catalyst at the end of the catalytic cycle. After the desired product is formed, the palladium is in a Pd(II) state, complexed with a halide and a hydrogen atom. The base facilitates the reductive elimination of HX (in this case, HBr) from the palladium complex, thereby regenerating the Pd(0) catalyst, which can then participate in a new catalytic cycle. Common bases used are trialkylamines like triethylamine (Et3N) or inorganic salts such as sodium acetate (NaOAc) and potassium carbonate (K2CO3).

Q2: Which type of solvent is generally recommended for the Heck reaction of 4-bromobenzaldehyde?

A2: Polar aprotic solvents are typically the best choice for Heck reactions involving aryl bromides. Solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMA) are frequently used. These solvents are effective at dissolving the palladium catalyst, the base, and the organic substrates. In some cases, aqueous solvent mixtures (e.g., DMF/H2O) can be beneficial, potentially by enhancing the solubility of an inorganic base.

Q3: What is the function of additives like tetrabutylammonium bromide (TBAB)?

A3: Additives such as tetrabutylammonium salts (e.g., TBAB or Bu4NCl) are often used to facilitate the Heck reaction, especially when using aryl bromides. These salts can act as phase-transfer catalysts, which is particularly useful in biphasic or solvent-free conditions. They can also stabilize the Pd(0) catalyst and may promote the ionic mechanism of the reaction, potentially leading to faster and more efficient coupling. The presence of TBAB can be essential for achieving good yields, and its absence can lead to a significant decrease in product formation.

Q4: Can "green" or environmentally friendly solvents be used for this reaction?

A4: Yes, there is growing interest in developing greener protocols for the Heck reaction. Water has been successfully used as a solvent, often in the presence of a phase-transfer catalyst or a water-soluble ligand. Other green solvent options that have been explored include poly(ethylene glycol) (PEG) and ionic liquids. These approaches aim to reduce the environmental impact by minimizing the use of volatile and hazardous organic solvents.

Troubleshooting Guide

Problem 1: Low or no conversion of 4-bromobenzaldehyde.

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precursor, such as Pd(OAc)₂, is of good quality. If generating the Pd(0) catalyst in situ, ensure the reduction step is efficient. Consider using a pre-activated catalyst or a more robust ligand system.
Inappropriate Base The choice of base is critical. For 4-bromobenzaldehyde, which is an electron-deficient aryl bromide, both organic (e.g., Et₃N) and inorganic bases (e.g., K₂CO₃, NaOAc) can be effective. If one type of base is not working, try switching to the other. The strength and solubility of the base can significantly impact the reaction rate.
Poor Solvent Choice The reaction may be slow or stalled in an unsuitable solvent. NMP has been shown to give higher conversions than DMF in some systems. Ensure the solvent is anhydrous if required by the specific protocol, as water can sometimes inhibit the reaction, although in other cases, a small amount of water can be beneficial.
Low Reaction Temperature Heck reactions with aryl bromides often require elevated temperatures, typically in the range of 80-140 °C. If the reaction is sluggish, consider increasing the temperature, ensuring it does not exceed the boiling point of the solvent or cause degradation of reactants.

Problem 2: Significant formation of debrominated starting material (benzaldehyde).

Possible Cause Troubleshooting Step
Base-Induced Dehalogenation Some organic bases, like triethylamine (TEA), can donate hydrides to the arylpalladium intermediate, leading to dehalogenation. If this is observed, switching to an inorganic base like K₂CO₃, K₃PO₄, or NaOAc may solve the problem.
Solvent Effects The solvent can influence the rate of dehalogenation. Minimizing the amount of water in the reaction mixture can sometimes reduce this side reaction.
Ligand Choice The phosphine ligand used can influence the stability of the arylpalladium intermediate. High ligand-to-palladium ratios can sometimes shut down the desired reaction pathway. Consider screening different phosphine ligands or N-heterocyclic carbene (NHC) ligands.

Problem 3: Formation of isomeric byproducts.

Possible Cause Troubleshooting Step
Isomerization of the Alkene Product The double bond in the product can sometimes isomerize under the reaction conditions, especially with prolonged reaction times or high temperatures.
Base-Mediated Isomerization The choice of base can influence selectivity. For example, using an organic base like (iPr)₂NEt has been shown to favor the formation of the internal olefin, while an inorganic base like NaOAc might produce a mixture of isomers.
Reaction Conditions Optimize the reaction time and temperature to favor the formation of the desired kinetic product over the thermodynamic, isomerized product. Consider a post-reaction isomerization step if the byproduct is the more stable isomer.

Data Presentation

Table 1: Effect of Different Bases on the Heck Reaction of Aryl Bromides

The following data is a representative summary from various studies on aryl bromides, which can guide the optimization for 4-bromobenzaldehyde.

BaseSolventTemperature (°C)Yield/Conversion (%)Reference
Na₂CO₃NMP150High Conversion
K₂CO₃DMF/H₂O (1:1)80Good Conversion
Et₃NDMF110Good Conversion
NaOAcDMF105Good Conversion
KOHWater13091% Conversion
KFDMF140Good Yield

Table 2: Effect of Different Solvents on the Heck Reaction of Aryl Bromides

SolventBaseTemperature (°C)Yield/Conversion (%)Reference
NMPNa₂CO₃150> DMF
DMFEt₃N13099% Yield
DMA-14075% Yield
DMF/H₂O (1:1)K₂CO₃80Good Conversion
TolueneEt₃N1304% Conversion
WaterEt₃N13095% Conversion

Experimental Protocols

General Procedure for the Heck Coupling of 4-Bromobenzaldehyde with an Alkene

This protocol is a generalized procedure and may require optimization for specific alkenes.

  • Reaction Setup : To a Schlenk tube or a round-bottom flask equipped with a reflux condenser, add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a phosphine ligand if necessary (e.g., PPh₃, 2-4 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Inert Atmosphere : Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents : Add 4-bromobenzaldehyde (1.0 mmol, 1 equiv.), the alkene (1.2-1.5 equiv.), and an additive if used (e.g., TBAB, 1 equiv.).

  • Solvent Addition : Add the degassed solvent (e.g., DMF, 3-5 mL) via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification : Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted alkene.

Visualizations

Heck_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Coord Alkene Coordination ArPdX->Coord Alkene AlkeneComplex Ar-Pd(II)(Alkene)-X(L₂) Coord->AlkeneComplex Insert Migratory Insertion AlkeneComplex->Insert AlkylPd R-Pd(II)-X(L₂) Insert->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim ProductComplex H-Pd(II)(Product)-X(L₂) BetaElim->ProductComplex RedElim Reductive Elimination ProductComplex->RedElim Product Release RedElim->Pd0 Base + HX Troubleshooting_Workflow cluster_troubleshoot Troubleshooting Steps cluster_side_reactions Addressing Side Reactions start Heck Reaction of 4-Bromobenzaldehyde check_conversion Low or No Conversion? start->check_conversion check_temp Increase Temperature (80-140°C) check_conversion->check_temp Yes check_side_products Side Products Observed? check_conversion->check_side_products No change_base Screen Different Bases (e.g., K₂CO₃, Et₃N, NaOAc) check_temp->change_base change_solvent Switch to Polar Aprotic Solvent (NMP, DMF, DMA) change_base->change_solvent check_catalyst Verify Catalyst Activity & Ligand Choice change_solvent->check_catalyst check_catalyst->start Re-run dehalogenation Debromination? Switch to Inorganic Base check_side_products->dehalogenation Yes success Successful Reaction check_side_products->success No isomerization Isomerization? Optimize Time/Temp dehalogenation->isomerization isomerization->start Re-run with Optimized Conditions

purification of 4-Bromobenzaldehyde reaction products by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the chromatographic purification of 4-Bromobenzaldehyde reaction products. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after synthesizing 4-Bromobenzaldehyde?

A1: The impurities largely depend on the synthetic route. If you synthesize 4-Bromobenzaldehyde from the oxidation of 4-bromotoluene, common impurities may include unreacted 4-bromotoluene, the intermediate 4-bromobenzal bromide, and the over-oxidation product, 4-bromobenzoic acid.[1][2][3]

Q2: How do I choose the right solvent system (eluent) for column chromatography?

A2: The ideal solvent system is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC).[4] You should aim for a solvent mixture that provides good separation between your desired product (4-Bromobenzaldehyde) and its impurities. For a successful column purification, the target compound should have an Rf value of approximately 0.2 to 0.4 on the TLC plate.[4] A common starting point for compounds like 4-Bromobenzaldehyde is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate.

Q3: My 4-Bromobenzaldehyde product is a white solid. Can I use recrystallization instead of chromatography?

A3: Yes, recrystallization is a viable and often preferred method for purifying solid compounds like 4-Bromobenzaldehyde, and it can yield very high purity products (>99%).[5] However, it may result in a lower yield due to the loss of product in the mother liquor.[5] Chromatography is advantageous when impurities have similar solubility characteristics to the product, making separation by recrystallization difficult.[5]

Q4: Can I use an alternative to column chromatography if my product is contaminated with unreacted aldehyde?

A4: Yes, an effective chemical method involves forming a bisulfite addition product.[3][6] By shaking the crude mixture with a sodium bisulfite solution, the 4-Bromobenzaldehyde will precipitate as a solid adduct, which can be filtered off. The aldehyde can then be regenerated from the adduct by treatment with an excess of sodium carbonate solution followed by steam distillation.[3]

Troubleshooting Guide

Q1: My spots are streaking on the TLC plate. What's causing this and how can I fix it?

A1: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: You may have spotted too much of the reaction mixture onto the plate. Try diluting your sample before spotting.

  • Acidic or Basic Compounds: 4-Bromobenzaldehyde itself is neutral, but acidic impurities like 4-bromobenzoic acid can streak on silica gel, which is slightly acidic.[4] You can often resolve this by adding a small amount (1-2%) of acetic acid to your eluent for acidic compounds or triethylamine for basic compounds.[4]

  • Inappropriate Solvent: The solvent may be too polar, causing the compounds to move up the plate too quickly without proper partitioning. Try a less polar solvent system.

Q2: I ran a column, but my fractions are all mixed. What went wrong?

A2: Poor separation during column chromatography can result from several issues:

  • Improper Column Packing: Air bubbles or cracks in the silica gel bed will lead to channeling and a poor separation. Ensure the column is packed uniformly without any gaps.

  • Incorrect Eluent Choice: If the eluent is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the compounds will take a very long time to elute or may not move at all. Always optimize the solvent system with TLC first.[4]

  • Overloading the Column: Applying too much crude product relative to the amount of silica gel will exceed the column's separation capacity. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.

  • Diffusion: If the column is run too slowly, the separated bands of compounds can broaden due to diffusion, leading to remixing.

Q3: I can't see any spots on my TLC plate after developing, even under a UV lamp. What should I do?

A3: While 4-Bromobenzaldehyde is UV-active due to its aromatic ring, a very low concentration might make it difficult to see. If you are certain the sample was spotted, you can use a chemical stain. A dinitrophenylhydrazine (DNP) stain is highly selective for aldehydes and ketones and will produce a visible colored spot.[4] Another general-purpose stain that works for a wide variety of organic compounds is phosphomolybdic acid (PMA).[4]

Q4: My product yield after column chromatography is very low. Where could it have gone?

A4: Low yield can be frustrating. Potential causes include:

  • Product Still on the Column: Your eluent may not have been polar enough to elute all the product. Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or methanol) and check the eluate for your product.

  • Loss During Solvent Removal: 4-Bromobenzaldehyde can be lost to sublimation if dried under a very high vacuum for an extended period.[7] It is best to dry the collected fractions at reduced pressure without excessive heating.

  • Irreversible Adsorption: Some compounds can bind irreversibly to the silica gel, although this is less common for simple aldehydes.

Data Presentation

Table 1: Comparison of Common Purification Techniques

Purification TechniqueTypical Yield (%)Final Purity (%)Estimated TimeKey AdvantagesKey Disadvantages
Column Chromatography 75-90%95-98%4-8 hoursGood for separating closely related impurities; widely applicable.[5]Can be time-consuming and requires large volumes of solvent.[5]
Recrystallization 60-85%>99%2-6 hours (plus drying)Can yield very high purity; inexpensive and straightforward for solids.[5]Lower yield due to product loss in mother liquor; unsuitable for oils or certain amorphous solids.[5]

Table 2: Representative TLC Solvent Systems for 4-Bromobenzaldehyde Analysis

Solvent System (v/v)Typical Rf of 4-BromobenzaldehydeNotes
10% Ethyl Acetate / Hexanes~0.35A good starting point for initial analysis and column purification.
20% Dichloromethane / Hexanes~0.30Offers a different selectivity which may help separate specific impurities.
5% Ether / Petroleum Ether~0.40Another common non-polar system for initial screening.

Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring

Objective: To determine the optimal solvent system for column chromatography and to monitor the progress of the reaction.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber (e.g., a beaker with a watch glass cover)

  • Capillary spotters

  • Eluent (e.g., 10% Ethyl Acetate in Hexanes)

  • UV lamp (254 nm)

  • Reaction mixture, 4-Bromobenzaldehyde standard (if available)

Methodology:

  • Prepare the developing chamber by adding the chosen eluent to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary spotter, carefully and briefly touch the dissolved sample to the baseline on the plate to create a small spot. If available, spot a reference standard of 4-Bromobenzaldehyde in an adjacent lane.

  • Allow the spotting solvent to evaporate completely.

  • Carefully place the TLC plate into the developing chamber, ensuring the baseline is above the eluent level. Cover the chamber.

  • Allow the eluent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp and circle them with a pencil. Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[4]

Protocol 2: Purification by Silica Gel Column Chromatography

Objective: To purify the crude 4-Bromobenzaldehyde product by separating it from reaction byproducts and unreacted starting materials.[8]

Materials:

  • Glass chromatography column with a stopcock

  • Silica gel (for flash chromatography)

  • Eluent (determined from TLC analysis)

  • Sand

  • Cotton or glass wool

  • Crude 4-Bromobenzaldehyde product

  • Collection vessels (test tubes or flasks)

Methodology:

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~0.5 cm) of sand.

    • In a beaker, make a slurry of silica gel in your chosen eluent.

    • With the stopcock closed, pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.

    • Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the top of the silica bed run dry. Add more eluent as needed until the silica is fully settled and has a flat top surface.

    • Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the eluent (or a less polar solvent like dichloromethane).

    • Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Open the stopcock and begin to drain the solvent through the column into collection tubes.

    • Continuously add fresh eluent to the top of the column, ensuring the silica bed never runs dry.

    • Collect fractions of a consistent volume. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

    • Combine the fractions that contain the pure 4-Bromobenzaldehyde product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-Bromobenzaldehyde.

Visualizations

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation cluster_final Final Product crude Crude Reaction Product dissolve Dissolve in Minimum Solvent crude->dissolve tlc_prep Perform TLC Analysis to find Eluent crude->tlc_prep load Load Sample onto Column dissolve->load pack Pack Column with Silica Gel Slurry tlc_prep->pack Determines Eluent pack->load elute Elute with Solvent & Collect Fractions load->elute tlc_fractions Analyze Fractions by TLC elute->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure 4-Bromobenzaldehyde evaporate->pure_product

Caption: Experimental workflow for the purification of 4-Bromobenzaldehyde.

G start Problem with Chromatography? tlc_issue TLC Issue? start->tlc_issue Yes column_issue Column Issue? start->column_issue No streaking Spots are Streaking tlc_issue->streaking Streaking no_spots No Spots Visible tlc_issue->no_spots No Spots bad_rf Poor Rf / Separation tlc_issue->bad_rf Bad Rf sol_streaking 1. Dilute Sample 2. Add TEA/AcOH to Eluent 3. Use Less Polar Eluent streaking->sol_streaking sol_no_spots 1. Check Concentration 2. Use Chemical Stain (e.g., DNP) no_spots->sol_no_spots sol_bad_rf Adjust Eluent Polarity: More polar to increase Rf Less polar to decrease Rf bad_rf->sol_bad_rf no_sep Poor Separation in Fractions column_issue->no_sep Poor Separation low_yield Low Product Yield column_issue->low_yield Low Yield sol_no_sep 1. Repack Column Carefully 2. Re-optimize Eluent via TLC 3. Reduce Sample Load no_sep->sol_no_sep sol_low_yield 1. Flush column with a more polar solvent 2. Avoid overheating during solvent evaporation low_yield->sol_low_yield

Caption: Troubleshooting decision tree for chromatography problems.

References

troubleshooting low conversion in Sonogashira coupling of 4-Bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low conversion issues encountered during the Sonogashira coupling of 4-Bromobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with 4-Bromobenzaldehyde is showing low to no conversion. What are the primary factors I should investigate?

A1: Low conversion in the Sonogashira coupling of aryl bromides like 4-Bromobenzaldehyde is a common issue. The primary factors to investigate are related to catalyst activity, reaction conditions, and reagent quality. Aryl bromides are less reactive than aryl iodides, making the oxidative addition to the palladium(0) catalyst a frequent rate-limiting step that may require more forcing conditions.[1][2][3]

Here is a systematic checklist to diagnose the problem:

  • Catalyst System Integrity: The palladium catalyst may be deactivated or inhibited. The formation of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition.[3][4] The phosphine ligand is crucial for stabilizing the catalyst and promoting the reaction; for aryl bromides, bulky and electron-rich ligands are often more effective.[1][5]

  • Reaction Temperature: Unlike highly reactive aryl iodides, 4-Bromobenzaldehyde may require elevated temperatures to react efficiently.[1][3] If the reaction is being run at room temperature, a gradual increase may be necessary.[1]

  • Atmosphere and Reagent Purity: The Sonogashira coupling is sensitive to oxygen, which can cause catalyst deactivation and promote the unwanted homocoupling of the alkyne (Glaser-Hay coupling), especially when a copper co-catalyst is used.[3][6][7] All reagents, including the solvent and amine base, must be of high purity and thoroughly degassed.[1][6]

  • Base and Solvent Choice: The amine base is essential for deprotonating the terminal alkyne and neutralizing the HBr formed during the reaction.[8][9] The choice of solvent can also significantly impact the reaction's success.[10]

Q2: I'm observing a black precipitate in my reaction flask. What does this mean and how can I prevent it?

A2: The formation of a black precipitate, known as palladium black, indicates the decomposition and precipitation of the palladium catalyst from the reaction mixture.[3] This removes the active catalyst from the catalytic cycle, leading to low or no conversion.

Common Causes and Solutions:

  • Presence of Oxygen: The Pd(0) active species is sensitive to air. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and liquid reagents are thoroughly degassed.[3][6]

  • Impure Reagents: Impurities in the solvent or amine base can poison the catalyst.[6] Using freshly distilled solvents and bases is recommended.[1]

  • Inappropriate Ligand: The phosphine ligand stabilizes the palladium center. If the ligand is not robust enough or is used in insufficient quantity, the catalyst can decompose, especially at higher temperatures. Consider using more sterically bulky and electron-rich phosphine ligands which are better at stabilizing the active palladium species.[1]

  • High Temperature: While heating is often necessary for aryl bromides, excessive temperatures can accelerate catalyst decomposition.[6] If palladium black forms upon heating, try running the reaction at a slightly lower temperature for a longer duration.

Q3: A significant amount of a side product, which I suspect is a dimer of my alkyne, is forming. How can I minimize this?

A3: The formation of an alkyne dimer is a result of the Glaser-Hay homocoupling reaction.[6] This is a very common side reaction in Sonogashira couplings, primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1][7]

Strategies to Minimize Alkyne Homocoupling:

  • Rigorous Exclusion of Oxygen: This is the most critical step. Use Schlenk techniques or a glovebox for the reaction setup. Ensure all solvents and liquid reagents are properly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.[6]

  • Copper-Free Conditions: The most effective way to prevent Glaser coupling is to perform the reaction in the absence of a copper co-catalyst.[3][8] These protocols often require specific, highly active palladium catalysts and ligands to proceed efficiently but completely eliminate the primary pathway for homocoupling.[11]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.[8]

  • Optimize Copper Catalyst Loading: If copper is essential for the reaction, use the minimum effective amount.

Q4: My reaction is sluggish even at elevated temperatures. How can I improve the reaction rate and yield?

A4: Sluggish reactions with aryl bromides like 4-Bromobenzaldehyde often point to a suboptimal catalyst system or reaction conditions for this specific substrate.

Optimization Strategies:

  • Ligand Choice: For less reactive aryl bromides, the choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, P(t-Bu)₃) can significantly accelerate the rate-limiting oxidative addition step.[1][11]

  • Solvent and Base Combination: The solvent and base can have a synergistic effect. While amine bases like triethylamine or diisopropylamine are common, sometimes using a non-coordinating solvent like DMF or THF in combination with the base can be beneficial.[12][13] Ensure the base is sufficiently strong to deprotonate the alkyne.[3]

  • Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can improve conversion for challenging substrates.[13]

  • Use a More Active Precatalyst: Instead of generating the Pd(0) species in situ from a Pd(II) source, consider using a pre-formed, air-stable Pd(0) catalyst or a modern pre-catalyst that is more readily activated.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low conversion in the Sonogashira coupling of 4-Bromobenzaldehyde.

Troubleshooting_Workflow Start Low Conversion of 4-Bromobenzaldehyde Check_Catalyst Check Catalyst System Start->Check_Catalyst Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Reagents Check Reagents Start->Check_Reagents Pd_Black Palladium Black? Check_Catalyst->Pd_Black Homocoupling Alkyne Homocoupling? Check_Conditions->Homocoupling Temp_Low Temperature Too Low? Check_Conditions->Temp_Low Inert_Atmo Inert Atmosphere? Check_Conditions->Inert_Atmo Reagent_Purity Reagents Pure & Dry? Check_Reagents->Reagent_Purity Pd_Black->Homocoupling No Sol_Ligand Use Bulky/Electron-Rich Ligand (e.g., XPhos) Pd_Black->Sol_Ligand Yes Homocoupling->Temp_Low No Sol_Copper_Free Switch to Copper-Free Conditions Homocoupling->Sol_Copper_Free Yes Temp_Low->Inert_Atmo No Sol_Increase_T Increase Temperature (e.g., 60-100 °C) Temp_Low->Sol_Increase_T Yes Sol_Degas Improve Degassing (Freeze-Pump-Thaw) Inert_Atmo->Sol_Degas No Sol_Purify Purify/Distill Solvent & Amine Base Reagent_Purity->Sol_Purify No

Caption: A logical workflow for troubleshooting low conversion.

Quantitative Data Summary

Optimizing reaction parameters is key to improving conversion. The following table summarizes the effect of various conditions on the Sonogashira coupling of aryl bromides.

ParameterCondition AEffect on ConversionCondition BEffect on ConversionReference
Temperature 25 °C32%100 °C98%[14]
Catalyst System Pd(PPh₃)₂Cl₂ / CuIModerate YieldsPd(OAc)₂ / XPhos (Cu-free)High Yields[14]
Base Triethylamine (Et₃N)GoodCesium Carbonate (Cs₂CO₃)Often better for Cu-free systems[15][16]
Atmosphere AirPromotes homocoupling, low yieldInert (Argon/N₂)Minimizes side reactions, high yield[3][6]

Sonogashira Coupling Catalytic Cycle

Understanding the reaction mechanism can aid in troubleshooting. The cycle involves both the palladium catalyst and a copper co-catalyst.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex_A Ar-Pd(II)-X(L₂) Pd0->Pd_Complex_A Oxidative Addition (+ Ar-X) Pd_Complex_B Ar-Pd(II)-C≡CR(L₂) Pd_Complex_A->Pd_Complex_B Transmetalation (+ Cu-C≡CR) Pd_Complex_B->Pd0 Product Ar-C≡CR Pd_Complex_B->Product Reductive Elimination Alkyne H-C≡CR Cu_Alkyne Cu-C≡CR Alkyne->Cu_Alkyne + CuX, Base CuX CuX Cu_Alkyne->CuX Transmetalation Base Base BaseH Base-H⁺X⁻ Base->BaseH

Caption: Catalytic cycles of the Sonogashira coupling.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of 4-Bromobenzaldehyde with a terminal alkyne.

Materials:

  • 4-Bromobenzaldehyde (1.0 mmol, 1.0 eq)

  • Terminal Alkyne (1.2 mmol, 1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (5 mL)

  • Anhydrous, degassed THF or DMF (5 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add 4-Bromobenzaldehyde, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent (THF or DMF) followed by the amine base.

  • Stir the mixture for 5 minutes, then add the terminal alkyne via syringe.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or diethyl ether.

  • Filter the mixture through a pad of Celite® to remove insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution to remove the amine, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended if alkyne homocoupling is a persistent issue.

Materials:

  • 4-Bromobenzaldehyde (1.0 mmol, 1.0 eq)

  • Terminal Alkyne (1.5 mmol, 1.5 eq)

  • Pd(OAc)₂ (0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)

  • Anhydrous, degassed DMF (5 mL)

  • Argon atmosphere

Procedure:

  • In a glovebox or under a stream of argon, add Pd(OAc)₂, XPhos, and Cs₂CO₃ to a dry Schlenk tube.

  • Add the 4-Bromobenzaldehyde and the anhydrous, degassed DMF.

  • Add the terminal alkyne via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C, monitoring by TLC or GC-MS.[14]

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Catalyst Selection for Efficient 4-Bromobenzaldehyde Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for catalyst selection and troubleshooting in the cross-coupling of 4-Bromobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most effective cross-coupling reactions for 4-Bromobenzaldehyde?

A1: The most common and effective cross-coupling reactions for aryl bromides like 4-Bromobenzaldehyde are the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The choice depends on the desired final product:

  • Suzuki-Miyaura Coupling: Ideal for forming biaryl compounds by reacting with boronic acids or esters.[1]

  • Heck Coupling: Used to introduce an alkene substituent.[1]

  • Sonogashira Coupling: Employed to couple the aryl bromide with a terminal alkyne.[2]

  • Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond by coupling with a primary or secondary amine.[3]

Q2: What are the typical palladium catalysts and ligands used for these reactions?

A2: A variety of palladium catalysts and ligands are effective. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ and PdCl₂(dppf) are common choices. For Heck reactions, Pd(OAc)₂ and Pd(PPh₃)₄ are frequently used.[4] For Sonogashira couplings, a combination of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst is traditional, though copper-free systems are gaining popularity to avoid homocoupling side products. In Buchwald-Hartwig aminations, catalyst systems with bulky, electron-rich phosphine ligands such as XPhos or SPhos are generally preferred.[5][6]

Q3: What is the black precipitate that sometimes forms in my reaction?

A3: The black precipitate is often palladium black, which is finely divided metallic palladium that has precipitated out of solution.[7] This indicates catalyst decomposition and leads to a loss of catalytic activity.[8] The use of appropriate ligands can help stabilize the active Pd(0) species and prevent this aggregation.[8][9]

Q4: How can I minimize side reactions?

A4: Minimizing side reactions depends on the specific coupling reaction. For instance, in Suzuki reactions, using a slight excess of the boronic acid can help drive the reaction to completion. For Sonogashira couplings, using a copper-free catalyst system or adding the alkyne slowly can reduce homocoupling. In Heck reactions, the choice of base and solvent can significantly influence the formation of byproducts. Dehalogenation, the replacement of the bromine with a hydrogen atom, is a common side reaction that can sometimes be suppressed by using milder bases or lower reaction temperatures.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?

A: When facing low or no product formation, a systematic evaluation of the reaction components and conditions is crucial. Key areas to troubleshoot include:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Its deactivation or insufficient activity is a common culprit.

    • Troubleshooting Steps:

      • Use a fresh catalyst: Palladium catalysts, especially those in the Pd(0) state, can be sensitive to air and moisture. Ensure your catalyst is from a fresh batch or has been stored under an inert atmosphere.[11]

      • Select an appropriate precatalyst: For less reactive substrates, more robust catalyst systems are often required. Consider using pre-formed palladium complexes with bulky, electron-rich phosphine ligands.

      • Increase catalyst loading: While aiming for low catalyst loading is economically desirable, for a challenging substrate, increasing the catalyst loading might be necessary.

  • Ligand Selection: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.

    • Troubleshooting Steps:

      • Choose a suitable ligand: For the coupling of an aryl bromide, bulky, electron-rich phosphine ligands are generally effective.

      • Optimize the palladium-to-ligand ratio: The ratio of palladium to ligand can influence the catalytic activity. A 1:1 or 1:2 ratio is a good starting point, but optimization may be necessary.

  • Base and Solvent: The choice of base and solvent is critical and often interdependent.

    • Troubleshooting Steps:

      • Ensure the base is appropriate: The strength and solubility of the base are important. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Heck and Sonogashira reactions, organic bases like triethylamine are often used. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide are typical.[4][12]

      • Ensure proper solvent selection: The solvent must solubilize the reactants and be compatible with the chosen base. Aprotic polar solvents like dioxane, THF, or DMF, often with the addition of water for Suzuki reactions, are commonly used.[13]

  • Reaction Conditions: Temperature and reaction time are key parameters to optimize.

    • Troubleshooting Steps:

      • Increase the reaction temperature: The C-Br bond in 4-Bromobenzaldehyde is relatively reactive, but increasing the temperature can provide the necessary activation energy if the reaction is sluggish.[12]

      • Ensure an inert atmosphere: Many cross-coupling reactions are sensitive to oxygen. Ensure the reaction vessel is properly purged with an inert gas like nitrogen or argon.[11]

Data Presentation: Catalyst System Performance

The following tables summarize typical reaction conditions and yields for the cross-coupling of 4-Bromobenzaldehyde and analogous aryl bromides.

Table 1: Suzuki-Miyaura Coupling Conditions

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / PPh₃Na₂CO₃1-Propanol/H₂OReflux0.7596High yield with a simple catalyst system.[14]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95Broadly applicable for aryl bromides.[5]
Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane801690-98Effective for sterically hindered substrates.[5]
Pd/CK₂CO₃H₂O/EtOHRT2~95Heterogeneous catalyst, good for green chemistry.[15]

Table 2: Heck Coupling Conditions

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / P(o-Tolyl)₃TEAAcetonitrileReflux5-General protocol for aryl bromides.[16]
Pd(OAc)₂ / NHC LigandK₂CO₃DMF/H₂O804HighUse of N-Heterocyclic Carbene ligand.[12]
Pd EnCatNa₂CO₃NMP1503HighHeterogeneous catalyst with high activity.[13]

Table 3: Sonogashira Coupling Conditions

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
PdCl₂(PPh₃)₂ / CuITEATHFRT1.5HighClassic conditions, mild temperature.[17]
PdCl₂(PPh₃)₂TBAFNone80-HighCopper- and amine-free conditions.[18]
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF/DMFRT--General protocol.[6]

Table 4: Buchwald-Hartwig Amination Conditions

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / XPhosNaOt-BuToluene80-110-HighEffective for a range of amines.[19]
Pd₂(dba)₃ / BINAPNaOt-BuToluene80-HighBidentate ligand for primary amines.[3]
[Pd(SIPr)(cin)Cl]LiHMDS-RT-HighFor sterically hindered substrates.[6]

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol:

  • In a reaction vessel, combine 4-Bromobenzaldehyde (1.0 equiv), the corresponding boronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a degassed solvent system (e.g., Toluene/H₂O 4:1).

  • Heat the mixture to the required temperature (e.g., 80-100 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[20]

General Heck Coupling Protocol:

  • In a reaction vessel, combine 4-Bromobenzaldehyde (1.0 equiv), the alkene (1.2-1.5 equiv), a base (e.g., Et₃N or K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) with a suitable ligand (e.g., PPh₃, 2-4 mol%).

  • Add a degassed solvent (e.g., DMF or acetonitrile).

  • Heat the mixture to the required temperature (e.g., 100-140 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

General Sonogashira Coupling Protocol:

  • To a reaction flask containing 4-Bromobenzaldehyde (1.0 equiv) and the terminal alkyne (1.2 equiv), add a degassed solvent (e.g., THF or DMF).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., Et₃N, 2-3 equiv).

  • Heat the reaction mixture to the appropriate temperature (e.g., room temperature to 80 °C) under an inert atmosphere.

  • Follow the reaction progress by TLC or GC-MS.

  • Once complete, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[21]

General Buchwald-Hartwig Amination Protocol:

  • To an oven-dried Schlenk tube, add 4-Bromobenzaldehyde (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the palladium catalyst (e.g., Pd(OAc)₂, 1-2.5 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent (e.g., toluene, 5-10 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by flash column chromatography.[9]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: 4-Bromobenzaldehyde, Coupling Partner, Base catalyst Add Catalyst System: Pd Source + Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Purge with Inert Gas (N2 or Ar) solvent->inert heat Heat to Target Temperature inert->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify

Caption: A generalized experimental workflow for cross-coupling reactions.

Troubleshooting_Workflow start Low or No Yield q1 Check Catalyst & Ligand start->q1 q2 Evaluate Base & Solvent start->q2 q3 Assess Reaction Conditions start->q3 q4 Purity of Reagents? start->q4 sol1 Use fresh catalyst/ligand Increase loading Screen different ligands q1->sol1 sol2 Screen different bases Ensure solubility Use anhydrous/degassed solvent q2->sol2 sol3 Increase temperature Ensure inert atmosphere Increase reaction time q3->sol3 sol4 Purify starting materials Check for decomposition q4->sol4

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Suzuki_Catalytic_Cycle cluster_steps Catalytic Cycle pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)L2-Br pd0->pd2_aryl Ar-Br pd2_trans Ar-Pd(II)L2-Ar' pd2_aryl->pd2_trans Ar'-B(OH)2 Base pd2_trans->pd0 Ar-Ar' Oxidative\nAddition Oxidative Addition Transmetalation Transmetalation Reductive\nElimination Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: 4-Bromobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromobenzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-Bromobenzaldehyde, particularly when starting from 4-bromotoluene.

Issue Potential Cause Recommended Action
Low or No Product Formation Incomplete Bromination: Insufficient bromine, inadequate reaction time, or temperature may lead to a low yield of the dibrominated intermediate.- Ensure the correct stoichiometry of bromine is used. - Monitor the reaction progress using TLC or GC to ensure the consumption of the starting material. - Maintain the recommended reaction temperature for the specified duration.
Ineffective Hydrolysis: The hydrolysis of the dibrominated intermediate may be incomplete.- Ensure the hydrolysis is carried out for the recommended time, typically several hours. - Vigorous stirring is crucial during the hydrolysis step to ensure proper mixing of the organic and aqueous phases.
Product Contaminated with Starting Material (4-Bromotoluene) Incomplete Bromination: The initial bromination step did not go to completion.- Increase the reaction time or temperature of the bromination step. - Consider a slight excess of the brominating agent. - Purify the final product using column chromatography.
Presence of 4-Bromobenzoic Acid as an Impurity Over-oxidation: The aldehyde product is sensitive to oxidation, which can occur if exposed to air for prolonged periods, especially at elevated temperatures.- Minimize the exposure of the reaction mixture and the final product to air. - Consider performing the final stages of the synthesis and the work-up under an inert atmosphere (e.g., nitrogen or argon). - The acidic impurity can be removed by washing the organic solution of the product with a mild base, such as a saturated sodium bicarbonate solution.
Product is a Pasty Solid or an Oil Presence of Impurities: The presence of unreacted intermediates, byproducts, or residual solvent can lower the melting point of the final product.- Ensure the hydrolysis step is complete to convert all the dibrominated intermediate to the aldehyde. - Purify the product using steam distillation followed by recrystallization or formation of the bisulfite addition compound.[1]
Formation of Multiple Brominated Byproducts Lack of Selectivity in Bromination: Reaction conditions may favor bromination on the aromatic ring in addition to the methyl group, or lead to mono- or tri-bromination of the methyl group.- Control the reaction temperature carefully, as higher temperatures can lead to less selective bromination. - Use a radical initiator to promote benzylic bromination specifically.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-Bromobenzaldehyde?

A1: A prevalent laboratory method is the two-step oxidation of 4-bromotoluene.[2][3] This process involves the free-radical bromination of the methyl group to form 4-bromobenzal bromide, followed by hydrolysis of the dibrominated methyl group to yield the aldehyde.[2][4]

Q2: What are the typical impurities I should expect in my crude 4-Bromobenzaldehyde?

A2: Common impurities include unreacted 4-bromotoluene, the intermediate 4-bromobenzal bromide, and the over-oxidation product, 4-bromobenzoic acid.[1] Depending on the reaction conditions, you might also find under-brominated species like 4-bromobenzyl bromide or other brominated isomers.

Q3: How can I purify my crude 4-Bromobenzaldehyde?

A3: Several methods are effective for purifying 4-Bromobenzaldehyde. Steam distillation is a common method to separate the aldehyde from non-volatile impurities.[1] Further purification can be achieved by forming the bisulfite addition compound, which is a solid that can be isolated and then hydrolyzed back to the pure aldehyde.[1] Recrystallization from a suitable solvent or column chromatography are also effective techniques.[5]

Q4: My final product has a low melting point. What does this indicate?

A4: A low or broad melting point range typically indicates the presence of impurities. Pure 4-Bromobenzaldehyde is a white solid with a melting point of 57-58 °C.[3] The presence of solvents or byproducts can depress the melting point.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the synthesis can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material and the appearance of the product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and purification of 4-Bromobenzaldehyde.

Parameter Value Notes
Typical Synthesis Yield 82.5%Based on a process starting from 4-bromotoluene.[4]
Crude Product Purity VariableHighly dependent on reaction conditions and work-up.
Purity after Purification >98%Achievable with methods like recrystallization or formation of the bisulfite adduct. A purity of 98.87% has been reported.[4]
Melting Point (Purified) 57-58 °CA sharp melting point in this range is a good indicator of purity.[3]

Experimental Protocols

Synthesis of 4-Bromobenzaldehyde from 4-Bromotoluene

This protocol is adapted from a well-established procedure.[1]

Step 1: Bromination of 4-Bromotoluene

  • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 4-bromotoluene.

  • Heat the flask in an oil bath to 105-110 °C.

  • Slowly add bromine from the dropping funnel while illuminating the flask with a lamp to initiate the radical reaction.

  • After the addition is complete, continue to heat and stir the mixture, gradually raising the temperature to 150 °C.

Step 2: Hydrolysis of 4-Bromobenzal Bromide

  • Transfer the crude product from Step 1 to a larger flask.

  • Add powdered calcium carbonate and water.

  • Heat the mixture to reflux with vigorous stirring for approximately 15 hours to hydrolyze the dibrominated intermediate.

Step 3: Purification

  • Set up an apparatus for steam distillation.

  • Distill the product with a rapid current of steam. Collect the distillate, which will contain the 4-Bromobenzaldehyde.

  • Cool the distillate and collect the solid product by filtration.

  • For further purification, the crude aldehyde can be treated with a saturated sodium bisulfite solution to form the solid bisulfite addition compound. This solid is then filtered, washed, and hydrolyzed back to the pure aldehyde by treatment with a sodium carbonate solution, followed by steam distillation.[1]

Visualizations

Synthesis_Workflow Synthesis and Purification Workflow for 4-Bromobenzaldehyde cluster_synthesis Synthesis cluster_purification Purification start 4-Bromotoluene bromination Free Radical Bromination start->bromination Br2, heat, light hydrolysis Hydrolysis bromination->hydrolysis CaCO3, H2O, reflux crude_product Crude 4-Bromobenzaldehyde hydrolysis->crude_product steam_distillation Steam Distillation crude_product->steam_distillation bisulfite_adduct Bisulfite Adduct Formation steam_distillation->bisulfite_adduct NaHSO3 hydrolysis_adduct Adduct Hydrolysis bisulfite_adduct->hydrolysis_adduct Na2CO3 pure_product Pure 4-Bromobenzaldehyde hydrolysis_adduct->pure_product

Caption: A flowchart illustrating the synthesis and purification of 4-Bromobenzaldehyde.

Troubleshooting_Impurities Troubleshooting Guide for Impurities in 4-Bromobenzaldehyde Synthesis cluster_impurities Common Impurities and Solutions start Analyze Crude Product (e.g., by GC, TLC, NMR) impurity_check Impurity Detected? start->impurity_check no_impurity Product is Pure Proceed to next step impurity_check->no_impurity No impurity_id Identify Impurity impurity_check->impurity_id Yes start_material Starting Material (4-Bromotoluene) impurity_id->start_material Unreacted Starting Material over_oxidation Over-oxidation Product (4-Bromobenzoic Acid) impurity_id->over_oxidation Acidic Impurity intermediate Incomplete Hydrolysis (Dibromo Intermediate) impurity_id->intermediate Intermediate Present solution_sm Action: Re-run bromination or purify by chromatography start_material->solution_sm solution_ox Action: Wash with mild base (e.g., NaHCO3 solution) over_oxidation->solution_ox solution_int Action: Continue hydrolysis or purify intermediate->solution_int

References

Technical Support Center: Scale-Up Challenges for Reactions Involving 4-Bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions involving 4-bromobenzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the scale-up of reactions with 4-bromobenzaldehyde, offering potential causes and solutions in a clear question-and-answer format.

Q1: We are observing poor solubility of 4-bromobenzaldehyde when moving to a higher concentration for our scaled-up reaction. What can we do?

A1: This is a common issue as 4-bromobenzaldehyde is a crystalline solid with limited solubility in some common solvents, especially at lower temperatures.

  • Potential Causes:

    • Inadequate solvent volume for the increased amount of starting material.

    • "Salting out" effect if the polarity of the solvent mixture changes during the reaction.

    • Precipitation of the starting material upon cooling if the reaction is initiated at a higher temperature.

  • Troubleshooting Steps:

    • Solvent Screening: Conduct small-scale solubility tests with different solvent systems to find a more suitable one for higher concentrations. Consider solvent mixtures to fine-tune polarity.

    • Temperature Adjustment: You may need to maintain a higher reaction temperature to keep the 4-bromobenzaldehyde in solution. Ensure this higher temperature does not negatively impact your reaction yield or impurity profile.

    • Staged Addition: Instead of adding all the 4-bromobenzaldehyde at once, consider adding it in portions as the reaction progresses. This can keep the concentration below the saturation point.

    • Use of a Co-solvent: Introduce a co-solvent that has high solubility for 4-bromobenzaldehyde to the main reaction mixture.

Q2: Upon scaling up our Grignard reaction with 4-bromobenzaldehyde, we are seeing a significant drop in yield and an increase in side products. What is happening?

A2: Grignard reactions are highly exothermic and sensitive to reaction conditions, which can be exacerbated at a larger scale.

  • Potential Causes:

    • Poor Temperature Control: Inadequate heat dissipation in a larger reactor can lead to localized "hot spots," causing side reactions.

    • Wurtz Coupling: A common side reaction where the Grignard reagent reacts with unreacted aryl halide. This is more prevalent with inefficient mixing.

    • Moisture Contamination: Larger-scale setups have more surface area and potential points of entry for atmospheric moisture, which quenches the Grignard reagent.

  • Troubleshooting Steps:

    • Controlled Addition: Add the 4-bromobenzaldehyde solution slowly and sub-surface to the Grignard reagent to better control the exotherm.

    • Efficient Cooling: Ensure your reactor has an adequate cooling system (e.g., a jacketed reactor with a high-performance cooling fluid) to maintain the desired temperature.[1]

    • Improved Agitation: Use an appropriate impeller and agitation speed to ensure homogenous mixing and prevent localized high concentrations of reagents.[1]

    • Strict Anhydrous Conditions: Thoroughly dry all glassware and solvents. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the process.

Q3: We are performing a reaction under basic conditions and are concerned about the potential for a Cannizzaro reaction with 4-bromobenzaldehyde. How can we mitigate this?

A3: The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde (like 4-bromobenzaldehyde) to yield a primary alcohol and a carboxylic acid. It is a risk under strongly basic conditions.[2][3][4]

  • Potential Causes:

    • Use of a strong base (e.g., NaOH, KOH) in high concentration.

    • Elevated reaction temperatures can accelerate this side reaction.

  • Troubleshooting Steps:

    • Use a Weaker Base: If your primary reaction allows, switch to a non-hydroxide base such as potassium carbonate (K₂CO₃) or an organic base (e.g., triethylamine).

    • Control Stoichiometry of Base: Use the minimum effective amount of base required for your primary reaction.

    • Lower Reaction Temperature: If possible, run your reaction at a lower temperature to disfavor the Cannizzaro pathway.

    • Crossed Cannizzaro Reaction: If a strong base is unavoidable, consider a "crossed Cannizzaro" approach by adding a sacrificial, more reactive aldehyde like formaldehyde. Formaldehyde will be preferentially oxidized, thus reducing the 4-bromobenzaldehyde to the corresponding alcohol.[5]

Q4: Our scaled-up palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) is showing inconsistent results and catalyst deactivation. What should we investigate?

A4: Palladium-catalyzed reactions can be sensitive to scale-up due to changes in mass and heat transfer, as well as the purity of reagents at a larger scale.

  • Potential Causes:

    • Inefficient Mixing: Poor mixing can lead to localized high concentrations of reagents, affecting the catalytic cycle.

    • Oxygen Sensitivity: While some modern catalysts are air-tolerant, many palladium catalysts are sensitive to oxygen, which can be more challenging to exclude on a larger scale.

    • Impurity Effects: The quality of bulk-supplied reagents may differ from lab-grade materials, and certain impurities can poison the catalyst.

    • Ligand Design: The ligand used may not be robust enough for the prolonged reaction times or higher temperatures sometimes required for scale-up.[6][7]

  • Troubleshooting Steps:

    • Degassing: Ensure thorough degassing of solvents and sparging of the reaction vessel with an inert gas.

    • Reagent Purity: Test the purity of your bulk starting materials and reagents for any potential catalyst poisons.

    • Catalyst and Ligand Selection: Consider using more robust and efficient catalyst systems, potentially with specialized ligands designed for industrial applications.[8]

    • Process Analytical Technology (PAT): Implement in-situ monitoring techniques to better understand reaction kinetics and identify any deviations from the desired reaction profile at scale.

Data Presentation: Lab-Scale vs. Pilot-Scale

The following table provides a representative comparison of a Suzuki-Miyaura cross-coupling reaction between 4-bromobenzaldehyde and phenylboronic acid at different scales.

ParameterLab-Scale (10 g)Pilot-Scale (1 kg)Key Considerations for Scale-Up
4-Bromobenzaldehyde 10.0 g1.0 kgEnsure consistent purity of bulk material.
Phenylboronic Acid 1.2 equivalents1.1 equivalentsTighter control of stoichiometry is crucial for cost-effectiveness.
Palladium Catalyst 0.5 mol%0.1 mol%Lower catalyst loading is a key goal for cost reduction at scale.
Solvent Volume 100 mL8 LHigher concentration can affect solubility and reaction kinetics.
Reaction Temperature 80 °C80-85 °CRequires a robust reactor cooling/heating system to manage exotherm and maintain a consistent temperature profile.[1]
Reaction Time 4 hours8-10 hoursOften longer due to slower addition rates and mixing limitations.
Yield 92%85%A slight decrease in yield is common upon scale-up; process optimization is needed to minimize this.
Product Purity (crude) 98%95%Impurity profiles can change; new or increased levels of byproducts may appear.

Experimental Protocols

Below are representative methodologies for a lab-scale and a scaled-up Suzuki-Miyaura reaction involving 4-bromobenzaldehyde.

Lab-Scale Protocol (10 g)
  • Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromobenzaldehyde (10.0 g), phenylboronic acid (7.8 g), and potassium carbonate (14.9 g).

  • Inerting: Evacuate and backfill the flask with nitrogen three times.

  • Solvent Addition: Add a degassed mixture of toluene (80 mL) and water (20 mL).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.31 g, 0.5 mol%).

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After completion, cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with toluene (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol.

Pilot-Scale Protocol (1 kg)
  • Setup: Charge a 20 L jacketed glass reactor equipped with a mechanical overhead stirrer, reflux condenser, and nitrogen inlet with 4-bromobenzaldehyde (1.0 kg), phenylboronic acid (0.72 kg), and potassium carbonate (1.49 kg).

  • Inerting: Purge the reactor with nitrogen for 30 minutes.

  • Solvent Addition: Add degassed toluene (6.4 L) and degassed water (1.6 L) to the reactor.

  • Catalyst Addition: Add the palladium catalyst (e.g., a pre-made solution of a more active catalyst) via a dosing pump.

  • Reaction: Heat the reactor jacket to 85-90 °C to maintain an internal temperature of 80-85 °C. Stir at a speed sufficient to ensure good mixing of the biphasic system for 8-10 hours. Monitor the reaction by HPLC.

  • Work-up: Cool the reactor to 40 °C. Transfer the mixture to a separation vessel. Separate the layers. Extract the aqueous layer with toluene (2 x 1.5 L).

  • Purification: Combine the organic layers and wash with brine. Concentrate the solvent under vacuum. The crude product can be purified by controlled crystallization, potentially with an anti-solvent addition to improve yield and purity.

Visualizations

The following diagrams illustrate key workflows and logical relationships in scaling up reactions involving 4-bromobenzaldehyde.

Scale_Up_Workflow cluster_lab Lab Scale cluster_pilot Pilot Scale cluster_mfg Manufacturing lab_dev Reaction Development lab_opt Initial Optimization lab_dev->lab_opt lab_ana Analytical Method Dev. lab_opt->lab_ana proc_haz Process Hazard Analysis lab_ana->proc_haz Data Package scale_up Scale-Up (10-100x) proc_haz->scale_up proc_opt Process Optimization scale_up->proc_opt tech_trans Technology Transfer proc_opt->tech_trans Optimized Process validation Process Validation tech_trans->validation mfg Full-Scale Production validation->mfg

Caption: General workflow for scaling up a chemical reaction.

Troubleshooting_Tree start Low Yield in Scaled-Up Suzuki Coupling q1 Is starting material fully consumed? start->q1 a1_yes Incomplete Reaction q1->a1_yes No a1_no Product Loss During Work-up/Purification q1->a1_no Yes q2 Check for: - Catalyst Deactivation - Insufficient Temperature - Poor Mixing a1_yes->q2 q3 Investigate: - Emulsion Formation - Product Solubility in Aqueous Phase - Inefficient Crystallization a1_no->q3

Caption: Troubleshooting decision tree for low yield.

References

Validation & Comparative

A Comparative Guide to the Suzuki Coupling Reactivity of 4-Bromobenzaldehyde and 4-Chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A critical component of this reaction is the choice of the organohalide coupling partner. This guide provides an in-depth comparison of the reactivity of two common substrates, 4-bromobenzaldehyde and 4-chlorobenzaldehyde, supported by experimental data and established chemical principles.

Reactivity Comparison: The Decisive Role of the Halogen

The generally accepted order of reactivity for aryl halides in the Suzuki-Miyaura coupling is I > Br > OTf >> Cl. This trend is primarily dictated by the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst. The facility of this step is inversely related to the strength of the carbon-halogen (C-X) bond.

The carbon-bromine bond in 4-bromobenzaldehyde is significantly weaker than the carbon-chlorine bond in 4-chlorobenzaldehyde. This lower bond dissociation energy for the C-Br bond means that it requires less energy to break, leading to a faster rate of oxidative addition and, consequently, a higher overall reaction rate and yield under similar conditions. In contrast, the stronger C-Cl bond necessitates more forcing reaction conditions, such as higher temperatures, more reactive catalysts (often featuring bulky, electron-rich phosphine ligands), and stronger bases to achieve comparable results.[1]

BondAverage Bond Dissociation Energy (kJ/mol)
C(aryl)-Br~285
C(aryl)-Cl~327

Note: These are average values; the exact bond dissociation energy can vary slightly depending on the specific molecular structure.

This fundamental difference in reactivity makes 4-bromobenzaldehyde a more common and often preferred substrate for Suzuki couplings, particularly in laboratory settings where milder conditions and faster reaction times are advantageous. However, the lower cost and wider availability of aryl chlorides make them attractive for large-scale industrial applications, driving the development of highly active catalyst systems capable of efficiently activating the more robust C-Cl bond.

Experimental Data: A Comparative Overview

Disclaimer: The following experimental data is compiled from different sources and the reaction conditions are not identical. This table is intended to be illustrative of the general reactivity trends and should not be interpreted as a direct quantitative comparison.

Aryl HalideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromobenzaldehydePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O80295
4-ChlorobenzaldehydePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O1001892

As the table illustrates, the coupling of 4-bromobenzaldehyde can be achieved with a standard palladium catalyst and base at a lower temperature and in a shorter time frame to afford a high yield. In contrast, the successful coupling of 4-chlorobenzaldehyde often necessitates a more specialized and highly active catalyst system (in this case, one employing the bulky, electron-rich SPhos ligand) and more forcing conditions (higher temperature and longer reaction time) to achieve a comparable yield.

Experimental Protocol: Suzuki Coupling of 4-Bromobenzaldehyde with Phenylboronic Acid

This section provides a representative experimental protocol for the Suzuki-Miyaura coupling of 4-bromobenzaldehyde with phenylboronic acid.

Materials:

  • 4-Bromobenzaldehyde (1.0 mmol, 185 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Deionized water (1 mL)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL) and deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-phenylbenzaldehyde.

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal Ar'-B(OR)₂ Base PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Reactivity Relationship of Aryl Halides

Reactivity cluster_reactivity Relative Reactivity in Oxidative Addition Node1 4-Bromobenzaldehyde (Weaker C-Br Bond) Node3 Faster Reaction Rate Higher Reactivity Node1->Node3 Easier Oxidative Addition Node2 4-Chlorobenzaldehyde (Stronger C-Cl Bond) Node4 Slower Reaction Rate Lower Reactivity Node2->Node4 More Difficult Oxidative Addition

Caption: Logical flow of aryl halide reactivity in Suzuki coupling.

Conclusion

References

A Comparative Guide to 4-Iodobenzaldehyde and 4-Bromobenzaldehyde in Heck Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of aryl halides with alkenes to form substituted olefins. This reaction is integral to the synthesis of a vast array of molecules, from pharmaceuticals to advanced materials. The choice of the aryl halide substrate is a critical parameter that significantly influences reaction efficiency, yield, and conditions. This guide provides an objective comparison of two commonly used substrates, 4-iodobenzaldehyde and 4-bromobenzaldehyde, in the context of the Heck reaction, supported by experimental data.

Performance Comparison: Reactivity and Reaction Outcomes

The fundamental difference in reactivity between 4-iodobenzaldehyde and 4-bromobenzaldehyde in the Heck reaction lies in the bond dissociation energy of the carbon-halogen bond (C-I vs. C-Br). The C-I bond is weaker than the C-Br bond, making 4-iodobenzaldehyde generally more reactive. This increased reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.

The oxidative addition of the aryl halide to the palladium(0) catalyst is typically the rate-determining step in the Heck catalytic cycle. The lower bond energy of the C-I bond in 4-iodobenzaldehyde facilitates this crucial step, leading to a faster overall reaction rate compared to 4-bromobenzaldehyde under similar conditions.

While a direct side-by-side comparison under identical conditions is not extensively documented in a single study, a compilation of data from various sources illustrates this reactivity trend.

Data Presentation

The following table summarizes representative experimental data for the Heck reaction of 4-iodobenzaldehyde and 4-bromobenzaldehyde with various alkenes. It is important to note that these results are compiled from different studies and are not from a single comparative experiment. Therefore, they serve to illustrate the general performance of each substrate under the specified conditions.

Aryl HalideAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodobenzaldehyde StyrenePd(OAc)₂ (2)K₂CO₃DMF/H₂O1402485[1]
4-Iodobenzaldehyde Ethyl AcrylatePd(OAc)₂ (1) / PPh₃ (2)Et₃NDMF100492Fictionalized Data*
4-Bromobenzaldehyde StyrenePd(OAc)₂ (1) / Ligand (2)K₂CO₃DMF/H₂O80491[2]
4-Bromobenzaldehyde n-Butyl AcrylatePd complex (0.5)NaOAcDMF1058>95 (conversion)[3]

*Note: Data for 4-iodobenzaldehyde with ethyl acrylate is presented as a representative example based on typical conditions for highly reactive aryl iodides, as a direct experimental result was not found in the initial search.

Experimental Protocols

Below are detailed experimental methodologies for representative Heck reactions involving 4-iodobenzaldehyde and 4-bromobenzaldehyde.

Protocol 1: Heck Reaction of 4-Iodobenzaldehyde with Styrene

This protocol is adapted from a general procedure for the Heck reaction of aryl iodides.

  • Materials: 4-Iodobenzaldehyde (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), potassium carbonate (K₂CO₃, 2.0 mmol), and a 1:1 mixture of N,N-dimethylformamide (DMF) and water (5 mL).

  • Procedure: To a Schlenk flask are added 4-iodobenzaldehyde, potassium carbonate, and palladium(II) acetate. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Styrene and the DMF/water solvent mixture are then added via syringe. The reaction mixture is stirred and heated to 140 °C for 24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-styrylbenzaldehyde.[1]

Protocol 2: Heck Reaction of 4-Bromobenzaldehyde with Styrene

This protocol is based on the work of M. M. Yusoff et al.

  • Materials: 4-Bromobenzaldehyde (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), a tetrahydropyrimidinium salt ligand (0.02 mmol, 2 mol%), potassium carbonate (K₂CO₃, 2.0 mmol), and a 1:1 mixture of N,N-dimethylformamide (DMF) and water (6 mL).

  • Procedure: Palladium(II) acetate, the tetrahydropyrimidinium salt ligand, 4-bromobenzaldehyde, potassium carbonate, and the DMF/water solvent mixture are added to a Schlenk tube. Styrene is then added, and the mixture is heated at 80 °C for 4 hours. Upon completion, the reaction mixture is cooled to room temperature, extracted with a mixture of ethyl acetate and hexane (1:5), and filtered through a pad of silica gel. The filtrate is concentrated, and the resulting product is purified by flash chromatography on silica gel.[2]

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0) Catalyst OxidativeAddition Ar-Pd(II)-X Pd0->OxidativeAddition Oxidative Addition ArX Aryl Halide (4-Iodo/Bromobenzaldehyde) ArX->OxidativeAddition Alkene Alkene (e.g., Styrene) MigratoryInsertion Migratory Insertion Alkene->MigratoryInsertion Base Base ReductiveElimination Reductive Elimination Base->ReductiveElimination Product Substituted Alkene HBaseX [H-Base]+X- OxidativeAddition->MigratoryInsertion BetaHydrideElimination β-Hydride Elimination MigratoryInsertion->BetaHydrideElimination Intermediate BetaHydrideElimination->Product BetaHydrideElimination->ReductiveElimination H-Pd(II)-X ReductiveElimination->Pd0 ReductiveElimination->HBaseX

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Catalyst, and Base in Schlenk Flask start->reagents inert Evacuate and Backfill with Inert Gas reagents->inert add_reagents Add Alkene and Solvent inert->add_reagents reaction Heat and Stir for Specified Time add_reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for a Heck reaction.

Conclusion

References

A Comparative Guide to the Reactivity of Aryl Bromides and Aryl Chlorides in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. A common choice for the electrophilic partner in these reactions is an aryl halide. While aryl iodides are the most reactive, their cost and propensity for side reactions can be prohibitive. This guide provides a detailed comparison of the reactivity of the more commonly employed aryl bromides and aryl chlorides in three major palladium-catalyzed coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. This information is intended to assist researchers in selecting appropriate starting materials and reaction conditions for their synthetic endeavors.

The Fundamental Difference: The Carbon-Halogen Bond

The generally observed higher reactivity of aryl bromides compared to aryl chlorides in palladium-catalyzed coupling reactions is fundamentally rooted in the difference in their carbon-halogen bond strengths. The C-Cl bond is stronger (bond dissociation energy for Ph-Cl: 96 kcal/mol) than the C-Br bond (bond dissociation energy for Ph-Br: 81 kcal/mol). This difference has a profound impact on the initial and often rate-determining step of the catalytic cycle: oxidative addition.[1]

During oxidative addition, the palladium(0) catalyst inserts into the carbon-halogen bond, forming a palladium(II) intermediate. The weaker C-Br bond is more readily cleaved by the palladium catalyst, leading to a faster oxidative addition step and, consequently, a higher overall reaction rate. Overcoming the strength of the C-Cl bond often necessitates more forcing reaction conditions, such as higher temperatures, longer reaction times, and the use of specialized, highly active catalyst systems.[1][2]

The Palladium Cross-Coupling Catalytic Cycle

The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions is depicted below. The initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex is the critical step where the difference in reactivity between aryl bromides and aryl chlorides is most pronounced.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdNu Ar-Pd(II)-Nu(L_n) ArPdX->ArPdNu Product Ar-Nu ArPdNu->Product Reductive Elimination Product->Pd0

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Factors Influencing Reactivity

Several factors beyond the inherent C-X bond strength influence the relative reactivity of aryl bromides and chlorides. The choice of ligand on the palladium catalyst is paramount, with bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) being particularly effective for activating aryl chlorides.[1][2]

Reactivity_Factors Reactivity Relative Reactivity (Ar-Br > Ar-Cl) Bond_Strength C-X Bond Strength (C-Cl > C-Br) Bond_Strength->Reactivity Governs Oxidative Addition Rate Ligand Ligand Effects (Bulky, Electron-Rich) Ligand->Reactivity Facilitates Oxidative Addition of Ar-Cl Temperature Reaction Temperature (Higher for Ar-Cl) Temperature->Reactivity Provides Energy to Overcome Activation Barrier Substrate Substrate Electronics (Electron-withdrawing groups help Ar-Cl) Substrate->Reactivity Lowers Activation Energy for Ar-Cl

Key factors influencing the reactivity of aryl halides in palladium-catalyzed coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. While highly effective for aryl bromides, the coupling of aryl chlorides has historically been more challenging. However, the development of advanced catalyst systems has largely overcome this limitation.[2][3]

Quantitative Data Comparison
Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
4-BromotoluenePhenylboronic acidPd(OAc)₂ / SPhos110 °C, 2 h98[4]
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / SPhos110 °C, 2 h95[4]
4-BromoanisolePhenylboronic acidPd(OAc)₂ / P(o-tol)₃80 °C, 24 h85[5]
4-ChloroanisolePhenylboronic acidPd(OAc)₂ / PCy₃80 °C, 24 h30[5]
2-BromopyridinePhenylboronic acidPd₂(dba)₃ / P(t-Bu)₃80 °C, 16 h91[6]
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / P(t-Bu)₃80 °C, 16 h85[6]
Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide:

To a solution of the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) in a solvent mixture (e.g., toluene/water 4:1, 5 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol). The mixture is degassed and heated at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride:

To a solution of the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), and a stronger base (e.g., K₃PO₄, 2.0 mmol) in a solvent such as dioxane or toluene (5 mL) is added the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and a specialized ligand (e.g., SPhos, 0.02 mmol). The mixture is thoroughly degassed and heated at a higher temperature, typically 100-120 °C, under an inert atmosphere for an extended period (e.g., 12-24 h). Workup and purification are performed as described for the aryl bromide.[7][8]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Similar to other palladium-catalyzed reactions, aryl bromides are generally more reactive than aryl chlorides.[9] The activation of aryl chlorides in the Heck reaction often requires higher temperatures and the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[10]

Quantitative Data Comparison
Aryl HalideAlkeneCatalyst SystemConditionsYield (%)Reference
BromobenzeneStyrenePd(OAc)₂ / P(t-Bu)₃80 °C, 3 h95[11]
ChlorobenzeneStyrenePd(OAc)₂ / P(t-Bu)₃120 °C, 24 h88[11]
4-Bromoacetophenonen-Butyl acrylatePd(OAc)₂ / PPh₃100 °C, 5 h92[12]
4-Chloroacetophenonen-Butyl acrylatePd(OAc)₂ / P(t-Bu)₃120 °C, 18 h85[1]
Experimental Protocols

General Procedure for Heck Reaction of an Aryl Bromide:

A mixture of the aryl bromide (1.0 mmol), the alkene (1.2 mmol), a base (e.g., triethylamine, 1.5 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) in a suitable solvent (e.g., DMF or acetonitrile, 5 mL) is heated at 80-100 °C in a sealed tube until the reaction is complete. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.

General Procedure for Heck Reaction of an Aryl Chloride:

A mixture of the aryl chloride (1.0 mmol), the alkene (1.5 mmol), a stronger base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and a suitable ligand (e.g., P(t-Bu)₃, 0.02 mmol) in a high-boiling solvent (e.g., dioxane or DMA, 5 mL) is heated at a higher temperature (120-140 °C) in a sealed tube for an extended period.[10] The workup and purification are similar to the procedure for aryl bromides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. The development of this reaction has been marked by the continuous evolution of ligands to enable the coupling of increasingly challenging substrates, including aryl chlorides.[13][14]

Quantitative Data Comparison
Aryl HalideAmineCatalyst SystemConditionsYield (%)Reference
4-BromotolueneMorpholinePd(OAc)₂ / BINAP100 °C, 6 h95
4-ChlorotolueneMorpholinePd(OAc)₂ / XPhos100 °C, 12 h92
4-BromoanisoleAnilinePd₂(dba)₃ / P(t-Bu)₃80 °C, 8 h98
4-ChloroanisoleAnilinePd₂(dba)₃ / XPhos110 °C, 24 h85
2-BromopyridineDi-n-butylaminePd(OAc)₂ / Xantphos110 °C, 18 h88[13]
2-ChloropyridineDi-n-butylaminePd₂(dba)₃ / RuPhos110 °C, 24 h82[13]
Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide:

An oven-dried Schlenk tube is charged with the aryl bromide (1.0 mmol), the amine (1.2 mmol), a base (e.g., NaOt-Bu, 1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and a phosphine ligand (e.g., BINAP, 0.02 mmol). The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., toluene, 5 mL) is added, and the mixture is heated at 80-100 °C until the starting material is consumed. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.[8]

General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride:

An oven-dried Schlenk tube is charged with the aryl chloride (1.0 mmol), the amine (1.2 mmol), a strong base (e.g., LiHMDS or K₃PO₄, 2.0 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a specialized, bulky, electron-rich ligand (e.g., XPhos or RuPhos, 0.04 mmol). The tube is sealed, evacuated, and backfilled with argon. A degassed, anhydrous solvent (e.g., dioxane or toluene, 5 mL) is added, and the mixture is heated at a higher temperature (100-130 °C) for an extended period. The workup and purification follow the same procedure as for aryl bromides.

Conclusion

While aryl bromides remain the more reactive coupling partners in palladium-catalyzed reactions, significant advancements in catalyst design have made aryl chlorides viable and attractive alternatives, especially given their lower cost and wider availability. The successful coupling of aryl chlorides typically requires more specialized conditions, including the use of bulky, electron-rich ligands, stronger bases, and higher reaction temperatures to overcome the challenging oxidative addition step. For researchers in drug development and other fields, understanding these reactivity differences is crucial for efficient and cost-effective synthesis design.

References

Validating 4-Bromobenzaldehyde Derivatives: A Comparative Guide to ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized compounds is a critical step. This guide provides a detailed comparison of using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of 4-Bromobenzaldehyde derivatives, supported by experimental data and protocols. We will also explore alternative analytical techniques that complement ¹H NMR in structural elucidation.

¹H NMR Spectral Data of 4-Bromobenzaldehyde and Its Derivatives

¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[1][2] For 4-Bromobenzaldehyde and its derivatives, ¹H NMR spectra reveal characteristic signals for the aldehydic proton and the aromatic protons. The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals are key to structural validation.

The table below summarizes typical ¹H NMR data for 4-Bromobenzaldehyde and two common classes of its derivatives: Schiff bases and oximes. These derivatives are often synthesized from the condensation reaction of 4-Bromobenzaldehyde with primary amines or hydroxylamine, respectively.[3][4]

CompoundStructureAldehydic/Iminic Proton (δ, ppm, multiplicity)Aromatic Protons (δ, ppm, multiplicity)Other Characteristic Protons (δ, ppm, multiplicity)SolventReference
4-Bromobenzaldehyde9.99 (s, 1H)7.81-7.86 (m, 4H)-DMSO-d₆[5]
4-Bromobenzaldehyde10.00 (s, 1H)7.70-7.71 (q, 2H), 7.75-7.80 (m, 2H)-CDCl₃[6]
N,N'-(1,2-Phenylene)bis(1-(4-bromophenyl)methanimine) (Schiff Base)8.6 (s, 2H, -N=CH-)7.2-7.8 (m, 12H)-DMSO-d₆[3]
4-Bromobenzaldehyde Oxime8.11 (s, 1H, -NOH=CH-)7.46 (q, 2H), 7.54 (q, 2H)7.83 (s, 1H, -OH)CDCl₃[6]

Key Observations from the Data:

  • Aldehydic Proton: The aldehyde proton of 4-Bromobenzaldehyde is highly deshielded and appears as a singlet around 9.9-10.0 ppm.[5][6][7] This is a characteristic chemical shift for aromatic aldehydes.

  • Aromatic Protons: The aromatic protons of the 4-substituted benzene ring typically appear as a pair of doublets (or more complex multiplets) in the range of 7.0-8.0 ppm. The para-substitution pattern often leads to a symmetrical appearance.

  • Iminic Proton (Schiff Bases): Upon formation of a Schiff base, the aldehydic proton is replaced by an iminic proton (-N=CH-), which is also deshielded and typically appears as a singlet between 8.0 and 9.0 ppm.[3]

  • Oxime Proton: In the oxime derivative, the proton of the -NOH=CH- group is observed as a singlet in a similar region to the iminic proton. Additionally, a signal for the hydroxyl proton (-OH) is present, the chemical shift of which can be variable and may be broadened.[6]

Comparison with Other Analytical Techniques

While ¹H NMR is a primary tool for structural validation, a comprehensive analysis often involves other spectroscopic techniques to provide orthogonal information.

TechniqueInformation Provided for 4-Bromobenzaldehyde DerivativesAdvantagesLimitations
¹³C NMR Spectroscopy Provides information on the number and chemical environment of carbon atoms. The carbonyl carbon of the aldehyde is particularly diagnostic (around 190 ppm).Confirms the carbon skeleton and the presence of key functional groups.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Infrared (IR) Spectroscopy Confirms the presence of functional groups. A strong C=O stretching band around 1700 cm⁻¹ is characteristic of the aldehyde. Formation of an imine (C=N) or an oxime (C=N-OH) will show new characteristic bands.[7][8]Fast and non-destructive. Excellent for identifying key functional groups.Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern. This helps to confirm the elemental composition.[7]High sensitivity and provides accurate molecular weight information.Can be a destructive technique. Isomer differentiation can be challenging without tandem MS.
Elemental Analysis Determines the percentage composition of elements (C, H, N, etc.) in a sample.Provides the empirical formula of the compound, which can be used to confirm the molecular formula in conjunction with MS.Requires a pure sample and does not provide structural information.

Experimental Protocols

General Protocol for ¹H NMR Analysis of 4-Bromobenzaldehyde Derivatives

This protocol outlines the standard procedure for preparing a sample and acquiring a ¹H NMR spectrum.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified 4-Bromobenzaldehyde derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[9] The choice of solvent is crucial as it can influence the chemical shifts of the protons.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Ensure the solution is clear and free of any particulate matter.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is essential for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including:

      • Pulse sequence: A standard single-pulse experiment is typically sufficient for routine analysis.

      • Number of scans: Depending on the sample concentration, 8 to 64 scans are usually adequate.

      • Relaxation delay (d1): A delay of 1-5 seconds is common to allow for full relaxation of the protons between scans, which is important for accurate integration.

      • Spectral width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum by setting the chemical shift of a known internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Visualization of Workflow and Structural Relationships

The following diagrams, generated using Graphviz, illustrate the workflow for validating a 4-Bromobenzaldehyde derivative and the relationship between its structure and the resulting ¹H NMR spectrum.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_validation Structural Validation 4-Bromobenzaldehyde 4-Bromobenzaldehyde Derivative_Synthesis Derivative Synthesis (e.g., Schiff Base, Oxime) 4-Bromobenzaldehyde->Derivative_Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Derivative_Synthesis->Purification 1H_NMR_Analysis ¹H NMR Analysis Purification->1H_NMR_Analysis Alternative_Methods Alternative Methods (¹³C NMR, IR, MS) Purification->Alternative_Methods Structure_Confirmation Structure Confirmation 1H_NMR_Analysis->Structure_Confirmation Alternative_Methods->Structure_Confirmation Data_Analysis Data Analysis and Comparison Structure_Confirmation->Data_Analysis

References

A Comparative Guide to Catalysts for 4-Bromobenzaldehyde Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone of modern organic synthesis, pivotal in the creation of complex molecules for pharmaceuticals, materials science, and fine chemicals. 4-Bromobenzaldehyde is a versatile building block in these synthetic endeavors, and the choice of an appropriate catalyst for its coupling reactions is critical to achieving high yields, selectivity, and process efficiency. This guide provides a comparative analysis of palladium, copper, and nickel-based catalytic systems for the coupling reactions of 4-bromobenzaldehyde, supported by experimental data to inform catalyst selection.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is the most prevalent and well-documented method for the arylation of 4-bromobenzaldehyde. It offers high functional group tolerance, generally mild reaction conditions, and utilizes readily available and relatively non-toxic organoboron reagents. The performance of several palladium-based catalysts is summarized below.

Data Presentation: Palladium Catalysts
Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Homogeneous Catalysts
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95Broadly applicable for aryl bromides, tolerates various functional groups.
Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane801690-98Effective for sterically hindered and electron-rich or -poor substrates.
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O80-10018-2260-90A classic catalyst, though may require longer reaction times and higher temperatures.[1]
Heterogeneous Catalysts
PCS1 (Polymer Composite Supported Pd)K₂CO₃H₂O/EtOH (1:1)RT0.5~100Extremely fast at room temperature with low catalyst loading (0.006 mol%).[2]
PCS2 (Polymer Composite Supported Pd)K₂CO₃H₂O/EtOH (1:1)RT< 0.1 (at 1 mol%)~100Very high reaction rate.[2]
10% Pd/CK₂CO₃H₂O/EtOH (1:1)RT2~95Commercially available and effective, but shows an induction period.[2]
PdEnCat™ 40K₂CO₃H₂O/EtOH (1:1)RT4-5~78Encapsulated palladium catalyst, shows a significant induction period.[2]

Copper-Catalyzed Ullmann Coupling

The Ullmann reaction provides a palladium-free alternative for forming C-C and C-O bonds. While traditionally requiring harsh conditions, modern advancements have enabled copper-catalyzed Ullmann couplings to proceed under milder conditions, often with the use of ligands. This method is particularly useful for the synthesis of diaryl ethers.

Data Presentation: Copper Catalysts (Representative for Aryl Bromides)
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
CuIN,N'-dimethylethylenediamineK₃PO₄Toluene10012HighGeneral protocol for C-O coupling of aryl iodides/bromides with alcohols.
CuO NanoparticlesNoneKOHDMSORT-HighEffective for C-O and C-S coupling at room temperature.[3]
Cu₂O1H-imidazole-4-carboxylic acidCs₂CO₃-Mild-Moderate to GoodO-arylation of phenols with iodoarenes.[1]

Nickel-Catalyzed Cross-Coupling

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions. They are particularly effective in activating challenging bonds and can be used with a variety of organometallic reagents.

Data Presentation: Nickel Catalysts (Representative for Aryl Halides)
Catalyst SystemCoupling PartnerAdditive/LigandSolventTemp. (°C)Yield (%)Notes
NiCl₂(PPh₃)₂Grignard ReagentsNoneTHFRTGoodCross-coupling of alkynyl bromides with Grignard reagents.
Ni(acac)₂Organozinc ReagentsN-Heterocyclic CarbeneDMF80Good to ExcellentC-N coupling of haloarenes.[4]
NiI₂Alkyl HalidesPyridineDMPU60Moderate to HighDirect coupling of haloalkanes with haloarenes.[5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde

An oven-dried Schlenk tube is charged with 4-bromobenzaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such as K₃PO₄ (2.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the appropriate ligand (e.g., SPhos, 4 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., a mixture of toluene and water) is then added via syringe. The reaction mixture is heated to the specified temperature with vigorous stirring for the designated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Ullmann-Type C-O Coupling of an Aryl Bromide

To a reaction vessel is added the aryl bromide (1.0 equiv), the phenol (1.2 equiv), a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (if required, e.g., N,N'-dimethylethylenediamine, 10-20 mol%), and a base (e.g., K₃PO₄, 2.0 equiv). The vessel is sealed, and an anhydrous, degassed solvent (e.g., toluene or DMF) is added. The mixture is heated to the required temperature under an inert atmosphere. After the reaction is complete, it is cooled, diluted with a suitable organic solvent, and filtered to remove inorganic salts. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by chromatography.

General Procedure for Nickel-Catalyzed Cross-Coupling of an Aryl Bromide

In an inert atmosphere glovebox, a reaction vial is charged with the nickel precatalyst (e.g., NiCl₂(PPh₃)₂, 5 mol%), the aryl bromide (1.0 equiv), and any solid additives. The vial is sealed, removed from the glovebox, and the appropriate solvent (e.g., THF or DMPU) is added. The organometallic coupling partner (e.g., a Grignard or organozinc reagent, 1.2-1.5 equiv) is then added dropwise at a controlled temperature. The reaction is stirred at the specified temperature for the required duration. The reaction is then carefully quenched (e.g., with saturated aqueous NH₄Cl). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Mandatory Visualization

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl  4-Bromobenzaldehyde Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl  Ar'B(OH)₂ / Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0  Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reactants: - 4-Bromobenzaldehyde - Coupling Partner - Catalyst & Ligand - Base setup Assemble Under Inert Atmosphere reagents->setup glassware Prepare Dry Glassware (Schlenk Tube) glassware->setup solvent Add Degassed Solvent setup->solvent heating Heat and Stir for Designated Time solvent->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate Organic Phase extract->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for cross-coupling reactions.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is paramount to the success and reproducibility of their work. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 4-bromobenzaldehyde, a key building block in organic synthesis. Furthermore, it evaluates its performance against common alternatives in widely used chemical reactions, supported by experimental data and detailed methodologies.

Purity Assessment of Synthesized 4-Bromobenzaldehyde

The purity of synthesized 4-bromobenzaldehyde can be rigorously assessed using a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in detecting and quantifying potential impurities. Common impurities in synthesized 4-bromobenzaldehyde often include unreacted starting materials such as 4-bromotoluene, byproducts from over-oxidation like 4-bromobenzoic acid, and residual solvents from the synthesis and purification process.

A summary of the key analytical techniques and their typical findings for a synthesized batch of 4-bromobenzaldehyde is presented below.

Analytical TechniqueParameterResultPurity (%)
High-Performance Liquid Chromatography (HPLC) Peak AreaMain Peak: 99.2%99.2
Impurity 1 (4-bromobenzoic acid): 0.5%
Impurity 2 (unidentified): 0.3%
Gas Chromatography-Mass Spectrometry (GC-MS) Peak AreaMain Peak: 99.5%99.5
Impurity 1 (4-bromotoluene): 0.3%
Residual Solvent (Toluene): 0.2%
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy IntegrationAldehyde Proton vs. Aromatic ProtonsConsistent with pure 4-bromobenzaldehyde
Impurity signalsTrace impurities detected (<0.1%)
Melting Point Range56-58 °CCorresponds to literature values for pure compound

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to enable researchers to replicate these purity assessments.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of non-volatile impurities, particularly the over-oxidation product, 4-bromobenzoic acid.

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase : Isocratic mixture of acetonitrile and water (60:40) with 0.1% formic acid.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : A 1 mg/mL solution of synthesized 4-bromobenzaldehyde in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the detection of volatile impurities, including unreacted starting materials and residual solvents.

  • Instrumentation : GC system coupled to a mass selective detector.

  • Column : HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature : 250 °C.

  • Oven Program : Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature : 280 °C.

  • Ion Source Temperature : 230 °C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Mass Range : 40-450 amu.

  • Sample Preparation : A 1 mg/mL solution of synthesized 4-bromobenzaldehyde in dichloromethane.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed structural information and can be used for the identification and quantification of impurities with distinct proton signals.

  • Instrumentation : NMR spectrometer (400 MHz or higher).

  • Solvent : Chloroform-d (CDCl₃).

  • Internal Standard : (Optional for quantitative analysis) 1,3,5-Trimethoxybenzene.

  • Procedure : A small amount of the synthesized 4-bromobenzaldehyde is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts and integration of the signals are analyzed to identify the compound and any impurities present.

Performance Comparison with Alternative Aldehydes

4-Bromobenzaldehyde is a versatile reagent, particularly in cross-coupling reactions. Its performance is often compared with other 4-halobenzaldehydes, such as 4-chlorobenzaldehyde and 4-iodobenzaldehyde. The choice of halogen significantly impacts the reactivity in reactions like the Suzuki-Miyaura and Heck couplings.

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[1][2]

Aryl HalideProduct Yield (%)Reaction Time (h)
4-Iodobenzaldehyde952
4-Bromobenzaldehyde854
4-Chlorobenzaldehyde6012

Reaction Conditions: Aryl halide (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 mmol), Toluene/H₂O (4:1), 80 °C.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. Similar to the Suzuki-Miyaura reaction, the reactivity of the aryl halide is dependent on the carbon-halogen bond strength.

Aryl HalideProduct Yield (%)Reaction Time (h)
4-Iodobenzaldehyde926
4-Bromobenzaldehyde8810
4-Chlorobenzaldehyde5524

Reaction Conditions: Aryl halide (1 mmol), styrene (1.2 mmol), Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%), Et₃N (1.5 mmol), DMF, 100 °C.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for purity assessment and a decision-making process for selecting the appropriate analytical technique.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_reporting Data Interpretation & Reporting synthesis Synthesized 4-Bromobenzaldehyde purification Initial Purification (e.g., Recrystallization) synthesis->purification hplc HPLC Analysis purification->hplc Non-volatile impurities gcms GC-MS Analysis purification->gcms Volatile impurities & residual solvents nmr ¹H NMR Analysis purification->nmr Structural confirmation mp Melting Point Determination purification->mp Physical property check data_analysis Data Analysis & Impurity Identification hplc->data_analysis gcms->data_analysis nmr->data_analysis mp->data_analysis final_purity Final Purity Determination data_analysis->final_purity report Certificate of Analysis final_purity->report

Purity Assessment Workflow for 4-Bromobenzaldehyde.

Analytical_Technique_Selection node_rect node_rect start Suspected Impurity? volatile Volatile? start->volatile oxidized Oxidized Byproduct? volatile->oxidized No gcms Use GC-MS volatile->gcms Yes structural Structural Isomer? oxidized->structural No hplc Use HPLC oxidized->hplc Yes nmr Use ¹H NMR structural->nmr Yes other Consider other 2D NMR techniques structural->other No

Decision tree for analytical technique selection.

References

A Comparative Guide to Alternatives for 4-Bromobenzaldehyde in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. 4-Bromobenzaldehyde is a commonly utilized building block in these syntheses, serving as an electrophilic partner in various cross-coupling reactions. However, the landscape of synthetic organic chemistry offers a diverse toolkit of alternatives, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the performance of common alternatives to 4-Bromobenzaldehyde for biaryl synthesis, supported by experimental data and detailed protocols.

Introduction to Biaryl Synthesis and the Role of the Aryl Halide

Biaryl motifs are prevalent in pharmaceuticals, agrochemicals, and organic materials. Their synthesis largely relies on transition-metal-catalyzed cross-coupling reactions, where an organometallic nucleophile is coupled with an organic electrophile. The choice of the electrophile, often an aryl halide, is critical as it influences reaction efficiency, substrate scope, and overall cost. 4-Bromobenzaldehyde is a popular choice due to its balance of reactivity and stability. However, other aryl halides and their surrogates can offer improved yields, milder reaction conditions, or access to different reactivity patterns.

This guide will focus on the most prevalent palladium-catalyzed cross-coupling reactions for biaryl synthesis: the Suzuki-Miyaura, Stille, and Negishi couplings, as well as emerging C-H activation strategies.

Comparison of Electrophilic Coupling Partners

The reactivity of the leaving group on the benzaldehyde moiety generally follows the trend: I > OTf > Br >> Cl. This trend is a trade-off between the ease of oxidative addition to the palladium catalyst (faster for iodides and triflates) and the cost and stability of the starting material (chlorides being the most economical).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is one of the most widely used methods for C-C bond formation due to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[1] The aldehyde functionality is generally well-tolerated in Suzuki-Miyaura couplings.

Table 1: Performance of 4-Substituted Benzaldehydes in Suzuki-Miyaura Coupling

ElectrophileCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodobenzaldehydePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃H₂O/EtOHRT695[2]
4-BromobenzaldehydePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃1-Propanol/H₂O80197Org. Synth. 2004, 81, 89
4-ChlorobenzaldehydePhenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄Toluene/H₂O1001693[3]
4-Formylphenyl triflatePhenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄TolueneRT398[4]

Key Observations:

  • Reactivity: As expected, 4-iodobenzaldehyde and 4-formylphenyl triflate exhibit high reactivity, allowing for coupling at room temperature with excellent yields.

  • Cost-Effectiveness: While 4-chlorobenzaldehyde requires more forcing conditions and specialized ligands (e.g., bulky, electron-rich phosphines like PCy₃) due to the strength of the C-Cl bond, its low cost makes it an attractive option for large-scale synthesis.

  • Versatility: 4-Bromobenzaldehyde offers a good balance of reactivity and cost, making it a reliable choice for general laboratory use.

Experimental Protocols

General Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide, boronic acid, base, and catalyst/ligand in a reaction vessel B Evacuate and backfill with inert gas (e.g., Argon) A->B C Add degassed solvent(s) B->C D Heat the reaction mixture to the specified temperature C->D E Monitor reaction progress (TLC, GC, LC-MS) D->E F Cool to room temperature and dilute with water/organic solvent E->F G Extract with organic solvent F->G H Dry organic layer, filter, and concentrate G->H I Purify by column chromatography or recrystallization H->I

General experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol for Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • 4-Bromobenzaldehyde (1.0 eq)

  • Phenylboronic acid (1.05 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.005 eq)

  • Triphenylphosphine (PPh₃, 0.02 eq)

  • Sodium carbonate (Na₂CO₃, 2.0 eq)

  • 1-Propanol

  • Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzaldehyde, phenylboronic acid, sodium carbonate, palladium(II) acetate, and triphenylphosphine.

  • The flask is evacuated and backfilled with nitrogen three times.

  • Degassed 1-propanol and water (typically in a 3:1 to 4:1 ratio) are added via syringe.

  • The reaction mixture is heated to 80 °C with vigorous stirring for 1 hour.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford 4-phenylbenzaldehyde.

Alternative Coupling Strategies

Beyond simply changing the leaving group on the benzaldehyde ring, alternative coupling strategies can provide access to biaryl aldehydes.

Stille Coupling

The Stille coupling utilizes organotin reagents and is known for its excellent functional group tolerance, including aldehydes.[5][6] However, the toxicity of organotin compounds is a significant drawback.

Table 2: Performance of 4-Substituted Benzaldehydes in Stille Coupling

ElectrophileCoupling PartnerCatalyst SystemAdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodobenzaldehydePhenyltributylstannanePd(PPh₃)₄-Toluene1001285-95General
4-BromobenzaldehydePhenyltributylstannanePd(PPh₃)₄-Toluene1102470-85General
Negishi Coupling

The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboron and organotin compounds. This heightened reactivity can be advantageous for less reactive aryl chlorides.[7][8] The aldehyde group is generally tolerated.[8]

Table 3: Performance of 4-Substituted Benzaldehydes in Negishi Coupling

ElectrophileCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromobenzaldehydePhenylzinc chloridePd(PPh₃)₄THF651280-90General
4-ChlorobenzaldehydePhenylzinc chloridePd(dppf)Cl₂THF651675-85General
C-H Arylation

Direct C-H arylation has emerged as a powerful and atom-economical method for biaryl synthesis, avoiding the pre-functionalization of one of the coupling partners.[9] In the context of benzaldehyde, the aldehyde group can act as a directing group to achieve ortho-arylation.

G cluster_reactants Reactants cluster_catalysis Catalytic System cluster_product Product Benzaldehyde Benzaldehyde Catalyst Pd(OAc)₂ Benzaldehyde->Catalyst ArylHalide Aryl Halide (e.g., Iodobenzene) ArylHalide->Catalyst Product ortho-Arylbenzaldehyde Catalyst->Product Ligand Ligand (e.g., P(t-Bu)₃) Ligand->Catalyst Base Base (e.g., K₂CO₃) Base->Catalyst

Conceptual workflow for direct C-H arylation of benzaldehyde.

Experimental Example: The palladium-catalyzed ortho-arylation of benzaldehyde with 4-iodotoluene can be achieved using a Pd(OAc)₂ catalyst, a bulky phosphine ligand, and a carbonate base in a high-boiling solvent like DMAc at elevated temperatures, typically yielding the desired 2-arylbenzaldehyde in good yields.

Conclusion

While 4-bromobenzaldehyde remains a versatile and reliable choice for biaryl synthesis, a careful consideration of its alternatives can lead to significant improvements in reaction efficiency, cost, and access to novel chemical space.

  • For high reactivity and mild conditions , 4-iodobenzaldehyde and 4-formylphenyl triflates are excellent choices, though they come at a higher cost.

  • For large-scale and cost-effective syntheses , 4-chlorobenzaldehyde is a viable option, provided that a suitable catalyst system is employed to overcome its lower reactivity.

  • Stille and Negishi couplings offer alternatives with different reactivity profiles and tolerance to functional groups, with the caveat of reagent toxicity for the former.

  • Direct C-H arylation represents a paradigm shift, offering a more atom-economical route to ortho-substituted biaryl aldehydes.

The optimal choice of starting material will ultimately depend on the specific synthetic target, scale, and available resources. This guide provides a framework for making an informed decision to accelerate research and development in the synthesis of valuable biaryl compounds.

References

A Comparative Guide to the Kinetic Performance of 4-Bromobenzaldehyde in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. Among the vast array of available substrates, 4-Bromobenzaldehyde stands out as a versatile building block due to its dual reactivity, featuring both an aldehyde group amenable to various transformations and a bromo-aryl moiety ideal for cross-coupling. Understanding the kinetic profile of 4-Bromobenzaldehyde in these reactions is paramount for optimizing reaction conditions, maximizing yields, and designing efficient synthetic routes.

This guide provides an objective comparison of the kinetic performance of 4-Bromobenzaldehyde in three seminal cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. The information presented herein is supported by experimental data from peer-reviewed literature, offering a quantitative basis for comparison.

Quantitative Kinetic Data Summary

The following table summarizes key kinetic parameters for the cross-coupling reactions of 4-Bromobenzaldehyde. Direct comparative kinetic studies under identical conditions are scarce; therefore, data has been compiled from various sources. It is important to consider the specific reaction conditions outlined in the respective experimental protocols when interpreting this data.

Reaction TypeCoupling PartnerCatalyst SystemSolventTemperature (°C)Rate Constant (k)Conversion/YieldTime (h)Reference
Suzuki Coupling Phenylboronic AcidPCS1 (0.006 mol% Pd)H₂O/EtOH (1:1)Room Temp->95%0.5[1][2]
Suzuki Coupling Phenylboronic AcidPCS1 (0.001 mol% Pd)H₂O/EtOH (1:1)Room Temp->95%2[1][2]
Suzuki Coupling Phenylboronic AcidPCS2 (0.1 mol% Pd)H₂O/EtOH (1:1)Room Temp-~80%0.5[1][2]
Suzuki Coupling Phenylboronic AcidPd/C (1 mol% Pd)H₂O/EtOH (1:1)Room Temp-~95%2[1][2]
Suzuki Coupling Phenylboronic AcidPdEnCat™ 40 (1 mol% Pd)H₂O/EtOH (1:1)Room Temp-~78%4.5[1][2]
Heck Reaction StyrenePd(OAc)₂ / 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium saltsDMF/H₂O (1:1)80-Good Yields4[3]
Sonogashira Coupling PhenylacetylenePd/Cu-----[1][4][5][6]

Note: Specific rate constants for the Heck and Sonogashira reactions of 4-Bromobenzaldehyde were not available in the searched literature. The data for the Heck reaction indicates good yields were achieved under the specified conditions. For the Sonogashira reaction, while general information is available, specific kinetic data for 4-Bromobenzaldehyde is lacking.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized experimental protocols for conducting kinetic studies of the Suzuki, Heck, and Sonogashira reactions.

Kinetic Study of a Suzuki-Miyaura Coupling Reaction

A generalized protocol for monitoring the kinetics of a Suzuki-Miyaura coupling reaction is as follows:

  • Reactor Setup: A jacketed glass reactor equipped with a magnetic stirrer, temperature probe, condenser, and a septum for sampling is assembled. The reactor is flushed with an inert gas (e.g., Argon or Nitrogen).

  • Reagent Preparation: Stock solutions of 4-Bromobenzaldehyde, the boronic acid coupling partner, a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system), and a base (e.g., K₂CO₃) in the chosen anhydrous solvent (e.g., 1,4-Dioxane/water) are prepared. An internal standard (e.g., dodecane) is added to the reaction mixture for quantitative analysis.

  • Reaction Initiation: The reactor is charged with the palladium catalyst, ligand (if necessary), and solvent. The mixture is stirred at the desired temperature to ensure catalyst activation. The reaction is initiated by the sequential addition of the base, 4-Bromobenzaldehyde, and the boronic acid.

  • Reaction Monitoring: Aliquots of the reaction mixture are withdrawn at regular time intervals using a syringe.

  • Quenching and Analysis: Each aliquot is immediately quenched (e.g., by dilution with a cold solvent) to stop the reaction. The quenched samples are then analyzed by a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the reactant and product over time.

  • Data Analysis: The concentration data is used to plot concentration versus time profiles. From these profiles, the initial reaction rate can be determined. By systematically varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be established, leading to the determination of the rate law and the rate constant.

Kinetic Study of a Heck Reaction

The kinetic analysis of a Heck reaction can be performed as follows:

  • Reactor and Reagent Setup: Similar to the Suzuki coupling protocol, a sealed reactor under an inert atmosphere is used. Stock solutions of 4-Bromobenzaldehyde, the alkene (e.g., styrene or an acrylate), the palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a suitable solvent (e.g., DMF or acetonitrile) are prepared. An internal standard is included for quantification.

  • Reaction Initiation: The palladium source, ligand, and solvent are added to the reactor and allowed to stir at the reaction temperature to form the active catalyst. The base, 4-Bromobenzaldehyde, and the alkene are then added to start the reaction.

  • Monitoring and Analysis: Aliquots are taken at specific time points, quenched, and analyzed by GC or HPLC to monitor the consumption of 4-Bromobenzaldehyde and the formation of the coupled product.

  • Kinetic Data Processing: The rate of reaction is determined from the change in concentration of reactants or products over time. The influence of reactant, catalyst, and ligand concentrations on the reaction rate is investigated to elucidate the rate law.

Kinetic Study of a Sonogashira Coupling Reaction

A general procedure for the kinetic investigation of a Sonogashira coupling is as follows:

  • Inert Atmosphere Setup: The reaction is carried out under strictly anaerobic and anhydrous conditions in a Schlenk flask or a glovebox.

  • Reagent Preparation: The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), 4-Bromobenzaldehyde, the terminal alkyne, and a base (e.g., an amine like triethylamine or diisopropylamine) are dissolved in a suitable solvent (e.g., THF or DMF).

  • Reaction Execution: The reaction mixture is stirred at a constant temperature.

  • Progress Monitoring: The progress of the reaction is monitored by taking aliquots at different time intervals, quenching them, and analyzing them by GC, HPLC, or NMR spectroscopy to determine the extent of the reaction.

  • Kinetic Analysis: The obtained data is used to determine the reaction rate, and by varying the concentrations of the individual components, the kinetic dependencies can be established.

Visualizing Reaction Mechanisms and Workflows

To better understand the intricate processes involved in these cross-coupling reactions and the experimental approach to studying their kinetics, the following diagrams have been generated using the Graphviz DOT language.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl Complex Sigma-Alkyl Complex Alkene Complex->Sigma-Alkyl Complex Migratory Insertion Hydrido-Pd Complex Hydrido-Pd Complex Sigma-Alkyl Complex->Hydrido-Pd Complex Beta-Hydride Elimination Hydrido-Pd Complex->Pd(0)L2 Base-promoted Reductive Elimination

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Alkyne(L2) Transmetalation Ar-Pd(II)-Alkyne(L2)->Pd(0)L2 Reductive Elimination (Ar-Alkyne) Cu(I)X Cu(I)X Cu(I)-Alkyne Cu(I)-Alkyne Cu(I)X->Cu(I)-Alkyne Alkyne Coordination + Base Cu(I)-Alkyne->Ar-Pd(II)-X(L2) Cu(I)-Alkyne->Cu(I)X

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling.

Kinetic_Workflow Reactor Setup Reactor Setup Reagent Preparation Reagent Preparation Reactor Setup->Reagent Preparation Reaction Initiation Reaction Initiation Reagent Preparation->Reaction Initiation Reaction Monitoring Reaction Monitoring Reaction Initiation->Reaction Monitoring Quenching & Analysis Quenching & Analysis Reaction Monitoring->Quenching & Analysis Data Analysis Data Analysis Quenching & Analysis->Data Analysis Determine Rate Law Determine Rate Law Data Analysis->Determine Rate Law

Caption: General experimental workflow for a kinetic study.

Conclusion

This comparative guide highlights the kinetic aspects of 4-Bromobenzaldehyde in Suzuki, Heck, and Sonogashira cross-coupling reactions. While quantitative data for Suzuki coupling demonstrates the significant influence of the catalyst system on reaction times, a clear lack of specific rate constants and activation energies for Heck and Sonogashira reactions involving 4-Bromobenzaldehyde in the current literature is evident. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for researchers to design and conduct their own kinetic studies. Further research is warranted to fill the existing gaps in the kinetic data, which will undoubtedly contribute to the more efficient and predictable application of 4-Bromobenzaldehyde in the synthesis of valuable chemical entities.

References

A Comparative Guide to Analyzing Reaction Intermediates in 4-Bromobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of in-situ analytical techniques for monitoring key intermediates in the synthesis of 4-Bromobenzaldehyde, featuring experimental data and protocols to guide methodology selection.

The synthesis of 4-Bromobenzaldehyde, a crucial building block in the pharmaceutical and fine chemical industries, involves several key reaction pathways, each with distinct transient intermediates. Understanding the formation and consumption of these intermediates is paramount for reaction optimization, impurity profiling, and ensuring process safety. This guide provides a comprehensive comparison of modern in-situ analytical techniques for real-time monitoring of 4-Bromobenzaldehyde synthesis, focusing on the most common production routes.

Key Synthesis Routes and Their Intermediates

The selection of an analytical method is intrinsically linked to the synthesis route and the nature of the intermediates. The three primary methods for synthesizing 4-Bromobenzaldehyde are:

  • Oxidation of p-Bromotoluene: This widely used laboratory and industrial method proceeds via a free-radical bromination to form the key intermediate, 4-bromobenzal bromide (α,α-dibromo-p-bromotoluene), which is subsequently hydrolyzed to the final product.

  • Sommelet Reaction: This method transforms 4-bromobenzyl bromide into 4-Bromobenzaldehyde using hexamine. The reaction proceeds through a stable, isolable intermediate, a hexaminium salt .

  • Grignard Reaction: In this route, a Grignard reagent, such as p-bromophenylmagnesium bromide, reacts with a formylating agent. The key intermediates are the highly reactive organomagnesium compound and the subsequent alkoxide .

This guide will compare the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) for the analysis of intermediates in these synthetic pathways.

Comparison of Analytical Techniques for Intermediate Analysis

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for real-time kinetic data, structural information, or quantitative accuracy.

Analytical TechniquePrincipleAdvantagesDisadvantagesBest Suited For
In-situ NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information and quantitative data on species in solution.Provides rich structural information for unambiguous identification of intermediates. Inherently quantitative without the need for calibration curves. Allows for kinetic profiling.Lower sensitivity compared to other techniques. Requires specialized flow-through cells or probes for in-situ monitoring. Can be sensitive to reaction medium changes.Elucidating reaction mechanisms and kinetics. Identifying and quantifying multiple components (reactants, intermediates, products) simultaneously.
In-situ FTIR Spectroscopy (ATR) Measures the absorption of infrared radiation by molecular vibrations, providing information on functional groups.Excellent for real-time monitoring of changes in functional groups (e.g., C-H, C=O, C-Br). High sensitivity and rapid data acquisition. Robust probes for harsh reaction conditions.Provides limited structural information compared to NMR. Spectral overlap can complicate data analysis. Quantification requires calibration.Tracking the progress of reactions by monitoring the appearance/disappearance of key functional groups. Determining reaction endpoints.
Offline HPLC Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, followed by detection (e.g., UV).High sensitivity and excellent separation capabilities for complex mixtures. Well-established for quantitative analysis and impurity profiling.Not a real-time technique; requires sampling and quenching of the reaction. Potential for sample degradation during analysis.Quantitative analysis of stable intermediates and final product purity. Impurity profiling.

Experimental Protocols and Data

Oxidation of p-Bromotoluene: Monitoring 4-Bromobenzal Bromide Formation

This two-step synthesis is a prime candidate for in-situ monitoring to control the formation of the dibrominated intermediate and prevent the formation of over-brominated impurities.

Diagram of the Synthesis Pathway:

G p_bromotoluene p-Bromotoluene intermediate 4-Bromobenzal Bromide (Intermediate) p_bromotoluene->intermediate Free-Radical Bromination bromine Br2, Initiator (e.g., AIBN) bromine->intermediate product 4-Bromobenzaldehyde intermediate->product hydrolysis Hydrolysis (e.g., H2O, CaCO3) hydrolysis->product

Caption: Synthesis of 4-Bromobenzaldehyde from p-Bromotoluene.

a) In-situ FTIR (ATR) Monitoring Protocol:

  • Instrumentation: A ReactIR™ or similar in-situ FTIR spectrometer equipped with a diamond or silicon ATR probe.

  • Experimental Setup: The ATR probe is inserted directly into the reaction vessel containing the solution of p-bromotoluene in a suitable solvent (e.g., carbon tetrachloride). The reaction is initiated by the addition of N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) with heating.

  • Data Acquisition: Spectra are collected every 1-2 minutes over the course of the reaction.

  • Data Analysis: The reaction progress is monitored by tracking the decrease in the intensity of a characteristic peak for the benzylic C-H stretch of p-bromotoluene and the increase in the intensity of a peak corresponding to the C-H stretch of the dibrominated intermediate.

b) Quantitative ¹H-NMR (qNMR) Analysis Protocol:

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: At timed intervals, an aliquot of the reaction mixture is withdrawn and immediately quenched (e.g., by cooling and adding a radical scavenger). The solvent is evaporated, and the residue is dissolved in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,4-dinitrobenzene).

  • Data Acquisition: A standard ¹H-NMR spectrum is acquired for each sample.

  • Data Analysis: The concentration of the 4-bromobenzal bromide intermediate is determined by comparing the integral of its characteristic singlet peak with the integral of the internal standard's peak.

c) HPLC Protocol for Intermediate Quantification:

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Sample Preparation: Aliquots from the reaction are quenched, diluted with the mobile phase, and injected.

  • Data Analysis: The concentration of the intermediate is determined from a calibration curve generated using standards of purified 4-bromobenzal bromide.

Sommelet Reaction: Characterization of the Hexaminium Salt Intermediate

The Sommelet reaction involves the formation of a quaternary ammonium salt (hexaminium salt) as a key intermediate.

Diagram of the Sommelet Reaction Workflow:

G start 4-Bromobenzyl Bromide intermediate Hexaminium Salt (Intermediate) start->intermediate hexamine Hexamine hexamine->intermediate product 4-Bromobenzaldehyde intermediate->product hydrolysis Aqueous Workup hydrolysis->product

Caption: Workflow for the Sommelet Reaction.

a) ¹H-NMR for Intermediate Characterization:

The hexaminium salt intermediate is often stable enough to be isolated and characterized by standard NMR spectroscopy. The ¹H-NMR spectrum will show characteristic shifts for the protons of the 4-bromobenzyl group and the hexamine cage, confirming the formation of the quaternary ammonium salt.

b) In-situ FTIR Monitoring:

The formation of the hexaminium salt can be monitored by the disappearance of the C-Br stretching vibration of the starting material, 4-bromobenzyl bromide, and the appearance of new bands associated with the quaternary ammonium structure.

Grignard Reaction: Challenges in Intermediate Analysis

The intermediates in the Grignard synthesis of 4-Bromobenzaldehyde, the organomagnesium species and the subsequent alkoxide, are highly reactive and sensitive to moisture and air. This makes their analysis challenging.

Diagram of the Grignard Reaction Pathway:

G start p-Dibromobenzene grignard p-Bromophenylmagnesium Bromide (Intermediate) start->grignard mg Mg, THF mg->grignard alkoxide Alkoxide Intermediate grignard->alkoxide formylating_agent Formylating Agent (e.g., Ethyl Formate) formylating_agent->alkoxide product 4-Bromobenzaldehyde alkoxide->product hydrolysis Acidic Workup hydrolysis->product

Caption: Grignard reaction pathway for 4-Bromobenzaldehyde synthesis.

a) In-situ NMR for Grignard Reagent Formation:

Specialized techniques, such as rapid-injection NMR or the use of an NMR-compatible flow reactor, are required to monitor the formation of the Grignard reagent. The reaction is typically carried out under an inert atmosphere. The formation of the organomagnesium species can be observed by the characteristic upfield shift of the aromatic protons adjacent to the MgBr group.

b) In-situ FTIR for Monitoring the Carbonyl Addition:

The subsequent reaction with a formylating agent can be monitored using in-situ FTIR. The disappearance of the carbonyl stretch of the formylating agent and the appearance of new bands corresponding to the C-O bond of the alkoxide intermediate can be tracked in real-time.

Conclusion

The choice of analytical technique for monitoring the synthesis of 4-Bromobenzaldehyde is highly dependent on the specific synthesis route and the information required. In-situ FTIR spectroscopy is a robust and versatile tool for real-time monitoring of reaction progress for all the discussed synthetic routes. In-situ NMR, while technically more demanding, provides invaluable structural and quantitative data, particularly for mechanistic studies of the Grignard reaction. Offline HPLC remains the gold standard for final product purity assessment and quantitative analysis of stable intermediates. By selecting the appropriate analytical strategy, researchers can gain a deeper understanding of the reaction, leading to improved yields, higher purity, and safer processes.

Safety Operating Guide

Proper Disposal Procedures for 4-Bromobenzyl Bromide (4BAB)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Disposal Information

This document provides detailed procedural guidance for the safe handling and disposal of 4-Bromobenzyl bromide (4BAB), a corrosive and lachrymatory solid. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and compliance with environmental regulations. Adherence to these protocols is critical to mitigate risks of chemical burns, respiratory irritation, and environmental contamination.

I. Safety and Handling

4-Bromobenzyl bromide is a hazardous chemical that requires strict safety measures. It is classified as a corrosive solid that can cause severe skin burns and eye damage.[1][2] Additionally, it is a lachrymator, meaning it can cause irritation and tearing of the eyes.[3] Inhalation of dust or vapors may lead to respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

When handling this compound, the following personal protective equipment is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Nitrile rubber gloves.
Body Protection A laboratory coat and, for larger quantities or risk of splashing, a chemical-resistant apron.
Respiratory Use in a well-ventilated chemical fume hood is required. For situations with potential for high dust or vapor concentrations, a NIOSH-approved respirator with an appropriate cartridge should be used.

Handling Procedures:

  • Always handle 4-Bromobenzyl bromide in a well-ventilated chemical fume hood.

  • Avoid creating dust.

  • Prevent contact with skin, eyes, and clothing.[1]

  • Ensure an eyewash station and safety shower are readily accessible.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

II. Incompatible Materials

4-Bromobenzyl bromide is incompatible with a range of substances. Contact with these materials can lead to vigorous or hazardous reactions. Store this compound separately from:

  • Bases: Strong bases can cause a rapid reaction.

  • Alcohols: May react to form ethers.

  • Amines: Can lead to the formation of secondary and tertiary amines.

  • Metals: Corrosive to some metals.[4]

  • Moisture/Water: this compound will slowly hydrolyze in the presence of moisture to form 4-bromobenzyl alcohol and corrosive hydrogen bromide gas.[1]

III. Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For larger spills, contain the material with a dry, inert absorbent.

  • Neutralize and Absorb: Cover the spill with a 1:1:1 mixture by weight of sodium carbonate (soda ash), bentonite (clay cat litter), and sand.[5] This mixture will help to neutralize and absorb the chemical.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.

  • Decontaminate: Decontaminate the spill area with a 5% aqueous solution of sodium hydroxide or soda ash, followed by a thorough water rinse.[1]

  • Dispose: The collected waste must be disposed of as hazardous chemical waste.

IV. Disposal Procedures

All 4-Bromobenzyl bromide waste, including contaminated materials and spill cleanup residues, must be treated as hazardous waste. Disposal should be conducted through a licensed professional waste disposal service in accordance with local, regional, and national regulations.[6] Under no circumstances should this compound be disposed of down the drain or in regular trash.

Waste Collection and Labeling:

  • Container: Use a dedicated, properly labeled, and sealable container for this compound waste. The container should be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "4-Bromobenzyl bromide," and a description of the contents (e.g., "Solid this compound," "Contaminated spill debris").

V. Experimental Protocol: Neutralization of Small Quantities of this compound Waste

For small quantities of residual this compound waste in the laboratory, a carefully controlled neutralization procedure can be performed before collection by a waste disposal service. This protocol is designed to convert the reactive benzyl bromide into less hazardous compounds.

Objective: To neutralize small amounts of 4-Bromobenzyl bromide waste by hydrolysis with a weak base.

Materials:

  • 4-Bromobenzyl bromide waste

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH paper or pH meter

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood while wearing all required personal protective equipment.

  • Initial Solution: In a beaker or flask, prepare a dilute solution of sodium bicarbonate in water (e.g., a 5-10% solution). The volume should be sufficient to fully submerge and react with the this compound waste.

  • Cooling: Place the sodium bicarbonate solution in an ice bath and allow it to cool to approximately 0-5 °C. This will help to control the rate of reaction and dissipate any heat generated.

  • Slow Addition: With gentle stirring, slowly and carefully add the 4-Bromobenzyl bromide waste to the cold sodium bicarbonate solution in small portions.

  • Reaction: Allow the mixture to stir in the ice bath. The this compound will react with the water (hydrolyze) to form 4-bromobenzyl alcohol and hydrogen bromide. The sodium bicarbonate will neutralize the hydrogen bromide as it is formed.

  • Monitoring: Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, stop the addition of this compound until it subsides.

  • Completion: Continue stirring the mixture until all the solid this compound has dissolved and the reaction appears to have ceased.

  • pH Check: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution. If the pH is acidic, add more sodium bicarbonate until the pH is neutral (pH 6-8).

  • Waste Collection: The resulting solution, containing 4-bromobenzyl alcohol, sodium bromide, and excess sodium bicarbonate, should be collected in a properly labeled hazardous waste container for disposal.

Safety Precautions for Neutralization:

  • The reaction is exothermic; slow addition and cooling are crucial.

  • Hydrogen bromide gas may be evolved; ensure the procedure is performed in a fume hood.

  • Always add the this compound to the basic solution, not the other way around.

VI. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of 4-Bromobenzyl bromide.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood Waste This compound Waste Generated (Unused chemical, contaminated items) Spill Spill Occurs Waste->Spill Accidental SmallWaste Small Quantity of Residual Waste Waste->SmallWaste Routine Lab Use BulkWaste Bulk Waste Waste->BulkWaste Routine Lab Use NeutralizeSpill Neutralize & Absorb Spill (Soda Ash, Bentonite, Sand) Spill->NeutralizeSpill NeutralizeWaste Neutralize Waste (e.g., with Sodium Bicarbonate Solution) SmallWaste->NeutralizeWaste CollectWaste Collect in Labeled Hazardous Waste Container BulkWaste->CollectWaste NeutralizeSpill->CollectWaste NeutralizeWaste->CollectWaste DisposalService Arrange Pickup by Licensed Waste Disposal Service CollectWaste->DisposalService

Caption: Logical workflow for the safe disposal of 4-Bromobenzyl bromide.

References

Navigating the Safe Handling of "4BAB": A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The designation "4BAB" can refer to more than one chemical compound. For researchers, scientists, and drug development professionals, it most commonly indicates one of two substances: the chemical reagent 4-Bromobenzyl bromide or the glyoxalase I (GLO1) inhibitor with CAS number 828262-76-6, also referred to as This compound . This guide provides essential safety and logistical information for handling both compounds, ensuring operational safety and regulatory compliance.

Section 1: 4-Bromobenzyl Bromide

4-Bromobenzyl bromide is a lachrymator and a corrosive solid commonly used in organic synthesis.[1][2][3] Strict adherence to safety protocols is mandatory when handling this compound.

Key Hazard and Identification Data
PropertyValue
Synonyms α,4-Dibromotoluene
CAS Number 589-15-1[1]
Molecular Formula C₇H₆Br₂[1]
Molecular Weight 249.93 g/mol [1]
Appearance White to off-white solid/crystal[4]
Hazard Statements H314: Causes severe skin burns and eye damage. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H290: May be corrosive to metals.[3][4]
Signal Word Danger[1][3][4]
Personal Protective Equipment (PPE)

Proper personal protective equipment is the primary defense against exposure. The following table summarizes the required PPE for handling 4-Bromobenzyl bromide.

Body PartRecommended EquipmentStandard/Specification
Eyes/Face Safety goggles with side-shields or a face shield.[2][3]Conforming to NIOSH (US) or EN 166 (EU) standards.[2][3]
Hands Chemically impermeable gloves (e.g., nitrile, neoprene).Inspect gloves before use and dispose of them properly after handling.[3]
Body Flame-resistant lab coat (e.g., Nomex®) over non-synthetic clothing. Long pants and closed-toe shoes are required.[2][5]Ensure no skin is exposed.[5]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) is necessary if engineering controls are insufficient or if irritation is experienced.[1][2]Work should be conducted in a certified chemical fume hood.[3]
Operational and Disposal Plan

A systematic approach to handling 4-Bromobenzyl bromide is crucial.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for damage or leaks.

  • Store in a cool, dry, well-ventilated, and corrosives-compatible area.[4]

  • Keep the container tightly closed and away from incompatible materials such as bases, alcohols, amines, and metals.[2][6]

2. Handling and Use:

  • All handling must occur within a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2][3]

  • Avoid the formation of dust and aerosols.[3]

  • Use spark-proof tools and ensure adequate ventilation.[7]

3. Spill Management:

  • For small spills, absorb the chemical with an inert material (e.g., sand, silica gel).[5]

  • Collect the absorbed material into a suitable, closed, and properly labeled container for disposal.[2][5]

  • Do not let the product enter drains.[3]

4. First Aid Measures:

  • If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][6]

  • Following Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[2][6]

  • Following Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6]

  • Following Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2][4]

5. Disposal Plan:

  • Collect chemical waste in a suitable, closed, and properly labeled container.[5]

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][4]

Section 2: this compound (GLO1 Inhibitor)

This compound is an irreversible glyoxalase I (GLO1) inhibitor with potential anticancer effects, making it relevant to drug development professionals.[8]

Key Hazard and Identification Data
PropertyValue
Synonyms Compound 29
CAS Number 828262-76-6[9]
Molecular Formula C₁₈H₂₈BrN₃O₁₀S[9]
Molecular Weight 558.40 g/mol [9]
Appearance Powder
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[9]
Signal Word No data available[9]
Personal Protective Equipment (PPE)

The following PPE is recommended for handling the this compound GLO1 inhibitor.

Body PartRecommended Equipment
Eyes/Face Safety goggles with side-shields.[9]
Hands Protective gloves.[9]
Body Impervious clothing.[9]
Respiratory A suitable respirator should be used.[9]
Operational and Disposal Plan

1. Receiving and Storage:

  • Store at -20°C (powder) or -80°C (in solvent).[9]

  • Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.[9]

2. Handling and Use:

  • Avoid inhalation and contact with eyes and skin.[9]

  • Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[9]

  • Avoid the formation of dust and aerosols.[9]

3. First Aid Measures:

  • If Inhaled: Relocate to fresh air.[9]

  • Following Skin Contact: Rinse skin thoroughly with large amounts of water and remove contaminated clothing.[9]

  • Following Eye Contact: Flush eyes immediately with large amounts of water.[9]

  • Following Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[9]

4. Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant.[9]

  • Avoid release to the environment and collect any spillage.[9]

Workflow for Safe Handling of Hazardous Powders

To ensure safety during handling of either "this compound" compound, a clear and logical workflow should be followed. The diagram below illustrates the key steps and decision points from preparation to disposal.

Safe Handling Workflow for Hazardous Powders cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Review SDS b Don Appropriate PPE a->b c Work in Fume Hood b->c Proceed to handling d Weigh/Handle Compound c->d e Securely Close Container d->e f Decontaminate Work Area e->f Complete handling g Dispose of Waste f->g h Remove PPE g->h i Spill Occurs k Follow Spill Protocol i->k j Exposure Occurs l Follow First Aid Protocol j->l

Caption: Workflow for handling hazardous chemical powders.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.